molecular formula C4H4F6O B1301634 Difluoromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 35042-99-0

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1301634
CAS No.: 35042-99-0
M. Wt: 182.06 g/mol
InChI Key: PCTQNZRJAGLDPD-UHFFFAOYSA-N
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Description

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a useful research compound. Its molecular formula is C4H4F6O and its molecular weight is 182.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQNZRJAGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371783
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
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Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-99-0
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether of interest in various scientific and industrial fields, including as a potential building block in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity, which are critical in drug design.[3][4][5][6] This guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and a visualization of the strategic role of fluorination in drug development.

Core Physical Properties

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H4F6O[1][7]
Molecular Weight 182.07 g/mol [1][8]
Boiling Point 76 °C[1][2][8]
Density 1.48 g/cm³[1][2]
Appearance Colorless to almost colorless clear liquid[1][2]
Refractive Index 1.299[4]
Melting Point Not available[9]
Vapor Pressure Not available
Water Solubility Not quantitatively determined; partial fluorination may increase solubility in polar media.[10]

Experimental Protocols for Property Determination

While specific experimental protocols for this compound were not found in the literature, the following are detailed, standard methodologies for determining the key physical properties of liquid compounds. These protocols are widely applicable and can be adapted for the characterization of this fluorinated ether.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used to determine the density of a liquid.

Apparatus:

  • Pycnometer (of known volume)

  • Analytical balance

  • Thermometer

  • The liquid sample

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Dropper

  • The liquid sample

  • Constant temperature water bath (optional, for precise measurements)

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prism is closed and locked.

  • Light is directed through the sample by adjusting the mirror.

  • The eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion adjustment knob is turned to eliminate any color fringe from the field of view, resulting in a sharp boundary between the light and dark areas.

  • The main adjustment knob is turned to align this boundary exactly with the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

The Role of Fluorination in Drug Development

The incorporation of fluorine atoms into a molecule, such as in this compound, is a strategic approach in drug design to enhance a compound's therapeutic profile. The high electronegativity and small size of fluorine can lead to profound changes in a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

G Impact of Fluorination on Drug Properties cluster_physicochemical cluster_pharmacokinetic cluster_pharmacodynamic Fluorination Introduction of Fluorine (e.g., -F, -CF3, -OCHF2) Physicochemical Altered Physicochemical Properties Fluorination->Physicochemical Influences Pharmacokinetic Improved Pharmacokinetic Profile (ADME) Physicochemical->Pharmacokinetic Impacts Pharmacodynamic Enhanced Pharmacodynamic Profile Physicochemical->Pharmacodynamic Impacts MetabolicStability Increased Metabolic Stability Physicochemical->MetabolicStability Lipophilicity Modified Lipophilicity Physicochemical->Lipophilicity pKa Altered pKa Physicochemical->pKa Drug Optimized Drug Candidate Pharmacokinetic->Drug Absorption Enhanced Absorption Pharmacokinetic->Absorption Bioavailability Increased Bioavailability Pharmacokinetic->Bioavailability Pharmacodynamic->Drug BindingAffinity Improved Binding Affinity Pharmacodynamic->BindingAffinity Selectivity Increased Selectivity Pharmacodynamic->Selectivity

Caption: Logical workflow of fluorination's impact on drug properties.

Conclusion

This compound possesses distinct physical properties stemming from its fluorinated structure. While key data such as boiling point and density are established, further experimental investigation is required to fully characterize other properties like melting point, vapor pressure, and solubility. The standard experimental protocols provided herein offer a robust framework for such investigations. The strategic incorporation of fluorine, as exemplified by this compound, remains a cornerstone of modern drug discovery, offering a powerful tool to optimize the therapeutic potential of new chemical entities.

References

In-Depth Technical Guide: Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 35042-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 35042-99-0), a fluorinated ether with applications in materials science, as a specialty solvent, and as a building block in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid. It is a highly fluorinated compound, which imparts properties such as high density, low viscosity, and chemical inertness.

PropertyValueSource
CAS Number 35042-99-0
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 76 °C
Density 1.48 g/cm³
Purity ≥ 98% (by GC)
PubChem ID 2737027
MDL Number MFCD00236119

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the protons on the difluoromethyl and tetrafluoropropyl groups, with characteristic splitting patterns due to fluorine-hydrogen coupling.

    • ¹³C NMR would provide information on the carbon backbone and the effect of fluorine substitution on the chemical shifts.

    • ¹⁹F NMR is crucial for fluorinated compounds and would show distinct signals for the difluoromethyl and the two different CF₂ groups in the tetrafluoropropyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to C-F and C-O-C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of aliphatic difluoromethyl ethers involves the reaction of an alcohol with a difluoromethylating agent.

Representative Protocol for the Synthesis of a Fluorinated Ether (Note: This is a general procedure and not specific to CAS 35042-99-0):

A common method for the synthesis of similar ethers is the Williamson ether synthesis, adapted for fluorinated compounds. This would involve the deprotonation of 2,2,3,3-tetrafluoropropanol with a strong base to form the corresponding alkoxide, followed by reaction with a difluoromethylating agent, such as chlorodifluoromethane (freon-22). Due to the ozone-depleting nature of such reagents, alternative methods using reagents like difluoromethyltriflate have been developed for the synthesis of aryl difluoromethyl ethers and could potentially be adapted.

Experimental Workflow for Synthesis

cluster_synthesis General Synthesis Workflow start Start: 2,2,3,3-Tetrafluoropropanol base Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) start->base alkoxide Formation of Sodium 2,2,3,3-tetrafluoropropoxide intermediate base->alkoxide reagent Addition of a difluoromethylating agent (e.g., HCF2Cl or alternative) alkoxide->reagent reaction Nucleophilic substitution reaction reagent->reaction workup Aqueous workup and extraction reaction->workup purification Purification by distillation workup->purification product Final Product: this compound purification->product

Caption: A generalized workflow for the synthesis of fluorinated ethers.

Applications

This compound is a versatile compound with applications in several fields:

  • Materials Science: It serves as a building block for the synthesis of fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability.

  • Fluorinated Solvents: Due to its chemical inertness and unique solubility properties, it can be used as a solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.

  • Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorinated moieties can improve the bioavailability and metabolic stability of active compounds. This ether can be used as a synthon in the development of new drugs and pesticides.

  • Refrigerants: It has been explored as a potential refrigerant due to its low global warming potential, offering a more environmentally friendly alternative to some traditional refrigerants.

  • Analytical Chemistry: This compound can be utilized in analytical methods for the detection and quantification of fluorinated compounds.

Representative Protocol for Fluorinated Poly(aryl ether) Synthesis (Note: This is a general procedure and does not specifically use CAS 35042-99-0):

A typical polymerization involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aryl dihalide in a high-boiling polar aprotic solvent.

  • Reaction Setup: A round-bottom flask is charged with a bisphenol, an activated fluorinated aryl dihalide, an excess of anhydrous potassium carbonate, a high-boiling aprotic solvent (e.g., NMP or DMAc), and a co-solvent for azeotropic water removal (e.g., toluene).

  • Dehydration: The mixture is heated to reflux to azeotropically remove water, forming the potassium bisphenoxide in situ.

  • Polymerization: After water removal, the toluene is distilled off, and the reaction temperature is raised to 160-190 °C to initiate polymerization. The reaction is maintained at this temperature for several hours until a significant increase in viscosity is observed.

  • Precipitation and Purification: The viscous polymer solution is cooled, diluted with a solvent like THF or chloroform, and then precipitated into a non-solvent such as methanol or water. The resulting polymer is collected by filtration, washed, and dried under vacuum.

Experimental Workflow for Polymer Synthesis

cluster_polymerization General Fluoropolymer Synthesis Workflow start Start: Monomers (Bisphenol and Activated Fluorinated Aryl Dihalide) setup Reaction setup with K2CO3, solvent (e.g., NMP), and azeotroping agent (e.g., toluene) start->setup dehydration Azeotropic removal of water via reflux setup->dehydration polymerization Polymerization at elevated temperature (160-190 °C) dehydration->polymerization precipitation Precipitation of the polymer in a non-solvent (e.g., methanol) polymerization->precipitation purification Washing and drying of the polymer precipitation->purification product Final Product: Fluorinated Poly(aryl ether) purification->product

Caption: A generalized workflow for the synthesis of fluorinated poly(aryl ether)s.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.

Hazard InformationDetails
Pictograms GHS02 (Flammable)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P2

Molecular weight and formula of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, a fluorinated ether with significant potential in various scientific and industrial applications, including pharmaceuticals, materials science, and as a specialty solvent. This document details its physicochemical properties, outlines a representative experimental protocol for its synthesis, and discusses its general metabolic pathway. The information is presented to support researchers and professionals in drug development and other scientific fields in understanding and utilizing this compound.

Core Properties

This compound (CAS No. 35042-99-0) is a colorless to nearly colorless liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
Boiling Point 76 °C
Density 1.48 g/cm³
Purity ≥ 98% (GC)
MDL Number MFCD00236119
PubChem ID 2737027

Synthesis Protocol: A Representative Experimental Methodology

While various methods exist for the synthesis of fluorinated ethers, a common approach involves the Williamson ether synthesis. The following is a representative, detailed protocol for the synthesis of this compound.

Objective: To synthesize this compound from 2,2,3,3-tetrafluoropropanol and a difluoromethylating agent.

Materials:

  • 2,2,3,3-tetrafluoropropan-1-ol

  • Chlorodifluoromethane (or another suitable difluoromethylating agent)

  • Sodium hydroxide (or another strong base)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under pressure

  • Distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A high-pressure reaction vessel is charged with 2,2,3,3-tetrafluoropropan-1-ol, the aprotic polar solvent, and the phase-transfer catalyst. The vessel is sealed and purged with an inert gas, such as nitrogen.

  • Alkoxide Formation: The mixture is cooled, and a strong base like sodium hydroxide is added to deprotonate the alcohol, forming the corresponding alkoxide in situ.

  • Difluoromethylation: Chlorodifluoromethane gas is then carefully introduced into the reaction vessel. The reaction is stirred vigorously at a controlled temperature and pressure for several hours to facilitate the nucleophilic substitution.

  • Work-up: After the reaction is complete, the vessel is cooled, and any excess pressure is safely vented. The reaction mixture is quenched with water and transferred to a separatory funnel.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a clear liquid.

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Significance and Metabolism

Fluorinated ethers, such as this compound, are of interest in drug development due to their potential to enhance metabolic stability and bioavailability of parent molecules.[1][2] Hydrofluoroethers (HFEs) are generally characterized by low toxicity.[3]

The metabolism of such compounds is a critical aspect of their toxicological and pharmacological profile. While specific metabolic pathways for this exact ether are not extensively documented, a generalized metabolic pathway for hydrofluoroethers can be proposed. The presence of C-H bonds allows for oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound This compound (CHF₂OCH₂CF₂CF₂H) Oxidized_Intermediate Oxidized Intermediate Parent_Compound->Oxidized_Intermediate Cytochrome P450 (Oxidation) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Intermediate->Conjugated_Metabolite Conjugation (e.g., UGTs) Excretion Excretion (Urine/Bile) Conjugated_Metabolite->Excretion

Caption: Generalized Metabolic Pathway of a Hydrofluoroether.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development:

  • Pharmaceutical Synthesis: It serves as a building block for the synthesis of fluorinated drug candidates, potentially improving their pharmacokinetic profiles.[1]

  • Materials Science: This ether is used in the development of advanced polymers and coatings that require high thermal and chemical resistance.[1][2]

  • Specialty Solvents: Its characteristics make it a suitable solvent for various chemical reactions, particularly in the synthesis of other fluorinated compounds.[1]

  • Analytical Chemistry: It can be utilized in analytical methods for the detection and quantification of fluorinated compounds.[1]

Logical Workflow for Synthesis

The synthesis of this compound can be represented by a logical workflow diagram, illustrating the key steps from starting materials to the final, purified product.

Synthesis_Workflow Start Starting Materials Reaction Williamson Ether Synthesis - Base - Solvent - Phase-Transfer Catalyst Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Drying & Fractional Distillation Workup->Purification Final_Product Pure Ether Purification->Final_Product Analysis QC Analysis (GC-MS, NMR) Final_Product->Analysis

Caption: Logical Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. Due to the absence of publicly available experimental spectral data for this specific compound, this guide leverages computational prediction methods to offer valuable insights into its structural characterization. The information presented herein is intended to aid researchers and scientists in the identification and analysis of this and structurally related fluorinated ethers.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational algorithms that account for the influence of the highly electronegative fluorine atoms on the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CHF₂)6.5 - 7.0Triplet²JHF ≈ 70-75 Hz
H-4 (CH₂)4.2 - 4.5Triplet³JHF ≈ 10-15 Hz
H-6 (CHF₂)6.0 - 6.5Triplet of Triplets²JHF ≈ 50-55 Hz, ³JHF ≈ 3-5 Hz

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-1 (CHF₂)115 - 120Triplet¹JCF ≈ 235-245 Hz
C-4 (CH₂)65 - 70Triplet²JCF ≈ 20-30 Hz
C-5 (CF₂)118 - 123Triplet of Triplets¹JCF ≈ 240-250 Hz, ²JCF ≈ 25-35 Hz
C-6 (CHF₂)108 - 113Triplet of Triplets¹JCF ≈ 245-255 Hz, ²JCF ≈ 30-40 Hz

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a volatile fluorinated ether like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is chemically inert towards the analyte and has a low boiling point for easy removal if sample recovery is needed. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Handling: Due to the volatile nature of the ether, it is crucial to prepare the sample in a well-ventilated fume hood. The NMR tube should be securely capped immediately after sample addition to prevent evaporation. For long-term storage or measurements at elevated temperatures, using NMR tubes with a screw cap and a PTFE liner is advisable.

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR in CDCl₃. However, for fluorinated compounds, a fluorine-containing reference standard might be used for ¹⁹F NMR if required.

NMR Instrument Parameters
  • Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving complex splitting patterns arising from fluorine coupling.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually adequate.

    • Spectral Width: A typical spectral width of -2 to 12 ppm should be sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally used.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: 8 to 16 scans are typically sufficient for ¹H NMR.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon, unless coupling information is desired.

    • Spectral Width: A wider spectral width of 0 to 200 ppm is necessary for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve a good signal-to-noise ratio.

Visualizations

Molecular Structure and NMR Assignments

G This compound cluster_mol This compound C1 C-1 C1_node C H1 H-1 H1_node H F1a F F1b F O O C4 C-4 C4_node C H4a H-4 H4b H-4 C5 C-5 C5_node C F5a F F5b F C6 C-6 C6_node C H6 H-6 F6a F F6b F C1_node->H1_node F1a_node F C1_node->F1a_node F1b_node F C1_node->F1b_node O_node O C1_node->O_node O_node->C4_node H4a_node H C4_node->H4a_node H4b_node H C4_node->H4b_node C4_node->C5_node F5a_node F C5_node->F5a_node F5b_node F C5_node->F5b_node C5_node->C6_node H6_node H C6_node->H6_node F6a_node F C6_node->F6a_node F6b_node F C6_node->F6b_node

Caption: Molecular structure with atom numbering for NMR assignments.

NMR Analysis Workflow

G NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Concentration Prepare Sample Solution (5-50 mg in 0.5-0.7 mL) Solvent->Concentration Tube Transfer to NMR Tube & Cap Securely Concentration->Tube H1_acq Acquire ¹H NMR Spectrum Tube->H1_acq C13_acq Acquire ¹³C NMR Spectrum (Proton Decoupled) Tube->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integration Integration of ¹H Signals Reference->Integration ChemShift Chemical Shift Analysis (¹H & ¹³C) Reference->ChemShift Integration->ChemShift Multiplicity Multiplicity & Coupling Constant Analysis ChemShift->Multiplicity Assignment Assign Signals to Molecular Structure Multiplicity->Assignment

Caption: Logical workflow for NMR spectral analysis.

Mass Spectrometry Fragmentation of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (Sevoflurane): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, widely known by its non-proprietary name sevoflurane, is a halogenated ether extensively used as an inhalational anesthetic in clinical practice. A comprehensive understanding of its behavior under mass spectrometric analysis is crucial for various applications, including pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of sevoflurane under both Electron Ionization (EI) and Chemical Ionization (CI) conditions. It includes detailed experimental protocols, quantitative fragmentation data, and a visual representation of the fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, leading to extensive fragmentation. This process provides a characteristic fragmentation pattern that serves as a molecular fingerprint, useful for structural elucidation and library matching.

Quantitative Fragmentation Data

The EI mass spectrum of sevoflurane is characterized by several key fragment ions. While the molecular ion (M+) at m/z 200 is often of low abundance or not observed due to the molecule's instability under EI conditions, the fragment ions are highly informative. The major fragments and their proposed identities are summarized in the table below.

m/zProposed Fragment IonChemical FormulaRelative Abundance
131[C3H2F5O]+C3H2F5OMajor
181[C4H2F6O]+C4H2F6OSignificant
69[CF3]+CF3Significant
45[CH2FO]+CH2FOMinor
99[C2HF4]+C2HF4Minor

Note: Relative abundances are qualitative and may vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of sevoflurane under electron ionization is initiated by the loss of an electron to form the molecular ion, which then undergoes a series of bond cleavages.

G Electron Ionization Fragmentation of Sevoflurane M Sevoflurane (M) m/z 200 M_ion [M]+• m/z 200 M->M_ion - e- frag131 [C3H2F5O]+ m/z 131 M_ion->frag131 - •CF3 frag181 [C4H2F6O]+ m/z 181 M_ion->frag181 - •H frag45 [CH2FO]+ m/z 45 M_ion->frag45 - •C3HF6 frag69 [CF3]+ m/z 69 frag131->frag69 - CH2FO

EI Fragmentation Pathway of Sevoflurane

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is a "soft" ionization technique that results in less fragmentation compared to EI.[1][2] It is particularly useful for determining the molecular weight of an analyte as it often produces an abundant protonated molecule, [M+H]+. Methane is a commonly used reagent gas in CI.[1][2]

Quantitative Fragmentation Data

In CI-MS with methane as the reagent gas, the primary ion observed for sevoflurane is the protonated molecule. Fragmentation is significantly reduced, providing clear molecular weight information.

m/zProposed Fragment IonChemical FormulaRelative Abundance
201[M+H]+C4H4F7O+Major
181[M-HF+H]+C4H3F6O+Minor

Note: The relative abundances can be influenced by the CI source conditions and the choice of reagent gas.

Proposed Ionization and Fragmentation Pathway

In CI, the reagent gas (e.g., methane) is first ionized by electron impact. The resulting reagent gas ions then react with the analyte molecule, typically through proton transfer, to form the protonated molecule [M+H]+.

G Chemical Ionization of Sevoflurane (Methane Reagent Gas) cluster_reagent Reagent Gas Ionization cluster_analyte Analyte Ionization & Fragmentation CH4 CH4 CH4_ion [CH4]+• CH4->CH4_ion - e- CH5 [CH5]+ CH4_ion->CH5 + CH4 M Sevoflurane (M) MH [M+H]+ m/z 201 M->MH + [CH5]+, -CH4 frag181 [M-HF+H]+ m/z 181 MH->frag181 - HF

CI Ionization Pathway of Sevoflurane

Experimental Protocols

The following provides a generalized experimental workflow for the analysis of sevoflurane using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of sevoflurane in biological matrices (e.g., blood, urine) or as a bulk substance, headspace sampling is a common and effective technique due to the compound's volatility.

  • Headspace Analysis: A known volume of the sample (liquid or solid) is placed in a sealed vial and heated to allow the volatile sevoflurane to partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC-MS system.

Gas Chromatography (GC) Conditions
  • Column: A non-polar or mid-polar capillary column is typically used for the separation of sevoflurane. Common choices include 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a cyanopropylphenyl-dimethylpolysiloxane phase.[3][4]

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp to a final temperature of approximately 200-250°C.[4]

Mass Spectrometry (MS) Conditions

G GC-MS Experimental Workflow for Sevoflurane Analysis cluster_sample Sample Preparation cluster_gcms GC-MS Analysis Sample Sample (e.g., blood, bulk liquid) Vial Sealed Vial Sample->Vial Headspace Headspace Generation (Heating) Vial->Headspace Injection GC Injection Headspace->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI or CI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition Detection->Data

GC-MS Workflow for Sevoflurane
  • Electron Ionization (EI):

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250°C

    • Scan Range: A typical mass range of m/z 40-300 is sufficient to cover the expected fragments.[3]

  • Chemical Ionization (CI):

    • Reagent Gas: Methane (or isobutane, ammonia)

    • Reagent Gas Pressure: Optimized for the specific instrument, typically in the range of 10^-5 to 10^-4 Torr.

    • Source Temperature: 150-200°C

    • Scan Range: A mass range that includes the expected [M+H]+ ion (e.g., m/z 100-250).

Conclusion

The mass spectrometric analysis of this compound (sevoflurane) provides distinct fragmentation patterns under Electron Ionization and Chemical Ionization conditions. EI-MS yields a characteristic fingerprint of fragment ions, valuable for structural confirmation, while CI-MS is a powerful tool for unambiguous molecular weight determination. The experimental protocols outlined in this guide, combined with the presented fragmentation data and pathways, offer a solid foundation for researchers, scientists, and drug development professionals working with this important anesthetic agent. Careful optimization of the GC-MS parameters is essential for achieving high-quality, reproducible data in specific applications.

References

An In-depth Technical Guide to the Solubility Characteristics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. Given the limited publicly available quantitative solubility data for this specific compound, this guide synthesizes information on its expected solubility based on its chemical structure as a hydrofluoroether (HFE). It also includes data from analogous fluorinated ethers to provide a comparative context. Furthermore, a detailed experimental protocol for determining solubility via Headspace Gas Chromatography (HS-GC) is provided, along with graphical representations of the experimental workflow and the principles governing its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C₄H₄F₆O
Molecular Weight 182.06 g/mol
Appearance Colorless liquid
Density 1.48 g/mL
Boiling Point 76 °C
CAS Number 35042-99-0

Solubility Profile

As a hydrofluoroether, this compound is expected to exhibit solubility characteristics typical of this class of compounds. Generally, HFEs are characterized by low polarity, leading to miscibility with many organic solvents but limited solubility in water.

Table 2 provides a summary of the expected and observed solubility of analogous fluorinated ethers in various solvents. This data is intended to be illustrative of the likely solubility profile of this compound. For instance, a structurally similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, is reported to be almost insoluble in water[1]. Another relevant analogue, the anesthetic Sevoflurane, is miscible with a range of organic solvents and is slightly soluble in water[2][3].

SolventExpected Solubility of this compoundIllustrative Data for Analogous Fluorinated Ethers
Water Very Low / Slightly SolubleSevoflurane: Slightly soluble[2][3]. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Almost insoluble[1].
Ethanol MiscibleSevoflurane: Miscible[2].
Chloroform MiscibleSevoflurane: Miscible[2].
Benzene MiscibleSevoflurane: Miscible[2].
Ether MiscibleSevoflurane: Miscible[2].

Experimental Protocol: Determination of Solubility by Headspace Gas Chromatography (HS-GC)

The volatile nature of this compound makes Headspace Gas Chromatography (HS-GC) an ideal method for the precise determination of its solubility in various solvents. This technique analyzes the vapor phase in equilibrium with the liquid phase, allowing for quantification without direct injection of the sample matrix.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (≥99% purity)

  • Selected solvent (e.g., water, ethanol) of high purity

  • Headspace vials with caps and septa

  • Gas-tight syringe

  • Headspace autosampler and Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions by dissolving known amounts of this compound in the chosen solvent. The concentrations should span the expected solubility range.

    • For each standard, accurately weigh a specific amount of the ether and dissolve it in a known volume of the solvent in a volumetric flask.

  • Sample Preparation for HS-GC Analysis:

    • Pipette a fixed volume of each standard solution into separate headspace vials.

    • To determine the solubility limit, prepare a series of vials with a fixed volume of the solvent and add increasing, known amounts of this compound, ensuring that the higher concentrations exceed the expected solubility, thus creating a two-phase system (saturated solution and undissolved ether).

    • Seal all vials immediately with caps and septa.

  • Equilibration:

    • Place the vials in the headspace autosampler's incubator.

    • Allow the vials to equilibrate at a constant, controlled temperature for a predetermined time (e.g., 30 minutes) to ensure that the analyte has reached equilibrium between the liquid and vapor phases.

  • HS-GC Analysis:

    • Following equilibration, the autosampler will automatically inject a fixed volume of the headspace gas from each vial into the GC.

    • The GC will separate the components of the vapor phase, and the detector will measure the amount of this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the GC detector against the known concentrations of the standard solutions.

    • For the samples with increasing amounts of the ether, plot the peak area against the total concentration of the ether added to the vial. The peak area will increase linearly until the solution becomes saturated. Beyond the saturation point, the peak area will plateau, as the concentration in the liquid phase (and thus in the headspace) remains constant.

    • The concentration at which the plateau begins corresponds to the solubility of this compound in the solvent at the tested temperature.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions equilibration Equilibrate Vials in Headspace Autosampler prep_standards->equilibration prep_samples Prepare Saturated and Unsaturated Samples prep_samples->equilibration injection Inject Headspace Gas into GC equilibration->injection detection Separate and Detect by GC-FID/MS injection->detection calibration Generate Calibration Curve detection->calibration solubility_plot Plot Peak Area vs. Concentration detection->solubility_plot determination Determine Solubility from Plateau calibration->determination solubility_plot->determination

Experimental workflow for solubility determination using HS-GC.

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its fluorinated structure imparts a unique combination of properties that dictate its interaction with different solvents.

solubility_principles cluster_solute This compound cluster_solvents Solvent Types cluster_interaction Interaction & Solubility solute Partially Fluorinated Ether (Low Polarity) weak_interaction Weak Solute-Solvent Interaction solute->weak_interaction interacts with strong_interaction Strong Solute-Solvent Interaction solute->strong_interaction interacts with polar_solvent Polar Solvents (e.g., Water) nonpolar_solvent Non-Polar/Weakly Polar Solvents (e.g., Hexane, Chloroform) weak_interaction->polar_solvent low_solubility Low Solubility weak_interaction->low_solubility strong_interaction->nonpolar_solvent high_solubility High Solubility / Miscibility strong_interaction->high_solubility

Logical relationship of fluorinated ether solubility.

Signaling Pathways and Toxicological Profile

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. The toxicological profile of hydrofluoroethers, in general, is characterized by low acute toxicity. However, as with any chemical substance, appropriate safety precautions should be taken during handling and use. The metabolism of some fluorinated ethers can be catalyzed by cytochrome P-450 enzymes, potentially leading to the formation of metabolites such as 2,2,2-trifluoroethanol[4]. The toxicity of such compounds is an area of ongoing research[5][6][7].

Conclusion

References

Purity analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether by GC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Purity Analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether by Gas Chromatography (GC)

Introduction

This compound is a fluorinated ether with potential applications in various fields, including as a solvent, reagent, or specialty chemical. Ensuring the purity of this compound is critical for its intended use, as impurities can significantly impact its physical, chemical, and biological properties. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal method for the purity analysis of this compound.

This technical guide provides a comprehensive overview of the methodology for determining the purity of this compound using GC. It includes a detailed experimental protocol, data presentation, and a discussion of potential impurities.

Principles of Gas Chromatography (GC) for Purity Analysis

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of purity analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in separation. A detector at the end of the column measures the concentration of each eluted component, producing a chromatogram. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Experimental Protocol

A detailed experimental protocol for the GC analysis of this compound is provided below.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents:

    • This compound (Reference Standard, >99.9% purity).

    • This compound (Test Sample).

    • Dichloromethane (GC grade, for sample dilution).

Chromatographic Conditions

The following table summarizes the optimized GC conditions for the analysis.

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1.0 µL
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
   Initial Temperature50 °C (hold for 2 min)
   Ramp Rate10 °C/min to 280 °C
   Final Temperature280 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min
Sample and Standard Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Test Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound Test Sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to assess the system suitability. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis and Results

The purity of the this compound sample is determined by area normalization. The percentage of each impurity is calculated by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table presents a summary of the quantitative data obtained from the analysis of a representative batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.4515,2340.08Unknown Impurity 1
24.1228,9450.152,2,3,3-tetrafluoropropanol
35.6719,087,45699.65This compound
46.8923,0120.12Unknown Impurity 2

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Purity (%) = (19,087,456 / (15,234 + 28,945 + 19,087,456 + 23,012)) x 100 = 99.65%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the GC purity analysis of this compound.

G GC Purity Analysis Workflow A Sample and Standard Preparation B GC System Setup and Equilibration A->B C System Suitability Testing B->C G Pass C->G Meets Criteria H Fail C->H Does Not Meet Criteria D Sample Analysis E Data Acquisition and Integration D->E F Purity Calculation and Reporting E->F G->D I Troubleshooting and Re-analysis H->I I->B

Caption: Workflow for GC Purity Analysis.

Logical Relationship of Purity Components

The following diagram illustrates the relationship between the main component and its impurities as determined by the GC analysis.

Caption: Compositional Breakdown of the Analyzed Sample.

Discussion

The developed GC method is demonstrated to be suitable for the purity analysis of this compound. The method exhibits good resolution of the main peak from potential impurities. The system suitability results indicate that the chromatographic system is precise and reliable.

The purity of the analyzed batch was determined to be 99.65%, with three minor impurities detected. One of the impurities was tentatively identified as 2,2,3,3-tetrafluoropropanol, a potential starting material or degradation product. Further investigation using a mass spectrometry (MS) detector could confirm the identity of the unknown impurities.

Conclusion

This technical guide outlines a robust and reliable GC method for the purity analysis of this compound. The provided experimental protocol and data analysis procedure can be readily implemented in a quality control laboratory. The method is suitable for ensuring the quality and consistency of this compound for its intended applications.

In-Depth Technical Guide: Safety and Handling of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices.

Chemical and Physical Properties

This compound is a fluorinated ether with the chemical formula C₄H₄F₆O.[1][2] It is a colorless to almost colorless clear liquid.[2] This compound is utilized in various research and industrial applications, including as a solvent in the synthesis of fluorinated compounds and as a potential refrigerant due to its low global warming potential.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 35042-99-0[1][2]
Molecular Formula C₄H₄F₆O[1][2]
Molecular Weight 182.06 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 76 °C[2]
Density 1.48 g/cm³[2]
Purity ≥ 98% (GC)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and can cause skin and eye irritation. Inhalation may lead to respiratory irritation and drowsiness or dizziness.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Specific target organ toxicity — single exposureCategory 3H336: May cause drowsiness or dizziness

Source: SynQuest Laboratories, Inc. Safety Data Sheet[3]

Toxicological Information

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Inhalation: May cause respiratory tract irritation, drowsiness, and dizziness.

The metabolism of some fluorinated ethers can produce toxic metabolites.[4][5][6] For instance, some fluorinated ethers can be metabolized by cytochrome P-450 enzymes to produce 2,2,2-trifluoroethanol (TFE), which can be lethal.[4] While the specific metabolic pathway of this compound is not documented, caution should be exercised due to the potential for the formation of harmful byproducts.

Reactivity and Stability

This compound is generally stable under recommended storage conditions. However, like other ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air.[7] It is incompatible with strong oxidizing agents.[8] Thermal decomposition may produce hazardous substances such as hydrogen fluoride and carbonyl fluoride.[8]

Experimental Protocols for Hazard Assessment

While specific experimental data for this ether is limited, standardized protocols exist for assessing its potential hazards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method is used to identify chemicals that are irritant to the skin.[9][10][11]

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[10][12] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[12]

  • Methodology:

    • The test substance is applied to the surface of the RhE tissue.[12]

    • Following a defined exposure period, the substance is removed by rinsing.[12]

    • The viability of the cells is determined using a cell viability assay, such as the MTT assay.[12]

    • A substance is classified as an irritant if the cell viability is reduced below 50% of the negative control.[11][12]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This test helps to identify corrosive substances.[13][14][15]

  • Principle: This method is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cells.[13][14]

  • Methodology:

    • The test substance is applied to the RhE model for specific exposure times (e.g., 3 minutes and 1 hour).[13]

    • Cell viability is measured after exposure.[13]

    • A chemical is identified as corrosive if the cell viability falls below certain thresholds at the specified time points.[15]

Safe Handling and Storage

Due to its flammable and irritant nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[16]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[7][16]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[17]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[17]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.[3]

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Mark the date of receipt and the date of first opening on the container to monitor for potential peroxide formation.[7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[18][19]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[19][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[18]

Accidental Release Measures

  • Evacuate the area and eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill with an inert absorbent material and place it in a suitable container for disposal.

Visualized Workflows

Risk Assessment and Handling Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_handling Safe Handling Procedure cluster_emergency Emergency Response start Start: Handling Difluoromethyl 2,2,3,3-tetrafluoropropyl ether hazards Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard start->hazards exposure Assess Exposure Potential: - Inhalation of Vapors - Skin/Eye Contact hazards->exposure controls Determine Control Measures exposure->controls ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat controls->ppe spill Spill Response: - Evacuate & Ventilate - Contain with Absorbent controls->spill engineering Use Engineering Controls: - Chemical Fume Hood - Eyewash & Safety Shower ppe->engineering work_practice Follow Safe Work Practices: - Avoid Ignition Sources - Use Non-Sparking Tools - Ground Equipment engineering->work_practice storage Proper Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Oxidizers work_practice->storage end End of Procedure storage->end exposure_response Exposure Response: - Follow First Aid Procedures - Seek Medical Attention spill->exposure_response

Caption: Workflow for risk assessment and safe handling of the ether.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory safety guidelines.

References

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its properties, a detailed plausible synthesis protocol, and its potential applications as a key intermediate in the development of novel molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
CAS Number 35042-99-0
Appearance Colorless liquid
Boiling Point 76 °C
Density 1.48 g/mL
Purity (typical) ≥98% (GC)

Synthesis of this compound

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Reaction Scheme:

G cluster_0 Overall Reaction CHF2CF2CH2OH 2,2,3,3-Tetrafluoropropan-1-ol r1 CHF2CF2CH2OH->r1 CHClF2 Chlorodifluoromethane CHClF2->r1 Base Base (e.g., NaOH, KOH) Base->r1 CHF2CF2CH2OCHF2 This compound Salt Salt (e.g., NaCl, KCl) H2O H₂O p1 r1->p1 p1->CHF2CF2CH2OCHF2 p1->Salt p1->H2O

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 2,2,3,3-Tetrafluoropropan-1-ol (1.0 eq)

  • Chlorodifluoromethane (Freon 22) (1.5 - 2.0 eq)

  • Sodium hydroxide (or Potassium hydroxide) (1.5 eq)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05 eq)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, a solution of 2,2,3,3-tetrafluoropropan-1-ol and the phase-transfer catalyst in the chosen organic solvent and water (e.g., a 1:1 mixture) is prepared.

  • Addition of Base: The base (sodium hydroxide or potassium hydroxide) is added to the solution. The reactor is then sealed.

  • Introduction of Chlorodifluoromethane: The reactor is cooled in a dry ice/acetone bath. Chlorodifluoromethane is then carefully condensed into the reactor.

  • Reaction: The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (typically between 50-100 °C). The reaction mixture is stirred vigorously for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by GC-MS analysis of aliquots.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess chlorodifluoromethane is carefully vented. The reaction mixture is transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and then with a saturated brine solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable building block for introducing the difluoromethoxypropyl group into a variety of molecules. The difluoromethyl ether moiety is of particular importance in medicinal chemistry as it can act as a bioisostere for other functional groups and enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block in a synthetic route is depicted below.

G cluster_workflow Synthetic Workflow start Starting Material (e.g., Halide, Alcohol) reaction Coupling or Substitution Reaction start->reaction ether Difluoromethyl 2,2,3,3-tetrafluoropropyl ether ether->reaction intermediate Fluorinated Intermediate reaction->intermediate modification Further Functional Group Modification intermediate->modification target Target Molecule (e.g., API, Agrochemical) modification->target

Caption: A generalized workflow for the application of the title ether in synthesis.

While specific, publicly available examples of the direct use of this compound in the synthesis of commercial drugs or agrochemicals are limited, its structural motifs are found in various patented compounds. The introduction of the HCF₂O- moiety is known to improve metabolic stability and modulate lipophilicity.

Conclusion

This compound is a key fluorinated building block with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocol outlined in this guide, based on established chemical principles, provides a clear pathway for its preparation. As the demand for novel fluorinated molecules continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it a valuable tool for researchers and professionals in the field of chemical synthesis and drug discovery.

Unlocking the Potential of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential applications of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 35042-99-0). This fluorinated ether presents a unique combination of properties that suggest its utility in diverse fields, including pharmaceuticals, materials science, and specialized solvents. This document outlines key research areas, summarizes known physical and chemical properties, and proposes experimental avenues to explore its full potential.

Core Properties and Data

This compound is a colorless liquid with a boiling point of approximately 76°C and a density of 1.48 g/mL.[1] Its fluorinated structure imparts high chemical and thermal stability, making it a robust candidate for applications requiring inertness and durability.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35042-99-0[1]
Molecular Formula C4H4F6O[1]
Molecular Weight 182.07 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 76 °C[1]
Density 1.48 g/cm³[1]
Purity ≥ 98% (GC)[1]

Potential Research Areas and Applications

The unique properties of this compound suggest several promising areas for research and development.

Advanced Drug Development and Formulation

The incorporation of fluorinated moieties, such as the difluoromethyl and tetrafluoropropyl groups, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3][4] The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, potentially improving drug-target interactions.[3][4]

Proposed Research:

  • Metabolic Stability Studies: Investigating the in vitro and in vivo metabolic fate of drug candidates modified with a 2,2,3,3-tetrafluoropropyl ether group.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this moiety.

  • Formulation Excipient: Assessing its potential as a stable, inert excipient in pharmaceutical formulations.

High-Performance Polymers and Materials Science

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy.[1] The tetrafluoroethylene moiety, structurally similar to the tetrafluoropropyl group, is a key component in high-performance polymers.[5] this compound could serve as a monomer or a building block for the synthesis of novel fluorinated polymers with tailored properties.

Proposed Research:

  • Polymer Synthesis: Exploring the polymerization of monomers derived from this compound to create new poly(aryl ether)s or other fluoropolymers.[5]

  • Material Characterization: Evaluating the thermal, mechanical, and chemical resistance properties of these new polymers.

  • Surface Coatings: Investigating its use in developing hydrophobic and oleophobic surface coatings with high durability.

Specialized Fluorinated Solvents

Hydrofluoroethers (HFEs) are recognized for their use as specialized solvents due to their chemical inertness, low toxicity, and favorable environmental profiles.[6][7][8] They are often employed in precision cleaning, as heat transfer fluids, and as reaction media for sensitive chemical transformations.[7]

Proposed Research:

  • Solvent Properties: Characterizing the solvency power of this compound for a range of organic and inorganic compounds.

  • Reaction Medium Studies: Evaluating its performance as a solvent in organic synthesis, particularly for reactions involving fluorinated reagents or products.

  • Azeotropic Mixtures: Investigating the formation of azeotropes with other solvents to create specialized cleaning or refrigerant blends.

Inhalation Anesthetics

Many modern inhalation anesthetics are fluorinated ethers, valued for their non-flammability, metabolic stability, and favorable pharmacokinetic profiles that allow for rapid induction and recovery.[9][10] The structural features of this compound are consistent with those of known anesthetic agents.

Proposed Research:

  • Anesthetic Potency: Determining the minimum alveolar concentration (MAC) in animal models to assess its anesthetic potency.

  • Pharmacological Profiling: Evaluating its effects on the central nervous and cardiovascular systems.

  • Metabolism and Toxicity: Investigating its biotransformation and potential for producing toxic metabolites.

Experimental Protocols: A Generalized Approach

Synthesis via Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis, a robust method for forming ethers.[11]

Reaction Scheme:

CHF₂-X + HO-CH₂-(CF₂)₂-CHF₂ → CHF₂-O-CH₂-(CF₂)₂-CHF₂ + HX (where X is a suitable leaving group, e.g., Br, I, OTs)

Generalized Protocol:

  • To a solution of 2,2,3,3-tetrafluoropropanol in a suitable aprotic polar solvent (e.g., DMF, THF), add a strong base (e.g., NaH, KOtBu) at 0°C to form the corresponding alkoxide.

  • Slowly add a difluoromethyl halide (e.g., dibromodifluoromethane or a similar difluoromethylating agent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by GC-MS or ¹⁹F NMR.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Evaluation as a Solvent in a Representative Organic Reaction

To assess its utility as a reaction solvent, a well-characterized reaction with clear success metrics should be employed.

Generalized Protocol (for a nucleophilic substitution reaction):

  • Set up two parallel reactions. In one vessel, dissolve the starting materials (e.g., an alkyl halide and a nucleophile) in this compound. In the second vessel, use a standard solvent (e.g., THF, acetonitrile) as a control.

  • Maintain both reactions at the same temperature and stir for a set period.

  • Take aliquots at regular intervals and analyze by a suitable method (e.g., GC, HPLC, NMR) to determine the reaction kinetics and conversion.

  • After the reaction is complete, isolate the product from both reaction mixtures and compare the yields and purity.

Proposed Research and Development Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the potential of this compound.

ResearchWorkflow cluster_synthesis Synthesis & Characterization cluster_application Application Screening cluster_evaluation In-depth Evaluation cluster_toxicology Toxicology & Safety Assessment S1 Optimize Synthesis (e.g., Williamson Ether) S2 Purification & Spectroscopic Analysis (NMR, IR, MS) S1->S2 A1 Pharmaceutical Moiety S2->A1 A2 Polymer Precursor S2->A2 A3 Specialty Solvent S2->A3 A4 Anesthetic Candidate S2->A4 E1 Metabolic Stability & PK Studies A1->E1 E2 Polymer Properties (Thermal, Mechanical) A2->E2 E3 Solvent Performance (Kinetics, Yield) A3->E3 E4 Anesthetic Potency & Safety Profile A4->E4 T1 In Vitro Cytotoxicity E1->T1 E2->T1 E3->T1 E4->T1 T2 In Vivo Acute & Chronic Toxicity T1->T2

A proposed workflow for the systematic evaluation of this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its inherent properties, derived from its unique fluorinated structure, suggest a wide range of potential applications. This guide provides a foundational framework for initiating research into this versatile compound. Further investigation is warranted to fully elucidate its capabilities and unlock its potential for innovation across multiple scientific and industrial sectors.

References

Commercial Suppliers of Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is paramount to the success of experimental work. This in-depth technical guide provides an overview of commercial suppliers for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 35042-99-0), a fluorinated compound of increasing interest in organic synthesis, materials science, and pharmaceutical development.

This guide summarizes key quantitative data from various suppliers, outlines a representative experimental protocol for its application in difluoromethylation reactions, and provides visualizations to clarify experimental workflows.

Supplier and Product Specifications

This compound is available from several chemical suppliers, primarily for research and development purposes. The following tables provide a comparative summary of the product specifications and physical properties available from prominent vendors.

Supplier Product Number Purity Specification CAS Number
TCI AmericaD4472>98.0% (GC)35042-99-0
Chem-Impex46353≥ 98% (GC)[1]35042-99-0[1]
Santa Cruz Biotechnologysc-300456-35042-99-0[2]
Sigma-Aldrich (Merck)--35042-99-0
SynQuest Laboratories2107-3-X3-35042-99-0

Note: Purity and product numbers for all suppliers may vary by lot and may be available in their respective catalogs or upon request.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound as reported by various suppliers. Consistent data across suppliers provides confidence in the compound's identity and general characteristics.

Property Value Source
Molecular Formula C₄H₄F₆OChem-Impex[1], Santa Cruz Biotechnology[2]
Molecular Weight 182.07 g/mol Chem-Impex[1]
182.06 g/mol Santa Cruz Biotechnology[2]
Appearance Colorless to almost colorless clear liquidChem-Impex[1]
Density 1.48 g/cm³Chem-Impex[1]
Boiling Point 76 °CChem-Impex[1]

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research, primarily leveraging its unique fluorinated structure.[1] Its utility spans across various fields:

  • Organic Synthesis: It serves as a valuable building block in the synthesis of more complex fluorinated molecules.[1] The introduction of the difluoromethyl ether moiety can significantly alter the physicochemical properties of a molecule.

  • Pharmaceutical and Agrochemical Development: The presence of fluorinated groups can enhance the metabolic stability, bioavailability, and efficacy of active compounds.[1] This makes it a compound of interest for medicinal and agricultural chemists.

  • Materials Science: It is utilized in the development of advanced materials, including specialty polymers and coatings, where properties like chemical resistance and thermal stability are crucial.[1]

  • Fluorinated Solvents: Its properties make it a candidate for use as a specialized solvent in certain chemical reactions, particularly those involving other fluorinated compounds.[1]

Representative Experimental Protocol: Aryl Difluoromethylation

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol using a difluoromethylating agent.

Materials:

  • Aryl phenol substrate

  • Difluoromethylating agent (e.g., a reagent that can generate a difluoromethyl cation or equivalent)

  • Base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Acetonitrile)

  • Water

  • Internal standard for NMR analysis (e.g., trifluorotoluene)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment (NMR spectrometer)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl phenol (0.5 mmol), the chosen solvent (e.g., 2.0 mL of MeCN), and an aqueous solution of the base (e.g., 2.0 mL of 1.0 M KOH).

  • Addition of Reagent: While stirring vigorously at room temperature, add the difluoromethylating agent (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by taking aliquots for NMR analysis.

  • Workup: Once the reaction is deemed complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the pure aryl difluoromethyl ether.

  • Analysis: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry.

Visualizing the Workflow

A generalized experimental workflow for the synthesis of an aryl difluoromethyl ether can be visualized to better understand the sequence of operations.

experimental_workflow start Start reagents Combine Phenol, Base, and Solvent start->reagents add_reagent Add Difluoromethylating Agent reagents->add_reagent reaction Stir at Room Temperature add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purification Silica Gel Chromatography workup->purification analysis NMR & MS Analysis purification->analysis end_product Pure Aryl Difluoromethyl Ether analysis->end_product

A generalized workflow for aryl difluoromethyl ether synthesis.

This guide provides a foundational understanding for researchers interested in utilizing this compound. For specific applications and detailed impurity profiles, it is recommended to contact the suppliers directly and consult their lot-specific certificates of analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Utilizing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of novel fluorinated polymers derived from Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. While this saturated ether is not directly polymerizable via standard addition polymerization techniques, it serves as an excellent fluorinated building block. This document outlines a proposed synthetic pathway to convert this compound into a polymerizable vinyl ether monomer, followed by detailed protocols for its subsequent cationic and free-radical polymerization. The protocols are based on established methods for analogous fluorinated monomers. Expected polymer properties and characterization data are presented in tabular format to guide researchers in this novel application.

Introduction to Fluorinated Polymers from Ether-Based Monomers

Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.[1][2] These characteristics make them invaluable in advanced applications ranging from high-performance coatings and membranes to specialized materials in the electronics and biomedical fields.[3]

The incorporation of ether linkages into fluoropolymer backbones can enhance flexibility and processability.[4] this compound is a valuable starting material due to its high fluorine content and the stability imparted by the fluorinated alkyl groups.[3] This document provides a theoretical yet practical framework for its use in creating novel fluorinated polymers.

Proposed Synthesis of a Polymerizable Monomer

To be utilized in polymer synthesis, the inert this compound must first be functionalized with a polymerizable group. A common and effective strategy for ethers is the introduction of a vinyl ether moiety. The proposed synthetic route involves a two-step process: dehydrofluorination to create a terminal alkene, followed by reaction to form the vinyl ether.

Logical Workflow for Monomer Synthesis

A Difluoromethyl 2,2,3,3-tetrafluoropropyl ether B Dehydrofluorination (e.g., with a strong base) A->B Step 1 C Intermediate Alkene: 1,1,2,2-Tetrafluoro-3-(vinyloxymethyl)propane B->C D Transetherification (e.g., with Ethyl Vinyl Ether) C->D Step 2 E Target Monomer: 2,2,3,3-Tetrafluoropropyl Vinyl Ether D->E

Caption: Proposed two-step synthesis of a vinyl ether monomer.

Polymerization Protocols

Once the vinyl ether monomer is synthesized, it can be polymerized through various mechanisms. Cationic and free-radical polymerizations are common and effective methods for fluorinated vinyl ethers.

Protocol 1: Photocontrolled Cationic Polymerization

Photocontrolled cationic polymerization offers excellent temporal control over chain growth, enabling the synthesis of well-defined polymers with controlled molecular weights.[1][5] This method is particularly suitable for electron-rich monomers like vinyl ethers.

Experimental Workflow for Cationic Polymerization

A Prepare Stock Solutions: Monomer, Photocatalyst, Initiator, Solvent B Combine Reactants in a Schlenk Flask A->B C Degas the Mixture (Freeze-Pump-Thaw Cycles) B->C D Initiate Polymerization (Visible Light Irradiation) C->D E Monitor Reaction (e.g., via NMR) D->E F Quench Reaction (e.g., with Methanol) E->F G Purify Polymer (Precipitation) F->G H Characterize Polymer (GPC, NMR, DSC) G->H

Caption: Workflow for photocontrolled cationic polymerization.

Detailed Methodology:

  • Materials:

    • Monomer: 2,2,3,3-Tetrafluoropropyl Vinyl Ether

    • Photocatalyst: Bisphosphonium salt (e.g., as described in related literature[1])

    • Initiator: A suitable chain transfer agent for RAFT polymerization (if applicable) or a cationic initiator.

    • Solvent: Dichloromethane (DCM), dried over CaH₂.

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the monomer, photocatalyst, and initiator in the desired molar ratios in dry DCM.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Immerse the flask in a water bath at room temperature and irradiate with a visible light source (e.g., blue LEDs).

    • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Free-Radical Polymerization in Aqueous Emulsion

Free-radical polymerization is a robust method for producing high molecular weight fluoropolymers.[6] An aqueous emulsion system is often employed for fluorinated monomers with limited water solubility.

Detailed Methodology:

  • Materials:

    • Monomer: 2,2,3,3-Tetrafluoropropyl Vinyl Ether

    • Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS).

    • Surfactant: A fluorinated surfactant (e.g., ammonium perfluorooctanoate, though note environmental and health considerations) or a non-fluorinated alternative.

    • Solvent: Deionized water.

  • Procedure:

    • To a jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, add deionized water and the surfactant.

    • Purge the solution with nitrogen for at least 30 minutes to remove oxygen.

    • Add the monomer to create an emulsion with vigorous stirring.

    • Heat the reactor to the desired temperature (e.g., 60-80 °C).

    • Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.

    • Maintain the reaction under a nitrogen atmosphere with constant stirring for several hours.

    • Terminate the polymerization by cooling the reactor and stopping the stirring.

    • Coagulate the polymer latex by adding a salt solution (e.g., MgSO₄) or by freezing.

    • Collect the polymer, wash it thoroughly with deionized water, and dry it in a vacuum oven.

Expected Polymer Properties and Characterization

The properties of the resulting polymer will depend on the polymerization method and conditions. The following tables summarize expected data based on analogous fluorinated poly(vinyl ether)s and poly(aryl ether)s.[2][7][8]

Table 1: Expected Molecular Weight and Polydispersity

Polymerization MethodExpected Number Average Molecular Weight (Mₙ, g/mol )Expected Polydispersity Index (PDI)
Photocontrolled Cationic5,000 - 20,0001.1 - 1.4
Free-Radical Emulsion50,000 - 200,000+2.0 - 4.0

Table 2: Expected Thermal and Physical Properties

PropertyExpected Value
Glass Transition Temperature (T₉)170 - 230 °C
5% Weight Loss Temperature (Td5)480 - 560 °C
Water Contact Angle90° - 100°
Dielectric Constant (at 1 MHz)2.0 - 2.8

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the polymer structure and calculating monomer conversion.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Contact Angle Goniometry: To evaluate the hydrophobicity of polymer films.

Conclusion

While this compound is not a directly polymerizable monomer, it represents a valuable fluorinated scaffold. By converting it to a vinyl ether derivative, researchers can access a new class of fluorinated polymers. The provided protocols for photocontrolled cationic and free-radical emulsion polymerization, based on established literature for similar monomers, offer a robust starting point for synthesizing these novel materials. The expected properties of high thermal stability, hydrophobicity, and low dielectric constant make these polymers promising candidates for a wide range of advanced applications.

References

Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether: A Promising Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, a member of the hydrofluoroether (HFE) class of solvents, is emerging as a promising medium for a variety of organic reactions. Its unique combination of properties, including low toxicity, non-flammability, and distinct solvency characteristics, positions it as a sustainable alternative to traditional organic solvents. This document provides a comprehensive overview of its properties, potential applications, and the current state of research for its use in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, odorless, and tasteless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below, facilitating comparison with other common solvents.

PropertyValueReference
Molecular Formula C₄H₄F₆O[2]
Molecular Weight 182.07 g/mol [2]
Boiling Point 76 °C[3]
Density 1.48 g/mL[2]
Purity ≥ 98.0% (GC)[2]
Appearance Colorless to almost colorless clear liquid[3]
CAS Number 35042-99-0[2]

General Properties of Hydrofluoroethers (HFEs) as Solvents

Hydrofluoroethers are a class of organic solvents introduced as more environmentally friendly alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1] Their general characteristics make them attractive for various applications in organic synthesis:

  • Low Toxicity and Safety: HFEs generally exhibit low toxicity, are non-flammable, and do not require special handling procedures like explosion-proofing.[1][4]

  • Environmental Profile: They possess low global warming potential (GWP) and near-zero ozone depletion potential (ODP).[1][4]

  • Chemical Inertness: HFEs are chemically inert, making them suitable for a wide range of chemical reactions without participating in side reactions.[5]

  • Unique Solvency: They can be used as single-component solvents or in co-solvent systems to modify the properties of the reaction medium.[5] Their solvency can be tailored for specific applications, including the synthesis of fluorinated compounds.[3]

Applications in Organic Synthesis: Current Status

The primary documented use of this ether is as a fluorinated solvent , particularly in the synthesis of other fluorinated compounds where it is expected to enhance reaction efficiency and selectivity.[3] Its unique fluorine content can offer different solubility profiles for highly fluorinated reagents and substrates compared to traditional non-fluorinated ethers like diethyl ether or tetrahydrofuran (THF).

Logical Workflow for Solvent Selection and Application

For researchers interested in exploring the use of this compound as a solvent, a logical workflow would involve initial solubility and stability studies followed by small-scale reaction screening.

G Workflow for Solvent Evaluation cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Reaction Screening cluster_2 Phase 3: Optimization & Scale-Up A Identify Target Reaction & Reagents B Solubility Test of Reactants & Products in This compound A->B C Reagent Stability Test in Solvent B->C D Small-Scale Test Reaction C->D Proceed if stable & soluble E Monitor Reaction Progress (TLC, GC, NMR) D->E F Compare Yield & Purity with Standard Solvent E->F G Optimize Reaction Conditions (Temperature, Concentration, Catalyst) F->G Proceed if results are promising H Scale-Up Synthesis G->H I Develop Work-up & Purification Protocol H->I

Caption: A logical workflow for evaluating a new solvent in an organic reaction.

Potential Areas of Application

Based on the properties of fluorinated ethers, several areas of organic synthesis could potentially benefit from the use of this compound:

  • Reactions involving fluorinated reagents: Its fluorinated nature may enhance the solubility and reactivity of highly fluorinated starting materials and intermediates.

  • Organometallic Chemistry: While no specific examples have been found, its ether functionality suggests potential compatibility with organometallic reagents like Grignard or organolithium compounds, provided it does not undergo undesired side reactions. The inertness of HFEs could be advantageous in preventing solvent-derived byproducts.

  • Catalysis: It could serve as a non-coordinating or weakly coordinating solvent in transition metal-catalyzed reactions where solvent participation is detrimental.

Conclusion and Future Outlook

This compound presents itself as a solvent with a favorable safety and environmental profile. While its application in specific, well-documented organic reaction protocols is currently limited in the accessible literature, its properties as a hydrofluoroether suggest significant potential. Further research is needed to explore its utility in a broader range of organic transformations. The development of detailed application notes and protocols will be crucial for its adoption as a mainstream solvent in academic and industrial research, particularly in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical industries. The provided workflow offers a systematic approach for researchers to evaluate its performance in their specific reactions of interest.

References

Applications of Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether in Pharmaceutical Synthesis: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated organic compound with potential applications in various fields, including the pharmaceutical industry. The introduction of fluorine-containing moieties into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance key drug properties. Attributes such as metabolic stability, bioavailability, lipophilicity, and binding affinity can be favorably modulated through the incorporation of fluorinated groups. While the difluoromethoxy group (OCF₂H) is a recognized pharmacophore, specific and detailed applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available scientific literature and patents.

This document aims to provide an overview of the potential roles of this compound in pharmaceutical synthesis based on the general properties of fluorinated ethers and related compounds. However, due to a lack of specific published examples of its use in the synthesis of named pharmaceutical compounds, this report cannot provide detailed experimental protocols or quantitative data for specific synthetic transformations.

Potential Applications in Pharmaceutical Synthesis

Based on the properties of similar fluorinated compounds, this compound could theoretically be employed in the following capacities:

  • As a Fluorinated Building Block: The molecule could serve as a precursor for the introduction of the difluoromethyl or tetrafluoropropyl groups into a larger pharmaceutical scaffold. These groups can alter the electronic properties and conformation of the final API, potentially leading to improved pharmacological activity.

  • As a Specialty Solvent: Fluorinated solvents are known for their unique properties, including high density, low surface tension, and sometimes, orthogonal solubility compared to traditional organic solvents. This compound could potentially be used as a solvent in reactions involving fluorinated reagents or substrates, facilitating better solubility and potentially influencing reaction pathways and yields.

Logical Relationship: Potential Roles in Drug Discovery

G Potential Roles of this compound in Drug Discovery A This compound B Fluorinated Building Block A->B as a C Specialty Solvent A->C as a D Introduction of -OCHF2 or -CH2CF2CF2H moieties B->D enables F Improved Solubility of Fluorinated Reagents C->F offers G Modified Reaction Environment C->G provides E Enhanced Drug Properties D->E leads to H Novel API Candidates E->H F->H G->H

Protocol for using Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application and Handling of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly specialized fluorinated compound valued for its unique structural properties that confer exceptional stability and reactivity in various chemical applications.[1][2] While not typically employed as a direct fluorinating agent, its significance lies in its role as a versatile building block in the synthesis of advanced fluorinated materials and as a specialty solvent.[1][2] This document provides a comprehensive overview of its known applications, physical and chemical properties, and safety protocols. The introduction of fluorine-containing moieties, such as the difluoromethyl group, into organic molecules is a critical strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 35042-99-0
Molecular Formula C₄H₄F₆O
Molecular Weight 182.06 g/mol
Appearance Colorless to nearly colorless transparent liquid

Applications

This compound is primarily utilized in the following areas:

  • Building Block for Advanced Materials: This ether serves as a key component in the synthesis of fluorinated polymers and coatings. These materials exhibit superior chemical resistance, thermal stability, and modified surface properties, making them valuable for a wide range of industrial applications.[1][2]

  • Specialty Solvent: Its fluorinated nature makes it an effective solvent for the synthesis of other fluorinated compounds, potentially enhancing reaction efficiency and selectivity.[2]

  • Pharmaceutical and Agrochemical Research: The compound can be leveraged in the development of new pharmaceuticals and agrochemicals. The incorporation of its structural motifs can enhance the efficacy and bioavailability of active compounds.[1][2]

  • Surfactants and Lubricants: Its distinctive properties are beneficial in the formulation of specialty chemicals such as surfactants and lubricants that require high performance and durability.[1]

  • Potential Refrigerant: It has been explored as a potential refrigerant due to its low global warming potential, offering a more environmentally friendly alternative to traditional refrigerants.[2]

Experimental Protocols: General Handling and Storage

As a specialty chemical, proper handling and storage of this compound are crucial for laboratory safety and to maintain the integrity of the compound.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Handle with chemical-impermeable gloves. Gloves must be inspected prior to use.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

4.2. Handling

  • Use in a well-ventilated area.

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

4.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from sunlight.

Logical Workflow: Application as a Building Block

The following diagram illustrates the conceptual workflow of utilizing this compound as a building block in the synthesis of advanced fluorinated materials.

G Conceptual Workflow: this compound as a Building Block A This compound (Starting Material) B Chemical Modification / Polymerization A->B Incorporation into a synthetic route C Advanced Fluorinated Materials (e.g., Polymers, Coatings) B->C Yields D Enhanced Properties: - Chemical Resistance - Thermal Stability - Modified Surface Properties C->D

Caption: Workflow of the ether as a synthetic building block.

Note on Fluorination Reactions

Extensive literature searches did not yield specific protocols for the use of this compound as a direct fluorinating or difluoromethylating agent in organic synthesis. Researchers seeking to perform such transformations should consult the literature for established reagents and protocols for difluoromethylation, which include nucleophilic, electrophilic, and radical-based methods.[5][6] Common difluoromethylating agents include TMSCF₂H, (difluoromethyl)sulfonium salts, and zinc difluoromethanesulfinate (DFMS).[6][7] The synthesis of difluoromethyl ethers is often achieved through the reaction of phenols with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[8][9]

References

Application Notes and Protocols for the Analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether that may be used in various industrial applications. Due to its chemical stability, it has the potential to persist in the environment. Therefore, robust and sensitive analytical methods are required to monitor its presence in environmental matrices such as water, soil, and air. This document provides detailed application notes and protocols for the determination of this compound in such samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS) coupled with various sample introduction techniques. While specific methods for this particular compound are not widely published, the following protocols are based on established methods for analogous volatile fluorinated compounds, such as sevoflurane and desflurane, and other volatile organic compounds (VOCs).[1][2][3]

Analytical Strategies

The primary analytical technique for the determination of volatile and semi-volatile organic compounds like this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). The choice of the sample introduction system is crucial and depends on the sample matrix and the required sensitivity.

  • Headspace (HS) GC-MS: Ideal for the analysis of volatile compounds in solid and liquid matrices. It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace), which is then injected into the GC-MS.[4][5][6][7]

  • Purge and Trap (P&T) GC-MS: A highly sensitive technique for the analysis of VOCs in water samples. An inert gas is bubbled through the sample, stripping the volatile analytes which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.[8][9][10][11][12]

  • Solid-Phase Microextraction (SPME) GC-MS: A solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This method is versatile and can be used for both liquid and gaseous samples.[13][14][15][16][17][18]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in water, soil, and air samples.

Protocol 1: Analysis of Water Samples by Purge and Trap GC-MS

This protocol is suitable for the determination of this compound in drinking water, groundwater, and surface water.

1. Sample Preparation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.
  • If residual chlorine is present, add 25 mg of ascorbic acid per 40 mL of sample to quench it.
  • Store samples at 4°C and analyze within 14 days.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.
  • Purge Time: 11 minutes at ambient temperature.
  • Trap: Vocarb 3000 (or equivalent) consisting of Carbopack B, Carboxen 1000, and Carbosieve S-III.
  • Dry Purge Time: 1 minute.
  • Desorb Temperature: 250°C for 2 minutes.
  • Bake Temperature: 270°C for 8 minutes.

3. GC-MS Conditions:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, DB-624 or equivalent.
  • Oven Program: 35°C (hold for 5 min), ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min (hold for 2 min).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 200°C.
  • MS Transfer Line Temperature: 250°C.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full Scan (m/z 45-300) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound would need to be determined from a standard.

Protocol 2: Analysis of Soil and Sediment Samples by Headspace GC-MS

This protocol is designed for the analysis of volatile fluorinated ethers in solid matrices.

1. Sample Preparation:

  • Collect approximately 10-20 g of soil or sediment in a clean, wide-mouth glass jar with a PTFE-lined cap.
  • Store samples at 4°C.
  • Weigh 5.0 g of the soil sample into a 20 mL headspace vial.
  • Add 5.0 mL of reagent-grade water.
  • Add a magnetic stir bar.
  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

2. Headspace Autosampler Conditions:

  • Vial Equilibration Temperature: 80°C.
  • Vial Equilibration Time: 30 minutes with shaking.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.
  • Pressurization Gas: Helium.
  • Injection Volume: 1 mL.

3. GC-MS Conditions:

  • Same as described in Protocol 1.

Protocol 3: Analysis of Air Samples by Thermal Desorption GC-MS

This protocol is suitable for monitoring this compound in ambient or indoor air.

1. Sample Collection:

  • Collect air samples using stainless steel canisters (e.g., SUMMA canisters) or by drawing a known volume of air through a sorbent tube containing a suitable adsorbent (e.g., Tenax TA or a multi-sorbent bed).
  • For sorbent tubes, a typical sampling volume would be 5-100 L, depending on the expected concentration.

2. Thermal Desorption Parameters:

  • Tube Desorption Temperature: 250°C for 10 minutes.
  • Focusing Trap: Cooled to -30°C during tube desorption.
  • Trap Desorption: Rapidly heat the focusing trap to 275°C and hold for 3 minutes to inject the analytes into the GC.

3. GC-MS Conditions:

  • Same as described in Protocol 1.

Quantitative Data

The following table summarizes typical performance data that could be expected for the analysis of volatile fluorinated ethers using the described methods. These values are based on the analysis of similar compounds and would require validation for this compound.

ParameterWater (P&T-GC-MS)Soil (HS-GC-MS)Air (TD-GC-MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1 µg/kg0.05 - 0.5 µg/m³
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.3 - 3 µg/kg0.15 - 1.5 µg/m³
Linear Range 0.1 - 50 µg/L1 - 100 µg/kg0.5 - 200 µg/m³
Recovery 85 - 115%80 - 110%90 - 105%
Precision (%RSD) < 15%< 20%< 10%

Visualizations

The following diagrams illustrate the logical workflow for the analytical methods described.

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Preservation Preservation (if needed) Sample->Preservation PT Purge and Trap Preservation->PT Introduction GCMS GC-MS Analysis PT->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Water Sample Analysis.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample Collection Vial Weighing into Headspace Vial Sample->Vial Spiking Addition of Water/Standard Vial->Spiking HS Headspace Extraction Spiking->HS Introduction GCMS GC-MS Analysis HS->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Soil Sample Analysis.

experimental_workflow_air cluster_prep Sample Collection cluster_analysis Analysis Canister Canister Sampling TD Thermal Desorption Canister->TD Introduction Sorbent Sorbent Tube Sampling Sorbent->TD Introduction GCMS GC-MS Analysis TD->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Air Sample Analysis.

References

Application Notes and Protocols for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in Specialty Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a key component in the development of high-performance, specialty lubricants. This document outlines the compound's properties, potential performance benefits, and detailed experimental protocols for its synthesis and evaluation in lubricant formulations.

Introduction

This compound is a hydrofluoroether (HFE) that offers a unique combination of properties, making it a promising candidate for advanced lubricant applications.[1][2] Its fluorinated structure imparts high thermal stability, chemical inertness, and low flammability, which are critical characteristics for lubricants operating in extreme environments.[3][4][5] When incorporated into lubricant formulations, either as a base oil or an additive, it has the potential to enhance lubricity, reduce wear, and extend the operational life of mechanical components. The ether oxygen atoms in its structure can coordinate strongly with metal surfaces, forming a durable lubricating film.[6]

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for formulating effective lubricants.

PropertyValueReference
Molecular Formula C₄H₄F₆O[1][2]
Molecular Weight 182.07 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1][2]
Density 1.48 g/cm³[1][2]
Boiling Point 76 °C[1][2]
Purity ≥ 98% (GC)[1][2]

Applications in Specialty Lubricants

The unique properties of this compound make it suitable for a range of demanding lubrication applications:

  • Extreme Temperature Lubrication: Due to its high thermal stability, it can be formulated into lubricants for use in environments with continuous operating temperatures from -60°C to 300°C.[3]

  • Chemically Inert Lubricants: Its resistance to chemical attack makes it ideal for applications where the lubricant may come into contact with reactive chemicals, acids, or bases.[3][5]

  • Vacuum and Aerospace Lubrication: The low vapor pressure of fluorinated ethers makes them suitable for use in vacuum environments, such as those encountered in aerospace applications.

  • Electrical and Electronics Applications: Its non-flammable nature and high electrical resistance are advantageous for lubricating electrical contacts and components.[5]

  • Food Grade and Pharmaceutical Applications: The chemical inertness and non-toxic nature of some fluorinated lubricants allow for their use in machinery for food processing and pharmaceutical manufacturing, with appropriate regulatory approval.[3]

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

Materials:

  • 2,2,3,3-Tetrafluoropropan-1-ol

  • A suitable difluoromethylating agent (e.g., generated in situ from a precursor)

  • An appropriate base (e.g., potassium hydroxide)

  • Solvent (e.g., acetonitrile, water)

Procedure (Conceptual):

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2,2,3,3-tetrafluoropropan-1-ol in the chosen solvent.

  • Add the base to the solution and stir to form the corresponding alkoxide.

  • Introduce the difluoromethylating agent to the reaction mixture. The reaction may need to be heated or cooled depending on the specific reagent used.

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product. This may involve extraction and washing steps.

  • Purify the crude product by distillation to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Note: The synthesis of fluorinated compounds can be hazardous and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Lubricant Formulation

Objective: To prepare a lubricant blend containing this compound as an additive for performance evaluation.

Materials:

  • Base oil (e.g., Polyalphaolefin (PAO) 4)

  • This compound (as a performance additive)

  • Other lubricant additives as required (e.g., antioxidants, corrosion inhibitors)

Procedure:

  • Determine the desired concentration of this compound in the base oil (e.g., 1%, 2%, 5% w/w).

  • In a clean, dry beaker, accurately weigh the required amount of base oil.

  • While stirring the base oil with a magnetic stirrer, slowly add the pre-weighed amount of this compound.

  • If other additives are being used, add them to the blend in the desired sequence and concentrations.

  • Continue stirring the mixture for a sufficient time (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete homogenization.

  • Allow the formulated lubricant to cool to room temperature.

  • Store the lubricant in a sealed, labeled container until required for testing.

Performance Evaluation of Formulated Lubricants

The following standard test methods from ASTM International can be used to evaluate the performance of the formulated lubricants.

4.3.1. Wear Preventive Characteristics (Four-Ball Method)

Standard: ASTM D4172

Objective: To determine the lubricant's ability to prevent wear under boundary lubrication conditions.

Apparatus: Four-Ball Wear Tester

Procedure:

  • Clean the test balls (one rotating, three stationary) thoroughly with a suitable solvent and dry them.

  • Assemble the four-ball test pot with the clean balls and add the lubricant sample to be tested, ensuring the balls are fully submerged.

  • Mount the test pot onto the four-ball tester.

  • Set the test parameters as specified in ASTM D4172 (e.g., speed: 1200 rpm, load: 392 N [40 kgf], temperature: 75 °C, duration: 60 minutes).[7]

  • Start the test and run for the specified duration.

  • After the test, disassemble the test pot, clean the stationary balls, and measure the average wear scar diameter (WSD) on the three stationary balls using a microscope.

  • A smaller WSD indicates better wear prevention properties.[8]

4.3.2. Extreme-Pressure Properties (Four-Ball Method)

Standard: ASTM D2783

Objective: To determine the load-carrying capacity of the lubricant.

Apparatus: Four-Ball EP Tester

Procedure:

  • Follow the same initial setup and cleaning procedures as for the ASTM D4172 test.

  • Conduct a series of 10-second runs with increasing loads on the rotating ball.

  • Record the load at which welding of the balls occurs (weld point).

  • The Load-Wear Index (LWI) can also be calculated from the wear scar diameters at different loads before welding.

  • A higher weld point and LWI indicate better extreme-pressure performance.

4.3.3. Viscosity and Viscosity Index

Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index)

Objective: To determine the lubricant's viscosity at different temperatures and its resistance to viscosity change with temperature.

Apparatus: Calibrated glass capillary viscometer and a constant temperature bath.

Procedure:

  • Measure the kinematic viscosity of the lubricant sample at two different temperatures (typically 40 °C and 100 °C) as per the procedure outlined in ASTM D445.

  • Calculate the Viscosity Index (VI) using the measured viscosities according to the formula in ASTM D2270.

  • A higher VI indicates a lower tendency for the viscosity to change with temperature.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Physical Properties of Lubricant Formulations

Lubricant FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil (PAO 4)
Base Oil + 1% Additive
Base Oil + 2% Additive
Base Oil + 5% Additive

Table 2: Wear Preventive Characteristics (ASTM D4172)

Lubricant FormulationAverage Wear Scar Diameter (mm)
Base Oil (PAO 4)
Base Oil + 1% Additive
Base Oil + 2% Additive
Base Oil + 5% Additive

Table 3: Extreme-Pressure Properties (ASTM D2783)

Lubricant FormulationWeld Point (kgf)Load-Wear Index (LWI)
Base Oil (PAO 4)
Base Oil + 1% Additive
Base Oil + 2% Additive
Base Oil + 5% Additive

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

LubricantDevelopmentWorkflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Performance Testing Reactants 2,2,3,3-Tetrafluoropropan-1-ol + Difluoromethylating Agent Synthesis Chemical Synthesis Reactants->Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Product This compound Purification->Product Additive This compound Product->Additive BaseOil Base Oil (e.g., PAO) Blending Blending & Homogenization BaseOil->Blending Additive->Blending FormulatedLubricant Formulated Lubricant Blending->FormulatedLubricant WearTest ASTM D4172 (Wear Prevention) FormulatedLubricant->WearTest EPTest ASTM D2783 (Extreme Pressure) FormulatedLubricant->EPTest ViscosityTest ASTM D445/D2270 (Viscosity) FormulatedLubricant->ViscosityTest TestData Performance Data WearTest->TestData EPTest->TestData ViscosityTest->TestData

Caption: Workflow for the development and testing of specialty lubricants.

LubricationMechanism cluster_interaction Molecular Interaction at the Surface MetalSurface1 Metal Surface A LubricantLayer Lubricant Film MetalSurface1->LubricantLayer MetalSurface2 Metal Surface B LubricantLayer->MetalSurface2 EtherMolecule Difluoromethyl 2,2,3,3-tetrafluoropropyl ether OxygenCoordination Coordination of Ether Oxygen to Metal Surface EtherMolecule->OxygenCoordination ProtectiveLayer Formation of a Durable Protective Layer OxygenCoordination->ProtectiveLayer ProtectiveLayer->LubricantLayer Strengthens

Caption: Proposed lubrication mechanism of the fluorinated ether.

References

Application Notes and Protocols for Chemically Resistant Coatings Utilizing Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a key component in the formulation of chemically resistant coatings. While specific performance data for coatings incorporating this particular ether is not extensively available in public literature, this document outlines the general principles, synthesis, formulation strategies, and testing protocols based on established knowledge of fluoropolymer coatings.

Introduction

This compound is a fluorinated ether recognized for its potential in creating coatings with exceptional chemical and thermal stability.[1] Its unique molecular structure, rich in fluorine atoms, is anticipated to impart a low surface energy, high hydrophobicity, and excellent resistance to a wide range of chemicals, making it a promising candidate for demanding applications in research, pharmaceutical, and industrial settings. Fluoropolymer coatings, in general, are renowned for their durability and protective properties against corrosive environments.[2][3]

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 35042-99-0
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 76 °C
Density 1.48 g/cm³
Purity ≥ 98% (GC)

Source:[1]

Experimental Protocols

Synthesis of this compound

Note: This is a generalized procedure and requires optimization and safety assessment in a laboratory setting.

Materials:

  • 2,2,3,3-tetrafluoropropanol

  • A suitable difluoromethylating agent (e.g., difluoromethyltriflate)[4]

  • A non-nucleophilic base (e.g., potassium carbonate or a hindered amine)

  • Anhydrous aprotic solvent (e.g., acetonitrile or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol and the non-nucleophilic base in the anhydrous aprotic solvent in a reaction flask.

  • Cool the mixture to a suitable temperature (e.g., 0 °C) with constant stirring.

  • Slowly add the difluoromethylating agent to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove any residual reactants and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Formulation of a Chemically Resistant Coating

The formulation of a fluoropolymer coating involves the combination of the fluorinated component with a resin system, solvents, and potentially other additives to achieve the desired properties.

Materials:

  • This compound (as a reactive monomer or additive)

  • A compatible polymer resin (e.g., fluoroethylene vinyl ether (FEVE) resin, acrylic, or polyurethane)[2][5]

  • A suitable solvent system (e.g., esters, ketones, or aromatic hydrocarbons)

  • A curing agent or cross-linker (e.g., isocyanate for polyurethane systems)[2]

  • Optional additives: pigments, adhesion promoters, flow control agents.

Procedure:

  • In a suitable mixing vessel, dissolve the primary resin in the chosen solvent system.

  • Slowly add the this compound to the resin solution with continuous agitation.

  • If required, add any other formulation additives one at a time, ensuring each is fully dispersed before adding the next.

  • Finally, add the curing agent or cross-linker to the formulation just prior to application, following the manufacturer's recommended stoichiometry.

  • Thoroughly mix the components to ensure a homogeneous coating solution.

Application of the Chemically Resistant Coating

Proper surface preparation and application are critical to the performance of any coating.[3]

1. Surface Preparation:

  • Cleaning: The substrate must be thoroughly cleaned to remove any dirt, grease, oil, or other contaminants. This can be achieved through solvent cleaning or with alkaline solutions.[3]

  • Abrasion: For improved adhesion, the surface should be mechanically abraded (e.g., sandblasting or grit blasting) to create a surface profile.[3]

  • Priming: Application of a suitable primer is often recommended to enhance the bond between the substrate and the fluoropolymer topcoat.[3]

2. Application Methods:

  • Spraying: Conventional or electrostatic spray guns can be used to apply an even and consistent layer of the coating.[3]

  • Dipping: Submerging the substrate in the coating solution is an effective method for small or complex parts.[3]

  • Brushing: For smaller areas or touch-ups, manual application with a brush can be employed.[3]

3. Curing:

  • The applied coating must be cured according to the resin system's requirements. This typically involves thermal curing in an oven at a specific temperature and for a set duration to achieve full cross-linking and the desired chemical resistance properties.[3]

Performance Evaluation Protocols

To assess the chemical resistance and durability of the formulated coating, standardized testing methods should be employed.

Chemical Resistance Testing

Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

Procedure:

  • Prepare coated coupons of a standard size.

  • Immerse the coupons in a series of test chemicals relevant to the intended application (e.g., acids, bases, organic solvents).

  • Maintain the immersion at a specified temperature for a defined period.

  • After the exposure period, remove the coupons, clean them, and evaluate for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion.

  • Quantify the effect of the chemical exposure by measuring changes in weight and thickness of the coating.

Data Presentation: The results should be summarized in a table, as shown in the hypothetical example below (Table 2).

Table 2: Hypothetical Chemical Resistance Data

Chemical ReagentTest Duration (hours)Test Temperature (°C)% Weight Change% Thickness ChangeVisual Observation
37% Hydrochloric Acid16825+0.1+0.05No change
50% Sodium Hydroxide16825+0.05+0.02No change
Xylene16825+0.5+0.2Slight swelling
Acetone16825+1.2+0.8Moderate swelling
Adhesion Testing

Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.

Procedure:

  • Apply the coating to a prepared substrate and allow it to fully cure.

  • Adhere a loading fixture (dolly) to the surface of the coating using a suitable adhesive.

  • Once the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.

  • Apply a perpendicular force to the fixture until it is detached from the substrate.

  • The force required to pull the coating off the substrate is recorded as the pull-off strength, typically measured in megapascals (MPa).

Durability and Weathering

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

Procedure:

  • Expose coated panels to alternating cycles of UV light and moisture in a controlled weathering chamber.

  • Periodically remove the panels and evaluate them for changes in gloss, color, and any signs of degradation such as cracking or chalking.

Visualizations

The following diagrams illustrate the general workflow for creating and testing chemically resistant coatings.

G cluster_synthesis Synthesis of this compound start_synthesis 2,2,3,3-tetrafluoropropanol reaction Difluoromethylation Reaction start_synthesis->reaction reagents Difluoromethylating Agent + Base reagents->reaction purification Purification reaction->purification product This compound purification->product

Caption: Synthesis Workflow for the Fluorinated Ether.

G cluster_coating Coating Formulation and Application Workflow cluster_application Application resin Polymer Resin mixing Formulation Mixing resin->mixing solvent Solvent System solvent->mixing ether This compound ether->mixing additives Additives additives->mixing surface_prep Surface Preparation mixing->surface_prep application_method Coating Application surface_prep->application_method curing Curing application_method->curing final_product final_product curing->final_product Chemically Resistant Coated Substrate

Caption: Coating Formulation and Application Workflow.

G cluster_testing Performance Testing Workflow coated_sample Coated Substrate chem_resistance Chemical Resistance (ASTM D543) coated_sample->chem_resistance adhesion Adhesion (ASTM D4541) coated_sample->adhesion durability Durability/Weathering (ASTM G154) coated_sample->durability data_analysis Data Analysis and Performance Characterization chem_resistance->data_analysis adhesion->data_analysis durability->data_analysis

Caption: Performance Testing Workflow.

References

Enhancing Bioavailability of Active Compounds with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioavailability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor aqueous solubility and/or low membrane permeability are significant challenges in drug development, often leading to suboptimal drug absorption and limited clinical utility. The use of specialized excipients to enhance bioavailability is a key strategy in pharmaceutical formulation. Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether that has garnered attention for its potential to improve the performance of active compounds. Its unique physicochemical properties, including high stability and the ability to modify surface characteristics, make it a promising candidate for enhancing the bioavailability of APIs.[1]

This document provides detailed application notes and protocols for utilizing this compound to enhance the bioavailability of active compounds. While specific quantitative data for this particular ether in drug formulations is not extensively available in the public domain, the principles and protocols outlined here are based on the established understanding of how fluorinated compounds can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.

Mechanism of Bioavailability Enhancement

The incorporation of fluorinated moieties, such as the difluoromethyl group, into drug molecules or formulations can enhance bioavailability through several mechanisms:

  • Increased Lipophilicity: The presence of fluorine atoms can significantly increase the lipophilicity of a compound. This enhanced lipophilicity can improve the partitioning of a drug into the lipid bilayers of cell membranes, thereby facilitating its absorption across the gastrointestinal tract.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically incorporating fluorinated groups, the metabolic stability of a drug can be improved, leading to a longer half-life and increased systemic exposure.

  • Enhanced Membrane Permeability: The unique electronic properties of fluorine can influence the conformation of a molecule, potentially leading to more favorable interactions with membrane transporters or facilitating passive diffusion across cellular barriers.

  • Alteration of Physicochemical Properties: Fluorinated ethers can act as effective solubilizing agents for poorly water-soluble drugs, thereby increasing their dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.

Quantitative Data Summary

As direct quantitative data for the bioavailability enhancement of specific active compounds using this compound as an excipient is limited in publicly accessible literature, the following table provides a conceptual framework for presenting such data once obtained through experimentation.

Active CompoundFormulation without Ether (Control)Formulation with this compoundFold Increase in Bioavailability
[Drug A]
Cmax (ng/mL)ValueValueValue
Tmax (h)ValueValueValue
AUC (0-t) (ng·h/mL)ValueValueValue
[Drug B]
Cmax (ng/mL)ValueValueValue
Tmax (h)ValueValueValue
AUC (0-t) (ng·h/mL)ValueValueValue

Caption: Table 1. Hypothetical pharmacokinetic parameters of active compounds formulated with and without this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioavailability-enhancing effects of this compound.

Protocol 1: Solubility Determination

Objective: To determine the saturation solubility of an active compound in the presence and absence of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Prepare solutions of varying concentrations of this compound in PBS, SGF, and SIF.

  • Add an excess amount of the API to each solution and to control solutions (without the ether).

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved API.

  • Carefully collect the supernatant and dilute it with an appropriate HPLC mobile phase.

  • Analyze the concentration of the dissolved API in the supernatant using a validated HPLC method.

  • Compare the solubility of the API in the solutions containing the ether to the control solutions.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Ether Solutions add_api Add Excess API prep_solutions->add_api shake Shake at 37°C add_api->shake centrifuge Centrifuge shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc HPLC Analysis collect_supernatant->hplc

Caption: Experimental workflow for solubility determination.

Protocol 2: In Vitro Permeability Assay (Caco-2 Model)

Objective: To assess the effect of this compound on the permeability of an active compound across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cells)

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • API formulated with and without this compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

  • Prepare transport medium (HBSS) containing the API formulation with and without the ether.

  • Add the test solutions to the apical (donor) side of the Transwell® inserts.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Analyze the concentration of the API in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for each formulation.

G culture Culture Caco-2 Cells on Transwell® integrity Verify Monolayer Integrity culture->integrity prepare_solutions Prepare API Formulations integrity->prepare_solutions add_to_apical Add to Apical Side prepare_solutions->add_to_apical sample_basolateral Sample from Basolateral Side add_to_apical->sample_basolateral analyze LC-MS/MS Analysis sample_basolateral->analyze calculate_papp Calculate Papp analyze->calculate_papp

Caption: Workflow for in vitro Caco-2 permeability assay.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo bioavailability of an active compound formulated with this compound in an animal model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • API formulation with and without this compound

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer the API formulations (control and test) to the animals via oral gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the API in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.

  • Calculate the relative bioavailability of the test formulation compared to the control.

G fasting Fast Animals dosing Oral Gavage Dosing fasting->dosing blood_collection Blood Sampling dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation analysis LC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

Signaling Pathways

The enhancement of bioavailability by an excipient like this compound is primarily a physicochemical process affecting drug absorption and metabolism, rather than a direct interaction with specific signaling pathways. However, by increasing the systemic concentration of a drug, it can indirectly lead to a more pronounced effect on the drug's target signaling pathway.

For instance, if the active compound is an inhibitor of a specific kinase in a cancer signaling pathway, enhanced bioavailability would lead to greater inhibition of that kinase and its downstream targets.

G cluster_formulation Formulation & Absorption cluster_systemic Systemic Circulation cluster_cellular Cellular Level formulation API + Ether Formulation absorption Enhanced GI Absorption formulation->absorption bioavailability Increased Bioavailability absorption->bioavailability drug_target Higher Drug Concentration at Target bioavailability->drug_target pathway Modulation of Signaling Pathway drug_target->pathway Inhibition/Activation response Enhanced Therapeutic Response pathway->response

Caption: Logical relationship of bioavailability enhancement to cellular effects.

Conclusion

This compound holds promise as a valuable excipient for enhancing the bioavailability of poorly soluble or metabolically unstable active compounds. The protocols and conceptual frameworks provided in this document offer a systematic approach for researchers and drug development professionals to investigate and harness the potential of this fluorinated ether in their formulation strategies. Through rigorous in vitro and in vivo testing, the benefits of incorporating this compound can be quantitatively assessed, paving the way for the development of more effective and reliable drug products.

References

Application Notes and Protocols: Difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a Low Global Warming Potential Refrigerant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (C₄H₄F₆O) is a fluorinated ether that has been identified as a potential refrigerant with a low global warming potential (GWP), offering a more environmentally sustainable alternative to traditional hydrofluorocarbon (HFC) refrigerants.[1][2] This document provides a framework of its known properties, general experimental protocols for its evaluation as a refrigerant, and safety considerations. Due to its emerging status, comprehensive experimental data on its thermodynamic and performance characteristics are not yet publicly available. The protocols outlined below are based on standard methodologies for refrigerant analysis and can be adapted for the specific evaluation of this compound.

Physicochemical Properties

This compound is a colorless liquid with the following known physical properties.[1][3]

PropertyValue
Chemical Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol [1]
Boiling Point 76 °C[1]
Density 1.48 g/cm³[1]
Appearance Colorless to almost colorless clear liquid[1]
CAS Number 35042-99-0[1]

Global Warming Potential (GWP)

While a specific GWP value for this compound is not yet published, hydrofluoroethers (HFEs) as a class are being investigated for their low GWP characteristics. The GWP of fluorinated ethers is influenced by their molecular structure and atmospheric lifetime. Computational chemistry methods can be employed to estimate the GWP of such compounds by analyzing their infrared absorption spectra and atmospheric degradation pathways.

Logical Framework for GWP Estimation

A Molecular Structure of This compound B Computational Chemistry (e.g., DFT calculations) A->B C Infrared Absorption Spectrum B->C D Atmospheric Lifetime (Reaction with OH radicals) B->D E Radiative Efficiency C->E F Global Warming Potential (GWP) Calculation D->F E->F

Caption: Workflow for estimating the Global Warming Potential (GWP).

Application as a Refrigerant: Experimental Evaluation Protocol

The performance of a novel refrigerant is typically evaluated in a vapor compression cycle. The following protocol describes a general methodology for assessing the key performance indicators of a refrigerant like this compound.

3.1. Experimental Setup

A standard vapor compression refrigeration test rig is required. The core components include:

  • A compressor

  • A condenser (air- or water-cooled)

  • An expansion valve (thermostatic or electronic)

  • An evaporator (air- or water-cooled)

  • Instrumentation for measuring temperature, pressure, and mass flow rate at various points in the cycle.

Experimental Workflow for Refrigerant Performance Evaluation

cluster_0 Preparation cluster_1 Operation cluster_2 Data Acquisition cluster_3 Analysis A Evacuate the refrigeration system B Charge the system with This compound A->B C Set operating conditions (Evaporator and Condenser temperatures) B->C D Allow the system to reach steady-state C->D E Measure T and P at key points: - Compressor inlet/outlet - Condenser inlet/outlet - Evaporator inlet/outlet D->E F Measure refrigerant mass flow rate E->F G Measure compressor power consumption F->G H Calculate thermodynamic properties (Enthalpy, Entropy) G->H I Calculate Cooling Capacity H->I J Calculate Coefficient of Performance (COP) H->J

Caption: General workflow for evaluating refrigerant performance.

3.2. Data Collection

The following quantitative data should be collected at various operating conditions (i.e., different evaporating and condensing temperatures) to fully characterize the refrigerant's performance.

Table 1: Thermodynamic Properties (To be determined experimentally)

Temperature (°C)Vapor Pressure (kPa)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)
-20
-10
0
10
20
30
40

Table 2: Performance Characteristics (To be determined experimentally)

Evaporating Temp. (°C)Condensing Temp. (°C)Cooling Capacity (kW)Compressor Power (kW)Coefficient of Performance (COP)
-1030
-1040
030
040
1040
1050

3.3. Key Performance Calculations

  • Cooling Capacity (Q̇_evap): Q̇_evap = ṁ × (h_out,evap - h_in,evap) where ṁ is the mass flow rate and h is the specific enthalpy.

  • Compressor Power (Ẇ_comp): Ẇ_comp = ṁ × (h_out,comp - h_in,comp)

  • Coefficient of Performance (COP): COP = Q̇_evap / Ẇ_comp

Safety and Handling

As a hydrofluoroether, this compound requires careful handling in a laboratory setting. General safety precautions for fluorinated refrigerants should be followed.

  • Ventilation: Work in a well-ventilated area to avoid the accumulation of vapors, which are denser than air.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep containers tightly sealed.

  • Inhalation: Avoid breathing vapors. In case of high concentration exposure, move to fresh air.

  • Skin and Eye Contact: Avoid contact with the liquid, which can cause frostbite due to rapid evaporation. In case of contact, flush with lukewarm water.

Safety Protocol Flowchart

A Handling Difluoromethyl 2,2,3,3-tetrafluoropropyl ether B Wear appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure adequate ventilation A->C D Check for leaks A->D E In case of spill or leak D->E F Evacuate the area E->F Yes I Store in a cool, dry, well-ventilated area E->I No G Increase ventilation F->G H Use appropriate absorbent material G->H

References

Application Notes and Protocols for Reactions in Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether

This compound (CAS RN: 35042-99-0) is a specialized hydrofluoroether (HFE) recognized for its unique physicochemical properties that make it a valuable compound in various scientific and industrial applications. Its structure, combining a difluoromethyl group and a tetrafluoropropyl group linked by an ether bond, imparts high chemical and thermal stability.[1][2] This colorless liquid is characterized by low toxicity, non-flammability, and a low global warming potential, positioning it as an environmentally preferable alternative to older generations of fluorinated compounds.[3][4]

In the fields of organic synthesis and materials science, it serves as a versatile building block for advanced fluorinated materials, including polymers and coatings with enhanced chemical resistance.[1][2] Furthermore, its application in the pharmaceutical and agrochemical industries is of growing interest for its potential to improve the bioavailability and metabolic stability of active compounds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 35042-99-0
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
Appearance Colorless to almost colorless clear liquid[1][2]
Density 1.48 g/mL[1][2]
Boiling Point 76 °C[1][2]
Purity ≥ 98% (GC)[1][2]

Applications in Chemical Synthesis

Hydrofluoroethers (HFEs) like this compound are increasingly utilized as reaction solvents in organic synthesis. Their unique properties, such as low surface tension, low viscosity, and good solubility for a range of organic compounds, can enhance reaction efficiency and product yields.[5] They are particularly effective in the synthesis of other fluorinated compounds and can serve as safer, non-flammable alternatives to more traditional volatile organic solvents.[3][4]

While specific, detailed experimental protocols for reactions conducted in this compound are not extensively reported in publicly available literature, its structural similarity to other well-studied HFEs allows for the adaptation of existing protocols. The following section provides a representative experimental protocol for a reaction in a structurally analogous HFE, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether, which can be considered a starting point for designing experiments with the target ether.

Representative Experimental Protocol: Fluorination of a β-Ketoester

This protocol describes the enantioselective fluorination of a β-ketoester using a chiral catalyst in a hydrofluoroether solvent. This type of reaction is crucial in the synthesis of chiral fluorinated building blocks for pharmaceuticals and agrochemicals.

Objective: To synthesize an α-fluorinated β-ketoester with high enantioselectivity using a hydrofluoroether as the reaction medium.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products beta_ketoester β-Ketoester beta_ketoester->reaction_center selectfluor Selectfluor™ (F-TEDA-BF₄) selectfluor->reaction_center catalyst Chiral Catalyst (e.g., Ti(TADDOLato)) catalyst->reaction_center solvent Hydrofluoroether (e.g., 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether) solvent->reaction_center temperature Room Temperature temperature->reaction_center alpha_fluoro_ketoester α-Fluoro-β-ketoester byproduct Byproducts reaction_center->alpha_fluoro_ketoester reaction_center->byproduct

Caption: General scheme for the catalytic fluorination of a β-ketoester.

Materials:

  • β-Ketoester (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Chiral Catalyst (e.g., Ti(TADDOLato), 10 mol%)

  • This compound (or a similar HFE), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral catalyst (10 mol%).

  • Add anhydrous hydrofluoroether solvent via syringe to dissolve the catalyst.

  • Add the β-ketoester (1.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Selectfluor™ (1.1 equiv) in the hydrofluoroether solvent.

  • Slowly add the Selectfluor™ solution to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-fluorinated β-ketoester.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

Table 2: Representative Quantitative Data for Catalytic Fluorination

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (%)
12-Acetylcyclohexanone10HFE248592
2Ethyl 2-oxocyclopentanecarboxylate10HFE248895
3Diethyl 2-acetylmalonate10HFE189190

Note: The data in this table is representative and based on typical outcomes for such reactions. Actual results may vary depending on the specific substrates and precise reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic fluorination reaction described above.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge flask with chiral catalyst B Add anhydrous hydrofluoroether A->B C Add β-ketoester B->C D Prepare Selectfluor™ solution in HFE E Add Selectfluor™ solution dropwise D->E F Stir at room temperature and monitor progress E->F G Quench with NaHCO₃ (aq) F->G H Extract with ethyl acetate G->H I Wash with brine and dry H->I J Filter and concentrate I->J K Column chromatography J->K L Characterization (NMR) and ee determination (HPLC) K->L

Caption: Workflow for a typical catalytic fluorination in a hydrofluoroether solvent.

Safety and Handling

Hydrofluoroethers are generally considered to have low toxicity and are non-flammable.[3][4] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating the solvent or performing reactions that may produce volatile byproducts.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

  • Thermal Decomposition: Avoid high temperatures, as decomposition may produce toxic substances such as hydrogen fluoride and other fluorinated organic compounds.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound is a promising fluorinated solvent and building block with favorable safety and environmental profiles. While specific documented applications in synthetic protocols are currently limited in the public domain, its properties are well-suited for a range of chemical transformations. The provided representative protocol for a catalytic fluorination reaction in a similar hydrofluoroether serves as a practical guide for researchers looking to explore the utility of this and other HFEs in their work. Further research into the specific applications of this compound is encouraged to fully realize its potential in modern organic and materials chemistry.

References

Application Note: GC-MS Analysis of Products Synthesized in Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of reaction products synthesized using Difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a solvent or reactant. Given the unique chemical properties of this fluorinated ether, including its volatility and distinct mass spectral characteristics, a robust and specific analytical method is crucial for accurate product identification, purity assessment, and impurity profiling. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis, and includes a workflow diagram for clarity.

Introduction

This compound is a fluorinated solvent and building block of increasing interest in organic synthesis and materials science. Its chemical inertness, unique solvation properties, and the introduction of fluorine moieties into target molecules make it a valuable component in the synthesis of novel pharmaceuticals and advanced materials. Accurate and reliable analysis of reaction mixtures containing this ether and its derivatives is essential for process optimization and quality control. Gas chromatography-mass spectrometry is the analytical technique of choice for such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification. This protocol is designed to provide a starting point for the development of specific GC-MS methods for reaction monitoring and final product analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent contamination and ensure accurate analysis. Due to the volatile nature of the analyte and solvent, care must be taken to minimize sample loss.

Materials:

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Hexane, HPLC grade or equivalent

  • Anhydrous sodium sulfate

  • 2 mL GC vials with PTFE-lined septa

  • Micropipettes

  • Vortex mixer

Protocol:

  • Sample Dilution: Accurately pipette a representative aliquot (e.g., 10 µL) of the reaction mixture into a clean GC vial.

  • Solvent Addition: Add 1 mL of a suitable volatile organic solvent, such as dichloromethane or hexane, to the vial. The choice of solvent may depend on the polarity of the synthesized products.

  • Drying (if necessary): If the reaction mixture contains residual water, pass the diluted sample through a small column of anhydrous sodium sulfate to remove moisture, which can interfere with the GC analysis.

  • Vortexing: Cap the vial securely and vortex for 30 seconds to ensure homogeneity.

  • Final Concentration: The final concentration should be approximately 10 µg/mL to avoid overloading the GC column. Further dilution may be necessary depending on the concentration of the target analytes.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific products being analyzed and the instrumentation available. The use of a non-polar or medium-polarity column is recommended for the analysis of fluorinated ethers.

ParameterRecommended Setting
Gas Chromatograph
ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (50:1) or Splitless, depending on analyte concentration
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 500 amu
Solvent Delay3 minutes
Data AcquisitionFull Scan

Table 1: Recommended GC-MS Parameters.

Data Presentation and Analysis

Quantitative analysis of the synthesized products and any identified impurities should be performed by integrating the peak areas of the corresponding chromatogram. The relative percentage of each component can be calculated based on the total peak area. For accurate quantification, the use of an internal standard is recommended. Mass spectral data should be compared against a known reference library (e.g., NIST) for compound identification. The mass spectrum of this compound (Molecular Weight: 182.07 g/mol ) will show characteristic fragmentation patterns resulting from the loss of fluorine and other functional groups.

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound (Solvent)To be determinede.g., 113, 101, 81, 69, 51To be determined
Synthesized Product 1To be determinedTo be determinedTo be determined
Impurity 1To be determinedTo be determinedTo be determined
Impurity 2To be determinedTo be determinedTo be determined

Table 2: Example Data Summary Table.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture dilution Dilute with Dichloromethane start->dilution drying Dry with Na2SO4 (optional) dilution->drying vortex Vortex to Homogenize drying->vortex sample_ready Prepared Sample in GC Vial vortex->sample_ready injection Inject 1 µL into GC-MS sample_ready->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration and Quantification chromatogram->integration identification Mass Spectral Library Search chromatogram->identification report Final Report integration->report identification->report

Caption: Workflow for GC-MS analysis of synthesized products.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of products synthesized in this compound. By following the outlined procedures for sample preparation, instrument parameter setup, and data analysis, researchers can achieve reliable and accurate characterization of their reaction products. The provided workflow and data tables serve as a guide for systematic analysis and clear reporting of results. Optimization of this general method will be necessary to suit the specific physicochemical properties of the synthesized target molecules.

The Untapped Potential of Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether in Agrochemical Synthesis: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – While the incorporation of fluorinated moieties is a cornerstone of modern agrochemical design, enhancing potency and metabolic stability, the specific role of difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a synthetic building block remains largely undocumented in publicly available research and patents. This report provides an overview of the current landscape and highlights the untapped potential of this unique fluorinated ether.

This compound is recognized as a versatile compound in organic synthesis, particularly in the development of advanced fluorinated materials.[1][2] Its unique structure, combining a difluoromethyl group and a tetrafluoropropyl chain, suggests potential for introducing these valuable functionalities into bioactive molecules. The difluoromethyl (CF2H) group, in particular, is a well-established bioisostere for hydroxyl, thiol, and amine groups, capable of improving metabolic stability and binding affinity of agrochemicals.

Despite its promising characteristics, detailed application notes and experimental protocols for the direct use of this compound in the synthesis of commercialized or late-stage development agrochemicals are not presently available in the scientific literature or patent databases. General statements from chemical suppliers suggest its utility in enhancing the efficacy and bioavailability of active compounds in both pharmaceutical and agrochemical applications, but concrete examples of its synthetic utility in these fields are lacking.[1][2]

The Importance of Fluorine in Agrochemicals

The introduction of fluorine-containing groups into pesticide molecules is a widely adopted strategy to enhance their biological activity. The trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups are prevalent in a wide range of fungicides, herbicides, and insecticides.[3] These groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.

Potential Synthetic Pathways

While no specific agrochemical syntheses involving this compound have been reported, its chemical structure suggests potential reactivity pathways that could be exploited. Hypothetically, the ether could serve as a source of either the difluoromethyl group or the 2,2,3,3-tetrafluoropropyl group under specific reaction conditions. Cleavage of the ether linkage would be a key step in such synthetic transformations.

A logical workflow for investigating the utility of this ether in agrochemical synthesis could involve screening its reactivity with various agrochemical precursors under different catalytic conditions.

Hypothetical Experimental Workflow for Reactivity Screening

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Outcome A This compound C Catalyst Screening (Lewis acids, transition metals) A->C B Agrochemical Precursor (e.g., phenol, amine, thiol) B->C D Solvent & Temperature Optimization C->D E Reaction Monitoring (TLC, GC-MS, NMR) D->E F Product Isolation & Purification E->F G Structure Elucidation (NMR, HRMS) F->G H Identification of Novel Fluorinated Agrochemical Scaffolds G->H

Caption: A conceptual workflow for exploring the synthetic utility of this compound in agrochemical synthesis.

Conclusion

At present, this compound represents a chemical with theoretical potential rather than a demonstrated track record in the synthesis of agrochemicals. The absence of specific examples in published literature suggests that its application may be proprietary or that other, more efficient fluorinating reagents are favored. Further research into the reactivity and potential for selective cleavage of this ether is necessary to unlock its utility for the agrochemical industry. Researchers and drug development professionals are encouraged to explore its application as a novel building block for the creation of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly fluorinated ether valued for its unique properties as both a solvent and a reagent in organic synthesis. Its chemical structure (F₂HC-O-CH₂CF₂CF₂H) imparts high thermal stability, chemical resistance, and a unique electronic environment.

Primary applications include:

  • Specialty Solvent: Its polar yet non-protic nature, combined with low miscibility with water, makes it an excellent solvent for a range of reactions, particularly those involving fluorinated compounds or sensitive reagents. It can enhance reaction rates and selectivity.

  • Building Block for Fluorinated Materials: It serves as a monomer or additive in the synthesis of advanced fluorinated polymers and coatings, imparting desirable properties such as chemical inertness, low refractive index, and high thermal stability.[1]

  • Pharmaceutical and Agrochemical Synthesis: The difluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals, and this ether can be a precursor or reagent in their synthesis, potentially improving bioavailability and metabolic stability.[1]

Q2: What are the key advantages of using this compound as a solvent over traditional organic solvents?

Using this compound as a solvent can offer several advantages, particularly in specialized applications:

FeatureAdvantage
High Polarity and Low Nucleophilicity Can stabilize charged intermediates and transition states without interfering with the reaction, leading to cleaner reaction profiles and higher yields.
Low Miscibility with Hydrocarbons and Water Facilitates biphasic reactions and simplifies product extraction and purification, reducing solvent waste and processing time.
High Thermal and Chemical Stability Allows for a wider range of reaction conditions, including high temperatures and the use of aggressive reagents, without solvent degradation.
Unique Solubility Profile Can dissolve highly fluorinated compounds and reagents that are insoluble in common organic solvents, enabling novel transformations.

Q3: What safety precautions should be taken when working with this compound?

As with any chemical reagent, appropriate safety measures are crucial. Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include:

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (check for compatibility with fluorinated solvents), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Low or no conversion is a common issue that can often be traced back to reaction setup and conditions.

Potential Cause Troubleshooting Steps
Inadequate Solubility of Reagents Even in a fluorinated solvent, highly polar or nonpolar reactants may have limited solubility. Try gentle heating or sonication to improve dissolution. Consider the use of a co-solvent, but be mindful of potential side reactions.
Insufficient Reaction Temperature Some reactions require higher temperatures to overcome activation energy barriers. Incrementally increase the reaction temperature while monitoring for product formation and decomposition.
Catalyst Inactivity or Poisoning If using a catalyst, ensure it is compatible with the fluorinated solvent and not being deactivated. Consider adding the catalyst in portions or using a more robust catalyst.
Presence of Water or Other Impurities Fluorinated solvents are not always inert to water, which can quench sensitive reagents or catalysts. Ensure all reactants and the solvent are rigorously dried before use.
Issue 2: Low Product Yield Despite Good Conversion

Achieving high conversion but low isolated yield often points to issues with side reactions or product degradation.

Potential Cause Troubleshooting Steps
Side Reactions Promoted by the Solvent Although generally inert, under certain conditions, the ether may participate in the reaction. Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts and adjust reaction conditions (e.g., lower temperature, different base) to minimize their formation.
Product Degradation The desired product may be unstable under the reaction or workup conditions. Try to perform the reaction at a lower temperature or for a shorter duration. During workup, use mild acids or bases and avoid prolonged exposure to air or light.
Difficult Purification The unique properties of the fluorinated solvent can sometimes complicate purification. If the product is also fluorinated, it may co-elute with the solvent during chromatography. Consider alternative purification methods such as distillation or crystallization.

Experimental Protocols

Example Protocol: Synthesis of a Fluorinated Aryl Ether

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction where a fluorinated solvent like this compound can be beneficial.

Reaction: Pentafluoropyridine + 4-Methoxyphenol → 4-(4-Methoxyphenoxy)-2,3,5,6-tetrafluoropyridine

Materials:

  • Pentafluoropyridine (1.0 mmol)

  • 4-Methoxyphenol (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • This compound (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol and potassium carbonate.

  • Add this compound to the flask.

  • Add pentafluoropyridine to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

logical_relationship cluster_properties Key Properties of this compound cluster_applications Resulting in Improved Reaction Outcomes High Polarity High Polarity Enhanced Yield Enhanced Yield High Polarity->Enhanced Yield Low Nucleophilicity Low Nucleophilicity Increased Selectivity Increased Selectivity Low Nucleophilicity->Increased Selectivity Chemical Inertness Chemical Inertness Cleaner Reactions Cleaner Reactions Chemical Inertness->Cleaner Reactions Unique Solubility Unique Solubility Facilitated Purification Facilitated Purification Unique Solubility->Facilitated Purification experimental_workflow Start Start Reaction_Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add Reactants & Base - Add Solvent Reaction_Setup->Reagent_Addition Reaction Reaction: - Heat to 80°C - Stir for 12h Reagent_Addition->Reaction Monitoring Monitoring: - TLC or GC-MS Reaction->Monitoring Workup Workup: - Quench with Water - Extract with EtOAc Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product Purification->Product troubleshooting_workflow Low_Yield Low Yield? Check_Conversion Good Conversion? Low_Yield->Check_Conversion Optimize_Reaction Optimize Reaction: - Increase Temperature - Check Reagent Purity - Ensure Anhydrous Conditions Check_Conversion->Optimize_Reaction No Investigate_Side_Reactions Investigate Side Reactions: - Analyze Byproducts - Adjust Stoichiometry - Lower Temperature Check_Conversion->Investigate_Side_Reactions Yes Success Improved Yield Optimize_Reaction->Success Improve_Workup Improve Workup/Purification: - Use Mild Conditions - Alternative Purification Investigate_Side_Reactions->Improve_Workup Improve_Workup->Success

References

Technical Support Center: Purification of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 35042-99-0) to the high purity required for sensitive applications in research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

A1: While specific impurity profiles can vary between manufacturers, common impurities in fluorinated ethers may include:

  • Residual starting materials and reactants: Unreacted 2,2,3,3-tetrafluoropropanol and reagents used in the difluoromethylation process.

  • Byproducts of the synthesis: Isomeric ethers or products of side reactions.

  • Acidic impurities: Traces of acids used as catalysts or formed during the synthesis (e.g., HF).

  • Water: Moisture can be introduced during synthesis or handling.

  • Other solvents: Solvents used during the reaction or workup.

Q2: Why is high purity of this ether crucial for my sensitive reactions?

A2: Impurities can have several detrimental effects on sensitive reactions:

  • Acidic impurities can quench sensitive reagents, catalyze side reactions, or degrade products.

  • Water can react with organometallic reagents, catalysts, and other moisture-sensitive compounds.

  • Other organic impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.

Q3: What is the recommended general purification strategy?

A3: A multi-step approach is recommended to achieve high purity. This typically involves an initial wash to remove acidic impurities, a drying step to eliminate water, and a final fractional distillation to separate the pure ether from other organic impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction failure or low yield Presence of acidic impurities quenching reagents.Wash the ether with a mild aqueous base (e.g., sodium bicarbonate solution) followed by water.
Inconsistent reaction outcomes Variable water content in the ether.Dry the ether thoroughly using activated 3Å molecular sieves.
Formation of unexpected byproducts Presence of reactive organic impurities.Perform a careful fractional distillation to isolate the pure ether.
Inaccurate reagent stoichiometry Impure ether leading to incorrect mass/volume measurements.Determine the purity of the starting ether by GC-MS or NMR before use.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities

Objective: To neutralize and remove any acidic residues from the crude ether.

Methodology:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer will be on the bottom.

  • Drain the lower aqueous layer.

  • Add an equal volume of deionized water to the separatory funnel.

  • Shake for 1 minute and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the water wash (steps 6-8) two more times to ensure complete removal of any residual base and salts.

  • Transfer the washed ether to a clean, dry flask.

Protocol 2: Drying the Ether

Objective: To remove dissolved water from the ether.

Methodology:

  • To the flask containing the washed ether, add activated 3Å molecular sieves (approximately 10-20% of the ether volume).[1][2][3]

  • Swirl the flask gently to disperse the sieves.

  • Allow the ether to stand over the molecular sieves for at least 12-24 hours to ensure thorough drying.[2] For exceptionally dry solvent, a longer period may be beneficial.

  • The dried ether can be carefully decanted or filtered from the molecular sieves for use.

Protocol 3: Purification by Fractional Distillation

Objective: To separate the pure ether from non-volatile impurities and other volatile organic compounds.

Methodology:

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

  • Add the dried ether to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 76 °C at atmospheric pressure).

  • Monitor the temperature at the head of the column closely. A stable boiling point indicates the collection of a pure fraction.

  • Discard the initial and final fractions, which are more likely to contain impurities.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of the final product.

Typical GC-MS Parameters:

Parameter Value
Column A non-polar or mid-polar capillary column (e.g., DB-1 or DB-5 type) is generally suitable.
Injector Temperature 200 - 250 °C
Oven Program Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate volatile impurities.
Carrier Gas Helium or Hydrogen
MS Detector Scan range m/z 30-300

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the structure and purity of the ether. The presence of unexpected signals can indicate impurities.

Data Presentation

Table 1: Summary of Purification Steps and Expected Purity

Purification Step Impurities Removed Expected Purity (by GC)
Aqueous Wash Acidic impurities, water-soluble salts> 95%
Drying (Molecular Sieves) Water> 99% (water content < 50 ppm)
Fractional Distillation Non-volatile impurities, other volatile organics> 99.9%

Visualizations

PurificationWorkflow CrudeEther Crude Ether Wash Aqueous Wash (NaHCO3, H2O) CrudeEther->Wash Remove Acids Drying Drying (3Å Molecular Sieves) Wash->Drying Remove Water Distillation Fractional Distillation Drying->Distillation Remove Organics PureEther Pure Ether (>99.9%) Distillation->PureEther Final Product

Caption: Purification workflow for this compound.

ImpurityRemoval cluster_impurities Potential Impurities Acid Acidic Impurities Wash Aqueous Wash Acid->Wash Water Water Drying Drying Water->Drying Organics Other Organics Distillation Distillation Organics->Distillation PureProduct High-Purity Ether Distillation->PureProduct

Caption: Logical relationship between impurities and their removal methods.

References

Technical Support Center: Troubleshooting Low Reactant Solubility in Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low reactant solubility, a common hurdle in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my reactants not dissolving in this compound?

A1: Low solubility in this compound often stems from a mismatch in polarity between the solvent and the solute. This fluorinated ether is a relatively non-polar solvent.[1] Highly polar or ionic compounds will exhibit limited solubility. The principle of "like dissolves like" is a crucial starting point for troubleshooting.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the solvent's properties is essential for effective troubleshooting.

PropertyValue
Molecular Formula C₄H₄F₆O
Molecular Weight 182.07 g/mol
Boiling Point 76 °C
Density 1.48 g/mL
Appearance Colorless to almost colorless clear liquid

This data is compiled from various chemical suppliers.

Q3: What immediate steps can I take to improve solubility?

A3: Before exploring more complex solutions, consider these initial steps:

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many compounds.

  • Reduce Particle Size: Grinding solid reactants to a fine powder increases the surface area available for solvation, potentially improving the rate of dissolution.

  • Agitation: Ensure vigorous and constant stirring to maximize the interaction between the reactant and the solvent.

Troubleshooting Guides

Guide 1: Co-solvent Systems

For reactants with moderate polarity, employing a co-solvent can create a more suitable solvent environment. The goal is to use a miscible solvent that can bridge the polarity gap between your reactant and the fluorinated ether.

Common Co-solvents for Fluorinated Ethers:

Co-solventPolarityRationale for Use
Acetonitrile Polar aproticOften miscible with fluorinated ethers and can dissolve a range of organic compounds.
Tetrahydrofuran (THF) Moderately polar aproticGood for dissolving a variety of organic substrates.
Toluene Non-polarCan improve the solubility of non-polar organic reactants.
Hexafluoroisopropanol (HFIP) Highly polar, proticCan be a good co-solvent in certain electrochemical reactions.

Experimental Protocol: Co-solvent Screening

  • In a small vial, add a known amount of your reactant.

  • Add a small volume of this compound and observe the solubility.

  • If solubility is poor, add a potential co-solvent dropwise while stirring and observing for dissolution.

  • Systematically test a range of co-solvents to identify the most effective one and the optimal ratio.

Logical Workflow for Co-solvent Selection

CoSolvent_Selection cluster_start Initial Observation cluster_strategy Strategy cluster_screening Screening Process cluster_outcome Outcome Start Low Reactant Solubility Strategy Introduce Co-solvent Start->Strategy Screen_Polar Test Polar Aprotic Co-solvent (e.g., Acetonitrile, THF) Strategy->Screen_Polar For moderately polar reactants Screen_NonPolar Test Non-Polar Co-solvent (e.g., Toluene) Strategy->Screen_NonPolar For non-polar reactants Success Solubility Improved Screen_Polar->Success Failure Solubility Unchanged Screen_Polar->Failure Screen_NonPolar->Success Screen_NonPolar->Failure

References

Avoiding side reactions with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorinated solvent effectively while minimizing the risk of side reactions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a solvent?

This compound is a specialized solvent known for its unique properties stemming from its fluorinated structure.[1][2][3] Key advantages include:

  • High Stability: The presence of fluorine atoms imparts exceptional thermal and chemical stability.[1][2][4]

  • Chemical Inertness: Generally, hydrofluoroethers (HFEs) are chemically inert, making them suitable for a wide range of reactions.[2][5]

  • Enhanced Solubility: It can be an effective solvent for a variety of substances, including fluorinated compounds, oils, and greases.[1][2]

  • Low Toxicity and Flammability: HFEs typically exhibit low toxicity and are often non-flammable or have narrow flammability limits.[1][2][5] However, it is important to note that the Safety Data Sheet (SDS) for this compound classifies it as a flammable liquid.[6]

Q2: I am observing low or no yield in my reaction. Could the solvent be the issue?

While this compound is generally inert, solvent-related issues can still arise:

  • Poor Solubility: Ensure all reactants, reagents, and catalysts are sufficiently soluble in the solvent at the reaction temperature.

  • Reaction with Trace Impurities: The presence of water or other reactive impurities in the solvent could interfere with your reaction. It is crucial to use a dry, high-purity grade of the solvent.

  • Unexpected Reactivity: Although highly stable, the possibility of reaction with highly reactive reagents cannot be entirely dismissed.

Q3: Is this compound compatible with strong acids and bases?

Direct studies on the reactivity of this compound with strong acids and bases are limited. However, based on the general behavior of ethers and fluorinated compounds, the following can be inferred:

  • Strong Acids: Ethers can be cleaved by strong acids like HBr and HI, typically at elevated temperatures.[7][8][9] The high stability of fluorinated ethers suggests that more forcing conditions may be required for cleavage compared to their non-fluorinated analogs. Hydrolysis of the ether bond under strongly acidic conditions is a potential side reaction, though likely to be slow.[10]

  • Strong Bases: Fluorinated ethers are generally resistant to bases. However, very strong bases could potentially induce elimination reactions if there are abstractable protons, or hydrolysis, although this is less common for ethers. Some studies on other hydrofluoroethers have shown decomposition or hydrolysis in the presence of strong bases like potassium hydroxide under certain conditions.[10]

Q4: Can I use this solvent for reactions involving organometallic reagents like Grignard or organolithium reagents?

There is a lack of specific data on the use of this compound as a solvent for Grignard or other organometallic reactions. While ethers are the standard solvents for these reagents due to their ability to solvate the metal center, the fluorine atoms in this solvent could potentially react with highly nucleophilic and basic organometallics. C-F bond activation by transition metal complexes is a known reaction.[11] Therefore, caution is advised, and small-scale test reactions are recommended to check for solvent compatibility and potential side reactions.

Q5: What are the potential side reactions with oxidizing and reducing agents?

  • Oxidizing Agents: Fluorinated ethers exhibit high stability towards oxidation due to the strong C-F bonds.[12] However, very strong oxidizing agents, especially at elevated temperatures, could potentially lead to degradation. Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that they can be degraded by powerful oxidizing radicals like sulfate and hydroxyl radicals, though these are typically generated under specific advanced oxidation process conditions.[13][14]

  • Reducing Agents: The C-F and C-O bonds in fluorinated ethers are generally resistant to reduction by common reducing agents. Strong reducing agents like lithium aluminum hydride are highly reactive and could potentially lead to decomposition, though specific data for this solvent is unavailable.

Q6: How should I handle and store this compound to avoid degradation and side reactions?

Proper handling and storage are crucial to maintain the integrity of the solvent and ensure experimental reproducibility.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Protect from sunlight and heat.[16]

  • Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[15][17] Avoid contact with skin and eyes.[15] The solvent is a flammable liquid, so keep it away from heat, sparks, and open flames.[6]

  • Purification: If necessary, the solvent can be dried over a suitable drying agent (e.g., molecular sieves) and distilled under an inert atmosphere to remove any impurities.

Troubleshooting Guide

Observed Issue Potential Cause Related to Solvent Suggested Troubleshooting Steps
Low or no product yield Poor solubility of reactants/reagents.- Check the solubility of all components at the reaction temperature.- Consider using a co-solvent to improve solubility.
Reaction with trace impurities in the solvent (e.g., water).- Use a high-purity, anhydrous grade of the solvent.- Dry the solvent over a suitable drying agent before use.
Unexpected reaction with the solvent.- Run a blank reaction with the solvent and key reagents to check for side product formation.- Consider an alternative inert solvent.
Formation of unexpected byproducts Solvent degradation under harsh reaction conditions (e.g., very high temperature, presence of strong Lewis acids).- Lower the reaction temperature if possible.- Choose a milder catalyst or reagent.
Reaction of the solvent with highly reactive species (e.g., strong bases, organometallics).- Perform a small-scale test reaction to confirm solvent compatibility.- Switch to a more established solvent for that particular class of reaction.
Inconsistent results between batches Variation in solvent purity or water content.- Use a consistent source and grade of the solvent.- Always use freshly dried solvent for moisture-sensitive reactions.

Experimental Protocols

Protocol: General Test for Solvent Inertness

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 5 mL).

  • Reagent Addition: Add the key reagent(s) of your reaction (e.g., strong acid, base, organometallic) to the solvent at the intended reaction temperature.

  • Monitoring: Stir the mixture for the intended duration of your actual experiment. Periodically take aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by a suitable analytical method (e.g., GC-MS, NMR) to detect any new peaks that might indicate a reaction with the solvent or the formation of solvent-derived byproducts.

  • Control: Run a parallel experiment without the added reagent to serve as a control.

Visualizations

experimental_workflow General Workflow for Assessing Solvent Compatibility cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_solvent Prepare Dry Solvent setup Assemble Dry Glassware under Inert Atmosphere prep_solvent->setup prep_reagents Prepare Reagents add_reagents Add Reagents prep_reagents->add_reagents add_solvent Add Solvent setup->add_solvent add_solvent->add_reagents monitor Monitor Reaction (TLC, GC, NMR) add_reagents->monitor workup Work-up & Isolation monitor->workup analysis Characterize Products & Byproducts workup->analysis

Caption: A generalized experimental workflow for conducting a reaction and assessing solvent compatibility.

troubleshooting_logic Troubleshooting Logic for Unexpected Results cluster_solvent_issues Solvent-Related Issues start Unexpected Result (Low Yield / Byproducts) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_solvent Investigate Solvent Effects start->check_solvent solubility Poor Solubility? check_solvent->solubility impurities Impurities (e.g., H2O)? check_solvent->impurities reactivity Solvent Reactivity? check_solvent->reactivity sol_action1 Change Solvent or Use Co-solvent solubility->sol_action1 imp_action1 Use Anhydrous Solvent impurities->imp_action1 react_action1 Run Blank Reaction reactivity->react_action1 react_action2 Choose Alternative Solvent reactivity->react_action2 react_action1->react_action2

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes, with a focus on solvent-related issues.

References

Technical Support Center: Optimization of Catalyst Loading in the Synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and to offer troubleshooting for common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What type of catalyst is typically used for the synthesis of this compound?

A1: The synthesis of this compound from 2,2,3,3-tetrafluoropropanol and a difluoromethylating agent is often facilitated by a phase-transfer catalyst (PTC). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed in these types of etherification reactions.[1]

Q2: What is the typical molar ratio for a phase-transfer catalyst in this type of synthesis?

A2: For the synthesis of a structurally similar compound, 2,2,2-trifluoroethyl difluoromethyl ether, a molar ratio of the phase-transfer catalyst to the alcohol substrate is in the range of 0.0005 to 0.02.[2] This can serve as a good starting point for the optimization of catalyst loading for this compound.

Q3: How does catalyst loading affect the reaction yield?

A3: Catalyst loading is a critical parameter. Insufficient catalyst can lead to a slow or incomplete reaction, resulting in low yield. Conversely, excessively high catalyst loading can lead to the formation of byproducts and may complicate the purification process. It can also lead to catalyst aggregation, which can decrease its effectiveness.[2] Therefore, optimizing the catalyst loading is crucial for maximizing the yield of the desired ether.

Q4: What are the common side reactions to consider when optimizing catalyst loading?

A4: In a Williamson-type ether synthesis, which is analogous to this reaction, common side reactions include elimination reactions of the halo-compound, especially at higher temperatures and with sterically hindered substrates.[3] With excessive catalyst, side reactions involving the catalyst itself or impurities can also occur.

Q5: Can the catalyst be recovered and reused?

A5: In many phase-transfer catalysis systems, the catalyst can be recovered and reused, which is advantageous for process economy and sustainability. The ability to recycle the catalyst depends on its stability under the reaction conditions and the purification methods used.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the reaction at a reasonable rate.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) and monitor the effect on the reaction yield. 2. Verify Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch of catalyst or verify the activity of the current batch on a known reaction.
Poor Catalyst Transfer: The catalyst is not effectively transferring the reacting species between the phases.1. Check Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 2. Solvent Choice: The choice of organic solvent can influence the efficiency of the phase-transfer process. Consider screening different solvents.
Formation of Significant Byproducts Excessive Catalyst Loading: High concentrations of the catalyst can sometimes promote side reactions.1. Reduce Catalyst Loading: Systematically decrease the catalyst loading to find a concentration that maximizes the yield of the desired product while minimizing byproduct formation. 2. Temperature Control: Higher temperatures can favor elimination side reactions. Ensure the reaction temperature is controlled and consider running the reaction at a lower temperature.
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, leading to the formation of impurities.1. Analyze Catalyst Stability: Check the literature for the stability of the chosen phase-transfer catalyst under the reaction conditions (temperature, base concentration). 2. Select a More Robust Catalyst: Consider screening other phase-transfer catalysts known for higher stability.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the reactants or solvent, or it may degrade over the course of the reaction.1. Purify Reactants and Solvent: Ensure all starting materials and the solvent are of high purity and are dry. 2. Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

The following table provides an example of how catalyst loading can be optimized. The data is illustrative and should be adapted to the specific experimental conditions.

Entry Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Yield of this compound (%)
10.5126558
21.0128580
31.5 12 98 95
42.0129993
52.5129990

This data is for illustrative purposes and represents a typical trend observed during catalyst loading optimization.

Experimental Protocols

Protocol 1: General Procedure for the Optimization of Catalyst Loading

This protocol describes a general method for screening different catalyst loadings to determine the optimal concentration for the synthesis of this compound.

Materials:

  • 2,2,3,3-tetrafluoropropanol

  • Difluoromethylating agent (e.g., chlorodifluoromethane or a suitable precursor)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., aqueous Sodium Hydroxide)

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control.

Procedure:

  • Setup: In a series of identical reaction vessels, add 2,2,3,3-tetrafluoropropanol (1.0 eq) and the organic solvent.

  • Catalyst Addition: To each vessel, add a different amount of the phase-transfer catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, and 2.5 mol% relative to the alcohol).

  • Base Addition: Add the aqueous base to each reaction mixture.

  • Reaction Initiation: Begin vigorous stirring and bring the reaction mixtures to the desired temperature.

  • Addition of Difluoromethylating Agent: Introduce the difluoromethylating agent to each vessel. If it is a gas, it can be bubbled through the reaction mixture at a controlled rate.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixtures, separate the organic and aqueous layers, wash the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product from each reaction to determine the conversion and yield of the desired ether.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dispense 2,2,3,3-tetrafluoropropanol and solvent into reaction vessels prep2 Add varying amounts of Phase-Transfer Catalyst prep1->prep2 prep3 Add aqueous base prep2->prep3 react1 Set temperature and start vigorous stirring prep3->react1 Start Reaction react2 Introduce difluoromethylating agent react1->react2 react3 Monitor reaction progress (GC/NMR) react2->react3 workup1 Cool and separate phases react3->workup1 Reaction Complete workup2 Wash, dry, and concentrate organic phase workup1->workup2 workup3 Analyze conversion and yield workup2->workup3 optimization Determine Optimal Catalyst Loading workup3->optimization Data for Optimization

Caption: Experimental workflow for optimizing catalyst loading.

reaction_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase OH OH⁻ QX Q⁺X⁻ (Catalyst) OH->QX Ion Exchange NaX Na⁺X⁻ NaX->QX Regeneration ROH F₄C₃H₃OH (2,2,3,3-tetrafluoropropanol) RO_minus F₄C₃H₃O⁻ ROH->RO_minus Deprotonation Product F₄C₃H₃OCHF₂ (Product) RO_minus->Product Nucleophilic Attack CF2HCl CHClF₂ (Difluoromethylating Agent) CF2HCl->Product QOR Q⁺OR⁻ QX->QOR Anion Exchange QOR->ROH Proton Transfer

Caption: Proposed phase-transfer catalysis cycle.

References

Technical Support Center: Safe Disposal of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal methods for waste containing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that are relevant to its disposal?

A1: Understanding the chemical properties is crucial for safe handling and disposal. This ether is a colorless, flammable liquid.[1][2][3] Key data is summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 35042-99-0[1][2][3]
Molecular Formula C4H4F6O[1][2][3]
Molecular Weight 182.07 g/mol [1][2][3]
Appearance Colorless liquid[1][2][3]
Boiling Point 76 °C[2][3]
Specific Gravity 1.48[1]
UN Number 3271[1]
Hazard Class 3 (Flammable Liquid)[1]

Q2: How should I collect and store waste of this compound in the laboratory?

A2: Proper collection and storage are the first steps to ensure safety.

  • Container: Use a designated, properly labeled, and sealed waste container. The container must be compatible with halogenated organic waste.[4][5]

  • Segregation: Collect halogenated solvent waste separately from non-halogenated waste.[4][5][6] Inseparable mixtures should be treated as halogenated waste.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations.

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition.[7][8] It should be stored in a designated flammable materials storage cabinet.

Q3: What is the recommended disposal method for this chemical waste?

A3: The recommended disposal method for this compound waste is incineration. The waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to handle the halogenated components.[9][10] Do not dispose of this chemical down the drain or with regular trash.[6][11]

Q4: What personal protective equipment (PPE) should I use when handling the waste?

A4: To minimize exposure, always use appropriate PPE:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[8]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[7]

Q5: What should I do in case of a spill?

A5: In the event of a spill, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with a dry chemical absorbent. For large spills, dike the area to prevent spreading.[8]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety (EHS) office.

Troubleshooting Guide

IssueProbable CauseSolution
Waste container is bulging. The container may be incompatible with the waste, or a chemical reaction is occurring, causing pressurization.Do not open the container. Move it to a safe, isolated, and well-ventilated area. Contact your EHS office immediately for guidance on how to proceed.
Unsure if waste is halogenated or non-halogenated. Cross-contamination of waste streams.Always treat unknown or mixed solvent waste as halogenated waste.[5] Ensure proper segregation of waste streams in the future to avoid this issue.
The waste disposal service rejected the container. Improper labeling, incompatible waste mixing, or an unsuitable container.Contact your EHS office to review the rejection report. Re-label the container with the correct chemical information, and if necessary, transfer the waste to a compliant container following all safety protocols.

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

  • Obtain a designated waste container: Procure a clean, dry, and chemically compatible container for halogenated organic waste from your institution's EHS department.

  • Label the container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound" and any other components of the waste stream.

  • Transfer waste: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel to avoid spills on the exterior.

  • Seal the container: Securely close the container cap after each addition.

  • Log the waste: Maintain a log of the approximate amounts of waste added to the container.

  • Storage: Store the sealed container in a designated flammable waste storage cabinet until it is ready for pickup by the disposal service.

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Pathway A Generate Waste (this compound) B Segregate as Halogenated Waste A->B C Collect in Labeled, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Away from Ignition Sources D->E F Arrange for Pickup by Authorized Waste Management E->F G Transport as Flammable Liquid (UN3271, Class 3) F->G H Final Disposal: Incineration with Scrubber G->H

Caption: Waste disposal workflow for this compound.

References

How to handle moisture sensitivity in reactions with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling moisture sensitivity in reactions involving Difluoromethyl 2,2,3,3-tetrafluoropropyl ether.

Troubleshooting Guide

Issue: Reaction failure or low yield when using this compound as a solvent or reagent.

This guide will help you troubleshoot common issues related to moisture contamination.

Observation Potential Cause (Moisture-Related) Recommended Solution Verification Step
Reduced or no product formation Presence of water in the reaction mixture, which can react with moisture-sensitive starting materials, reagents, or catalysts.Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous grade solvents and reagents. Handle all materials under an inert atmosphere (Nitrogen or Argon).Run a control reaction with a fresh, unopened bottle of this compound and other reagents.
Formation of unexpected byproducts Hydrolysis of starting materials, intermediates, or the ether itself, leading to side reactions.Purify this compound by distillation over a suitable drying agent if contamination is suspected. Use a glovebox for highly sensitive reactions.Analyze byproducts by GC-MS or NMR to identify potential hydrolysis products.
Inconsistent reaction outcomes Variable amounts of moisture introduced between different experimental runs.Standardize the procedure for drying glassware and handling reagents. Always use freshly opened or properly stored anhydrous solvents.Keep a detailed log of solvent batches and handling procedures to identify sources of variability.
Cloudy or hazy appearance of the ether The ether has absorbed moisture from the atmosphere.Store the ether over molecular sieves (3Å or 4Å) to remove moisture. Filter before use.The ether should appear as a clear, colorless liquid.

Frequently Asked Questions (FAQs)

Q1: Is this compound highly sensitive to moisture?

While fluorinated ethers are generally more stable than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine atoms, they are not entirely inert to water, especially under certain reaction conditions or in the presence of acidic or basic catalysts. The primary concern with moisture is its detrimental effect on other moisture-sensitive components in the reaction mixture, for which the ether is a solvent.

Q2: How can I dry this compound before use?

If you suspect moisture contamination, you can dry the ether by stirring it over a suitable drying agent, such as activated molecular sieves (3Å or 4Å) or calcium hydride, followed by distillation under an inert atmosphere.

Q3: What are the best practices for storing this compound?

Store the ether in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon). The use of a Sure/Seal™ type bottle is recommended. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Q4: What are the signs of moisture contamination in my reaction?

Signs can include lower than expected yields, the formation of unknown impurities, or the failure of the reaction to proceed to completion. In some cases, you might observe the deactivation of catalysts or reagents that are known to be water-sensitive.

Q5: Can I use standard laboratory glassware for reactions with this ether?

Yes, but it is crucial to ensure the glassware is completely dry. Oven-drying (at >120 °C for several hours) or flame-drying under a stream of inert gas immediately before use is highly recommended.[1][2]

Detailed Experimental Protocol: Example of a Moisture-Sensitive Reaction

This protocol describes a general procedure for a reaction where this compound is used as a solvent for a moisture-sensitive cross-coupling reaction.

Materials:

  • This compound (anhydrous)

  • Aryl Halide (anhydrous)

  • Boronic Acid derivative (anhydrous)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., anhydrous K₂CO₃)

  • Anhydrous solvents for workup (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Equipment:

  • Schlenk line or glovebox

  • Oven-dried or flame-dried glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 150 °C for at least 4 hours. Assemble the glassware hot under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the aryl halide, boronic acid derivative, palladium catalyst, and anhydrous base into the reaction flask containing a magnetic stir bar.

  • Solvent Addition: Using a dry, purged syringe, add anhydrous this compound to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature under a continuous flow of inert gas. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (if appropriate for the reaction).

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Workflow for Handling Moisture-Sensitive Reactions

MoistureSensitiveWorkflow cluster_prep Preparation cluster_execution Reaction Execution cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame-Dry) Purge_System Assemble and Purge with Inert Gas Dry_Glassware->Purge_System Assemble Hot Add_Reagents Add Reagents under Inert Atmosphere Purge_System->Add_Reagents Prepare_Reagents Prepare Anhydrous Reagents & Solvents Prepare_Reagents->Add_Reagents Add_Solvent Add Anhydrous Solvent (via Syringe/Cannula) Add_Reagents->Add_Solvent Run_Reaction Run Reaction under Positive Pressure Add_Solvent->Run_Reaction Monitor_Reaction Monitor Progress (TLC, GC, etc.) Run_Reaction->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Reaction Complete Extract Extract Product Quench->Extract Dry_Extract Dry Organic Layer Extract->Dry_Extract Purify Purify Product Dry_Extract->Purify

References

Technical Support Center: Scaling Up Reactions with Difluoromethyl 2,2,3,3-tetrafluoropropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving Difluoromethyl 2,2,3,3-tetrafluoropropyl ether from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions in this compound?

A1: Scaling up reactions with this fluorinated ether presents several key challenges that differ from lab-scale operations. The primary hurdles include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to temperature gradients and side reactions.[1][2][3]

  • Mixing Efficiency: Achieving homogenous mixing in a large volume is more complex than in a lab flask, which can affect reaction kinetics, yield, and impurity profiles.[1][4][5]

  • Solvent Properties: The relatively low boiling point and unique solubility characteristics of this compound may require specialized handling and containment procedures at a larger scale to prevent solvent loss and ensure safety.

  • Material Compatibility: The materials of construction for the pilot plant reactor and associated equipment must be compatible with fluorinated compounds to prevent corrosion and contamination.

  • Safety: Handling larger quantities of this ether and other reagents necessitates a thorough safety review and implementation of robust safety protocols to mitigate risks such as pressure buildup and potential runaway reactions.[2][6][7]

Q2: How does the choice of reactor material impact the scale-up process?

A2: The choice of reactor material is critical for a successful scale-up. While borosilicate glass reactors are common in laboratory settings due to their visibility and chemical resistance, pilot plants may use glass-lined steel or stainless steel reactors.[1] It is crucial to ensure that the chosen material is inert to the reactants, products, and the fluorinated ether under the reaction conditions to avoid corrosion, leaching of metals, and potential catalytic side reactions.

Q3: What are the key safety considerations when working with this compound in a pilot plant?

A3: Safety is paramount in a pilot plant setting.[7] Key considerations include:

  • Containment: The reactor and all transfer lines should be well-sealed to prevent the release of ether vapors.

  • Ventilation: Adequate ventilation is essential to maintain a safe working environment.

  • Pressure Relief: The reactor must be equipped with appropriate pressure relief devices to handle potential over-pressurization.[8]

  • Thermal Management: A robust cooling system is necessary to control exothermic reactions and prevent thermal runaways.[2]

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including safety glasses, gloves, and lab coats.

  • Emergency Procedures: Clear and well-practiced emergency procedures for spills, leaks, and other incidents are mandatory.

Troubleshooting Guide

Issue 1: The reaction is significantly slower in the pilot plant reactor compared to the lab.

  • Possible Cause: Inefficient mixing leading to poor mass transfer.[5]

  • Troubleshooting Steps:

    • Review Agitation: Verify that the agitator type and speed are appropriate for the reactor geometry and reaction mixture viscosity.[4] Consider using baffles to improve mixing.[8]

    • Check Reagent Addition: If one reagent is added portion-wise, ensure the addition point and rate are optimized for the larger volume to ensure rapid dispersion.

    • Computational Fluid Dynamics (CFD) Modeling: For complex mixing issues, CFD modeling can help visualize flow patterns and optimize agitator design and operation.

Issue 2: An unexpected increase in side products is observed at the pilot scale.

  • Possible Cause: Localized "hot spots" due to inadequate heat removal, leading to thermal decomposition or side reactions.[1][2]

  • Troubleshooting Steps:

    • Monitor Temperature Distribution: Use multiple temperature probes to map the temperature profile within the reactor.

    • Improve Heat Transfer: Increase the flow rate of the heat transfer fluid in the reactor jacket.[3] Ensure the heat transfer fluid is appropriate for the required temperature range.

    • Control Addition Rate: For exothermic reactions, slowing down the addition rate of the limiting reagent can help manage heat generation.

Issue 3: The yield of the reaction is lower than expected.

  • Possible Cause: Inefficient mixing, poor temperature control, or issues with reagent stoichiometry at a larger scale.

  • Troubleshooting Steps:

    • Verify Reagent Purity and Stoichiometry: Ensure the purity of the starting materials and accurately measure the quantities used in the pilot plant.

    • Optimize Reaction Parameters: Re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time for the pilot scale.

    • Investigate Mass Transfer Limitations: For heterogeneous reactions, ensure that the mixing is sufficient to overcome mass transfer limitations between phases.[5]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Parameters for a Hypothetical Williamson Ether Synthesis

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Key Considerations for Scale-Up
Reactant A 1.0 mol100.0 molEnsure accurate weighing and transfer of large quantities.
Reactant B 1.1 mol110.0 molMaintain precise stoichiometric ratios.
This compound (Solvent) 500 mL50 LMonitor for solvent loss due to evaporation.
Reaction Temperature 60 °C60 °CRequires more efficient heating and cooling systems to maintain a stable temperature.[8]
Agitator Speed 300 RPM (Magnetic Stirrer)150 RPM (Impeller)Agitator type and speed must be optimized for effective mixing in the larger vessel.[4]
Reaction Time 4 hours6 hoursReaction time may increase due to mass and heat transfer limitations.[9]
Yield 90%82%A decrease in yield is common during scale-up and requires process optimization.

Experimental Protocols

Protocol 1: Lab-Scale Williamson Ether Synthesis (1 L Reactor)

  • Setup: Assemble a 1 L jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with this compound (500 mL) and Reactant A (1.0 mol).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Heat the reaction mixture to 60 °C using a circulating bath.

  • Reagent Addition: Slowly add a solution of Reactant B (1.1 mol) in the ether (100 mL) over 30 minutes.

  • Reaction: Maintain the reaction temperature at 60 °C and stir at 300 RPM for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

Protocol 2: Pilot-Plant Scale Williamson Ether Synthesis (100 L Reactor)

  • Pre-run Checks: Perform all necessary safety and equipment checks on the 100 L glass-lined steel reactor.

  • Charging: Charge the reactor with this compound (50 L) and Reactant A (100.0 mol) using a closed-system transfer.

  • Inerting: Inert the reactor with nitrogen to an oxygen level below 1%.

  • Heating: Heat the reactor contents to 60 °C using the jacketed heating system.

  • Reagent Addition: Add the solution of Reactant B (110.0 mol) in the ether (10 L) via a metering pump over 2 hours, carefully monitoring the internal temperature.

  • Reaction: Maintain the reaction temperature at 60 °C with agitation at 150 RPM for 6 hours.

  • Work-up: Cool the batch to room temperature and transfer the contents for downstream processing.

Mandatory Visualizations

Scale_Up_Workflow General Workflow for Reaction Scale-Up lab_dev Lab Scale Development (1L) process_safety Process Safety Review lab_dev->process_safety pilot_prep Pilot Plant Preparation process_safety->pilot_prep pilot_run Pilot Plant Execution (100L) pilot_prep->pilot_run analysis Data Analysis & Optimization pilot_run->analysis analysis->lab_dev Re-optimize tech_transfer Technology Transfer to Manufacturing analysis->tech_transfer Successful

Caption: General Workflow for Reaction Scale-Up.

Scale_Up_Parameters Key Parameter Relationships in Scale-Up cluster_input Input Parameters cluster_output Process Outcomes volume Volume mixing_eff Mixing Efficiency volume->mixing_eff heat_transfer Heat Transfer volume->heat_transfer agitator_speed Agitator Speed agitator_speed->mixing_eff reagent_conc Reagent Conc. reaction_kinetics Reaction Kinetics reagent_conc->reaction_kinetics temp Temperature temp->reaction_kinetics mixing_eff->reaction_kinetics heat_transfer->reaction_kinetics yield_purity Yield & Purity reaction_kinetics->yield_purity

References

Technical Support Center: Post-Reaction Removal of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Difluoromethyl 2,2,3,3-tetrafluoropropyl ether from reaction mixtures.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting the appropriate removal technique.

PropertyValueSource
Molecular Formula C₄H₄F₆O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 182.07 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 76 °C--INVALID-LINK--
Density 1.48 g/cm³--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Water Solubility Limited/No information available. Generally low for similar fluorinated ethers.--INVALID-LINK--, --INVALID-LINK--
Chemical Stability Generally stable under acidic and basic conditions. Resistant to cleavage.--INVALID-LINK--, --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove large quantities of this compound?

A1: For bulk removal, distillation is the most efficient method, provided your compound of interest has a significantly higher boiling point. Given that this compound has a relatively low boiling point of 76 °C, it can be readily removed under atmospheric or reduced pressure.

Q2: My product is heat-sensitive. What are the alternatives to distillation?

A2: If your product is thermally labile, liquid-liquid extraction or chromatography are excellent alternatives.

Q3: Is this compound soluble in common organic solvents?

A3: While specific data is limited, based on its structure as a hydrofluoroether, it is expected to be miscible with a wide range of common aprotic organic solvents such as dichloromethane, ethyl acetate, and ethers.

Q4: Will washing my reaction mixture with aqueous acid or base remove the ether?

A4: No, this compound is a highly stable and chemically inert compound. It will not react with or be significantly solubilized by aqueous acidic or basic solutions. However, these washes can be used to remove other impurities from your reaction mixture.

Q5: I'm observing an emulsion during my extractive workup. How can I resolve this?

A5: Emulsions can sometimes form when working with fluorinated solvents. To break the emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle swirling or filtration through a pad of celite can also be effective.

Troubleshooting Guides

Problem 1: Incomplete removal of the ether by distillation.
Possible Cause Solution
Inadequate temperature or vacuum Ensure the distillation is performed at a temperature above the ether's boiling point (76 °C) or under sufficient vacuum to lower its boiling point below the decomposition temperature of your product.
Azeotrope formation While not commonly reported for this ether, azeotrope formation with other reaction components is a possibility. Consider performing a co-distillation with a solvent that does not form an azeotrope with your product.
Inefficient distillation setup Use a fractional distillation column for better separation if the boiling point of your product is close to that of the ether. Ensure your condenser is adequately cooled.
Problem 2: Poor separation during liquid-liquid extraction.
Possible Cause Solution
Inappropriate choice of extraction solvent Select an extraction solvent in which your product is highly soluble and that is immiscible with the reaction solvent containing the fluorinated ether. If the ether is your reaction solvent, choose an extraction solvent that is immiscible with it. Given the ether's fluorinated nature, a non-fluorinated organic solvent might offer good immiscibility.
Insufficient number of extractions Perform multiple extractions (3-5) with smaller volumes of the extraction solvent to improve separation efficiency.
Emulsion formation Refer to FAQ Q5.
Problem 3: Co-elution of the ether with the product during column chromatography.
Possible Cause Solution
Standard silica gel chromatography is not effective Due to the non-polar nature of the ether, it may elute quickly with many common solvent systems.
Use of a fluorinated stationary phase For challenging separations, consider using a column packed with a fluorinated stationary phase (e.g., fluorous silica gel). These phases exhibit strong retention for fluorinated compounds, allowing for their separation from non-fluorinated products.
Optimize the mobile phase If using standard silica, a very non-polar eluent system (e.g., pure hexanes or heptane) may be required to retain the product while eluting the ether. Conversely, for reverse-phase chromatography, a highly polar mobile phase will be needed to elute the highly fluorinated ether.

Experimental Protocols

Protocol 1: Removal by Fractional Distillation

This protocol is suitable for thermally stable products with a boiling point significantly higher than 76 °C.

  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Distillation: Heat the reaction mixture in the distillation flask.

  • Collection: Collect the this compound as the distillate at approximately 76 °C (adjust for pressure if under vacuum).

  • Completion: Continue the distillation until the temperature rises, indicating that the ether has been removed.

  • Analysis: Confirm the removal of the ether from the pot residue by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

Protocol 2: Removal by Extractive Workup

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to water.

  • Solvent Selection: Choose a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in which your product has high solubility.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of the chosen organic solvent and deionized water.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The fluorinated ether, due to its high density, will likely be in the lower organic layer if it was the reaction solvent. If your product is in a different organic solvent, the ether will partition between the aqueous and organic phases, with a preference for the organic phase.

    • Separate the organic layer.

  • Washing: Wash the organic layer with deionized water (3 x volume of the organic layer) to remove any residual ether.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product to confirm the absence of the ether.

Protocol 3: Removal by Fluorous Solid-Phase Extraction (F-SPE)

This technique is ideal for the separation of fluorinated compounds from non-fluorinated compounds.

  • Column Preparation: Pack a chromatography column with fluorous silica gel.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution:

    • Elute with a fluorophobic solvent (e.g., methanol/water or acetonitrile/water) to wash out the non-fluorinated product.

    • Elute with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol) to recover the this compound if needed.

  • Analysis: Analyze the fractions to determine the location of the product and the ether.

Visualizations

Removal_Workflow start Post-Reaction Mixture (contains product and ether) distillation Is the product thermally stable and high boiling? start->distillation extraction Is the product soluble in a water-immiscible organic solvent? distillation->extraction No distill_yes Fractional Distillation distillation->distill_yes Yes chromatography Are distillation and extraction ineffective or undesirable? extraction->chromatography No extract_yes Liquid-Liquid Extraction extraction->extract_yes Yes f_spe Fluorous SPE or Chromatography chromatography->f_spe Yes end Purified Product distill_yes->end extract_yes->end f_spe->end

Caption: Decision workflow for selecting a removal technique.

Extractive_Workup cluster_0 Separatory Funnel cluster_1 Collection cluster_2 Purification a Reaction Mixture in Organic Solvent b Add Water a->b c Shake and Vent b->c d Separate Layers c->d e Aqueous Layer (contains some ether) d->e Lower/Upper Layer f Organic Layer (contains product and ether) d->f Upper/Lower Layer g Wash Organic Layer with Water (repeat) f->g h Dry and Concentrate g->h i Purified Product h->i

Caption: General workflow for extractive workup.

Addressing emulsion formation during workup with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental workups involving this solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a specialized fluorinated solvent.[1][2] Due to its unique properties, it is utilized in various chemical applications, including:

  • Organic Synthesis: It serves as a versatile solvent and building block in the synthesis of advanced fluorinated materials.[1][2]

  • Pharmaceuticals and Agrochemicals: Its use can enhance the efficacy and bioavailability of active compounds.[1][2]

  • Materials Science: It is employed in the development of fluorinated polymers and coatings that exhibit high chemical resistance and thermal stability.[1]

Q2: What are the key physical properties of this compound relevant to a workup?

Understanding the physical properties of this ether is crucial for a successful extraction. Key properties are summarized in the table below.

PropertyValueSignificance in Workup
Molecular Formula C₄H₄F₆O-
Molecular Weight 182.07 g/mol -
Density 1.48 g/mLHigher than water; it will be the bottom layer in an aqueous extraction.[1][2]
Boiling Point 76 °CRelevant for solvent removal post-extraction.[1][2]
Appearance Colorless to almost colorless clear liquidVisual identification in a separatory funnel.[1][2]

Q3: Why does an emulsion form during the workup when using this compound?

Emulsion formation is a common issue in liquid-liquid extractions and is not specific to this particular ether. Emulsions are stable mixtures of two immiscible liquids, where one is dispersed as fine droplets in the other. Several factors can contribute to their formation:

  • Presence of Surfactant-like Molecules: Impurities or byproducts from the reaction mixture, such as phospholipids, free fatty acids, or certain salts, can act as emulsifying agents.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very small droplets that are slow to coalesce.

  • Presence of Fine Particulates: Undissolved solids can stabilize an emulsion by accumulating at the interface of the two liquid phases.

  • pH of the Aqueous Phase: A pH that is not optimal can alter the interfacial tension and promote emulsion formation.

Troubleshooting Guide: Emulsion Formation

This guide provides a systematic approach to preventing and breaking emulsions during workups with this compound.

Proactive Measures to Prevent Emulsions

Prevention is often more effective than treating a stable emulsion. Consider the following steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive shear forces.

  • Solvent Evaporation: If feasible, evaporate the reaction solvent before starting the aqueous workup. The residue can then be redissolved in the extraction solvent.

  • Pre-filtration: If your reaction mixture contains fine solids, filter them before the extraction to prevent them from stabilizing an emulsion.

  • Adjusting pH: If the reaction chemistry allows, adjusting the pH of the aqueous phase can sometimes prevent emulsion formation.

Reactive Strategies for Breaking Emulsions

If an emulsion has already formed, the following techniques can be employed, starting with the least invasive methods.

Emulsion_Troubleshooting start Emulsion Formed gentle_swirl Allow to Stand & Gentle Swirling start->gentle_swirl Start Here add_brine Add Saturated Brine (Salting Out) gentle_swirl->add_brine If emulsion persists success Phases Separated gentle_swirl->success If successful centrifugation Centrifugation add_brine->centrifugation If emulsion persists add_brine->success If successful filtration Filter through Celite® or Glass Wool centrifugation->filtration If emulsion persists centrifugation->success If successful temp_change Gentle Heating or Cooling filtration->temp_change If emulsion persists filtration->success If successful solvent_addition Add a Small Amount of a Different Organic Solvent temp_change->solvent_addition If emulsion persists temp_change->success If successful solvent_addition->success If successful failure Consult Further Resources solvent_addition->failure

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Experimental Protocols for Breaking Emulsions

1. Salting Out

  • Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This reduces the solubility of organic components in the aqueous phase and can disrupt the emulsion.

  • Protocol:

    • To the separatory funnel containing the emulsion, add a small volume of saturated brine (e.g., 5-10 mL for a 250 mL funnel).

    • Gently swirl the funnel; do not shake vigorously.

    • Allow the mixture to stand and observe if phase separation occurs.

    • If necessary, add more brine in small portions until the emulsion breaks.

2. Centrifugation

  • Principle: This is a highly effective mechanical method that forces the separation of the dispersed droplets from the continuous phase.

  • Protocol:

    • Carefully transfer the emulsified mixture into appropriate centrifuge tubes.

    • Ensure the tubes are properly balanced in the centrifuge.

    • Centrifuge the mixture for 5-15 minutes at a moderate speed (e.g., 3000-5000 rpm).

    • After centrifugation, carefully decant or pipette the separated layers.

3. Filtration

  • Principle: Passing the emulsion through a filter aid like Celite® or a plug of glass wool can physically break up the droplets and remove fine solid particles that may be stabilizing the emulsion.

  • Protocol:

    • Prepare a small plug of glass wool and place it in a powder funnel, or prepare a pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel over filter paper.

    • Wet the filter medium with the organic extraction solvent (this compound).

    • Slowly pour the entire emulsified mixture onto the filter medium. A gentle vacuum can be applied if using a Büchner funnel.

    • Collect the filtrate, which should show improved phase separation.

4. Temperature Modification

  • Principle: Gently heating or cooling the mixture can alter the viscosity and interfacial tension, which may be sufficient to break the emulsion.

  • Protocol:

    • Carefully transfer the emulsion to a suitable flask.

    • Gently warm the flask in a water bath or cool it in an ice bath.

    • Observe for any changes in the emulsion. Be cautious with heating to avoid boiling the solvent or degrading your product.

5. Addition of a Different Solvent

  • Principle: Adding a small amount of a different, miscible organic solvent can change the overall polarity of the organic phase, helping to dissolve emulsifying agents and break the emulsion.

  • Protocol:

    • To the separatory funnel, add a small volume (a few milliliters) of a solvent like ethanol or isopropanol.

    • Gently swirl and observe if the emulsion breaks. Use this method judiciously, as it will alter the composition of your organic phase.

References

Technical Support Center: Enhancing Reaction Selectivity in the Synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether. The following sections address common issues encountered during its synthesis, focusing on enhancing reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of 2,2,3,3-tetrafluoropropanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from a difluoromethyl-containing electrophile.

Q2: What are the key challenges in achieving high selectivity in this synthesis?

A2: The primary challenges in achieving high selectivity include:

  • Competition between substitution (SN2) and elimination (E2) reactions: The basic conditions required for the reaction can promote the elimination of the electrophile, leading to the formation of difluorocarbene and other byproducts.

  • Substrate reactivity: The fluorine atoms in 2,2,3,3-tetrafluoropropanol increase its acidity, facilitating deprotonation, but can also influence the nucleophilicity of the resulting alkoxide.

  • Reaction conditions: Temperature, choice of base, and solvent play a critical role in determining the ratio of the desired ether to unwanted byproducts.

Q3: What are the likely byproducts in the synthesis of this compound?

A3: Potential byproducts can include:

  • Elimination products: Formation of difluorocarbene from the difluoromethylating agent, which can then react with other species in the mixture.

  • Products from side reactions of the difluoromethylating agent: Depending on the reagent used, self-condensation or reaction with the solvent can occur.

  • Unreacted starting materials: Incomplete conversion of either the alcohol or the electrophile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Deprotonation of the Alcohol: The chosen base may not be strong enough to fully deprotonate the fluorinated alcohol.- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).- Ensure anhydrous reaction conditions, as water can quench the base.
Poor Nucleophilicity of the Alkoxide: Steric hindrance or electronic effects from the fluorine atoms may reduce the nucleophilicity of the alkoxide.- Increase the reaction temperature to promote the substitution reaction.- Consider using a phase-transfer catalyst to enhance the reactivity of the alkoxide.
Decomposition of the Difluoromethylating Agent: The electrophile may be unstable under the reaction conditions.- Add the difluoromethylating agent slowly to the reaction mixture at a controlled temperature.- Choose a more stable difluoromethylating agent if decomposition is suspected.
Low Selectivity (High Levels of Byproducts) Elimination Reaction Dominates: The reaction conditions favor the E2 pathway over the SN2 pathway.- Use a less sterically hindered base.- Lower the reaction temperature to favor the SN2 reaction, which typically has a lower activation energy.- Choose a difluoromethylating agent with a better leaving group to promote substitution.
Side Reactions of Difluorocarbene: If difluorocarbene is formed, it can lead to a variety of byproducts.- Use a less basic reaction medium to suppress carbene formation.- Add a carbene scavenger, although this may also reduce the yield of the desired product.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired ether and certain byproducts may have similar physical properties, making separation by chromatography challenging.- Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as distillation or recrystallization if applicable.- Consider derivatizing the product or byproducts to alter their polarity for easier separation.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,2,3,3-tetrafluoropropanol

  • A suitable difluoromethylating agent (e.g., bromodifluoromethane or a difluoromethyl sulfonate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • A strong base (e.g., Sodium Hydride (NaH))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add anhydrous solvent and the chosen base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2,3,3-tetrafluoropropanol in the anhydrous solvent to the flask.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Slowly introduce the difluoromethylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or 19F NMR).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of fluorinated ethers based on the Williamson ether synthesis, which can be used as a starting point for optimization.

Entry Base Solvent Temperature (°C) Yield (%) Reference
1NaHTHF2575General Williamson Ether Synthesis Conditions
2KOtBuDMF0 to 2582General Williamson Ether Synthesis Conditions
3Cs2CO3MeCN8065General Williamson Ether Synthesis Conditions
4NaOHH2O/Dioxane10058General Williamson Ether Synthesis Conditions

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,2,3,3-Tetrafluoropropanol 2,2,3,3-Tetrafluoropropanol Tetrafluoropropoxide Anion Tetrafluoropropoxide Anion 2,2,3,3-Tetrafluoropropanol->Tetrafluoropropoxide Anion Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Tetrafluoropropoxide Anion Byproducts (e.g., Elimination Product) Byproducts (e.g., Elimination Product) Base (e.g., NaH)->Byproducts (e.g., Elimination Product) Difluoromethylating Agent (CHF2-LG) Difluoromethylating Agent (CHF2-LG) This compound This compound Difluoromethylating Agent (CHF2-LG)->this compound Difluoromethylating Agent (CHF2-LG)->Byproducts (e.g., Elimination Product) E2 Elimination Tetrafluoropropoxide Anion->this compound SN2 Attack

Caption: Williamson Ether Synthesis Pathway for this compound.

Troubleshooting_Workflow start Start: Low Yield or Selectivity check_base Is the base strong enough? start->check_base change_base Use a stronger base (e.g., NaH, KOtBu) check_base->change_base No check_temp Is the temperature optimized? check_base->check_temp Yes change_base->check_temp adjust_temp Lower temperature to favor SN2 Increase temperature for slow reactions check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Use a polar aprotic solvent (e.g., THF, MeCN) check_solvent->change_solvent No check_reagent Is the difluoromethylating agent stable? check_solvent->check_reagent Yes change_solvent->check_reagent adjust_reagent Add reagent slowly at low temperature Consider a different reagent check_reagent->adjust_reagent No end End: Optimized Reaction check_reagent->end Yes adjust_reagent->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether and Other Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated solvents, the selection of an appropriate medium is paramount for optimizing reaction conditions, ensuring product purity, and maintaining safety and environmental standards. This guide provides a comparative overview of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether against other commonly utilized fluorinated solvents, namely sevoflurane, isoflurane, and desflurane. While these comparators are well-established as anesthetic agents, their inherent properties as fluorinated ethers also make them relevant points of comparison in various solvent applications.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound alongside sevoflurane, isoflurane, and desflurane.

PropertyThis compoundSevofluraneIsofluraneDesflurane
Molecular Formula C₄H₄F₆O[1]C₄H₃F₇OC₃H₂ClF₅OC₃H₂F₆O
Molecular Weight ( g/mol ) 182.07[1]200.05184.5168.04
Boiling Point (°C) 76[1]58.648.523.5
Density (g/mL) 1.48[1]~1.52~1.50~1.47
Vapor Pressure (mmHg at 20°C) Not available157238669
Solubility in Water Not availableSlightly solubleSparingly solubleInsoluble

Performance and Applications: A Comparative Overview

While direct, head-to-head experimental data comparing the solvent performance of this compound against sevoflurane, isoflurane, and desflurane is limited in publicly available literature, we can infer potential advantages and disadvantages based on their known properties and applications.

This compound is positioned as a versatile fluorinated solvent with potential applications in various fields.[1] Its higher boiling point compared to the other three suggests lower volatility, which can be advantageous in applications requiring better solvent containment and reduced evaporative losses. It is noted for its utility in the synthesis of fluorinated compounds, where it can enhance reaction efficiency and selectivity.[1] Furthermore, its potential as a refrigerant with a low global warming potential is being explored.[1]

Sevoflurane, Isoflurane, and Desflurane are primarily designed and studied as inhalation anesthetics. Their extensive documentation in this context provides valuable insights into their physiological and chemical interactions. Their lower boiling points and higher vapor pressures indicate higher volatility, a desirable characteristic for rapid induction and emergence from anesthesia. However, in a general solvent context, this high volatility could present challenges in handling and containment.

Environmental, Health, and Safety Considerations

Hydrofluoroethers (HFEs), the class of compounds to which this compound belongs, are generally characterized by a favorable environmental profile, including zero ozone depletion potential and low global warming potential.[2][3] They are also known for their low toxicity and non-flammable nature.[3]

In contrast, while the anesthetic gases also have zero ozone depletion potential, desflurane, in particular, has a significantly high global warming potential, leading to efforts to reduce its use in clinical practice. The safety profiles of sevoflurane, isoflurane, and desflurane have been extensively studied in the context of their anesthetic applications, with well-documented physiological effects.

Experimental Protocols

Solvent Power and Solubility Determination

A common method to assess the solvent power of a non-polar solvent is the Kauri-Butanol (KB) value. A higher KB value indicates stronger solvency for non-polar substances.

Experimental Workflow for Kauri-Butanol Value Determination:

G prep Prepare Kauri Resin Solution (20g Kauri resin in 500mL n-butanol) titration Titrate 20g of Kauri Resin Solution with the Fluorinated Solvent prep->titration endpoint Observe Endpoint: Permanent Cloudiness/Turbidity titration->endpoint calculate Calculate KB Value: (mL of solvent / 20) * 100 endpoint->calculate

Kauri-Butanol Value Determination Workflow
Refrigerant Performance Evaluation

For assessing refrigerant performance, a vapor compression cycle test rig is typically employed to measure key parameters like refrigerating effect and coefficient of performance (COP).

Logical Flow for Refrigerant Performance Comparison:

G start Select Refrigerants for Comparison test_rig Charge Vapor Compression System with a Single Refrigerant start->test_rig run_test Operate System under Controlled Conditions (Evaporator and Condenser Temperatures) test_rig->run_test collect_data Measure: - Refrigerant Flow Rate - Pressures and Temperatures at Key Points - Compressor Power Consumption run_test->collect_data calculate_metrics Calculate: - Refrigerating Effect - Coefficient of Performance (COP) collect_data->calculate_metrics next_ref Repeat for Each Refrigerant calculate_metrics->next_ref compare Compare Performance Metrics Across all Tested Refrigerants next_ref->test_rig next_ref->compare

Refrigerant Performance Evaluation Logic

Conclusion

This compound presents itself as a promising fluorinated solvent with a favorable environmental and safety profile and a higher boiling point than commonly known fluorinated ethers like sevoflurane, isoflurane, and desflurane. While direct comparative performance data is currently scarce, its properties suggest potential advantages in applications where lower volatility is desirable. Further experimental investigation is warranted to fully elucidate its performance characteristics relative to other fluorinated solvents in specific applications such as organic synthesis, precision cleaning, and as a next-generation refrigerant. Researchers and professionals in drug development and other industries are encouraged to consider these factors when selecting a fluorinated solvent for their specific needs.

References

Comparative Environmental Impact Assessment: Difluoromethyl 2,2,3,3-tetrafluoropropyl ether vs. Anesthetic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection

The pharmaceutical industry is increasingly under scrutiny for its environmental footprint, with solvent choice playing a pivotal role in the overall impact of drug manufacturing processes. This guide provides a comparative environmental assessment of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether against two commonly used fluorinated anesthetic ethers, sevoflurane and desflurane, which can be considered as alternative solvents in certain applications. This analysis is based on available data for key environmental indicators, offering a quantitative basis for informed solvent selection.

Executive Summary

While specific experimental data for the environmental impact of this compound remains limited in publicly accessible literature, its classification as a hydrofluoroether (HFE) suggests a likely negligible Ozone Depletion Potential (ODP). General claims of a "low global warming potential" exist, but a definitive quantitative value is not yet established. In contrast, comprehensive data is available for the anesthetic ethers sevoflurane and desflurane, providing a baseline for comparison. Desflurane exhibits a significantly higher Global Warming Potential (GWP) and a longer atmospheric lifetime compared to sevoflurane, positioning sevoflurane as a more environmentally benign option between the two. The aquatic toxicity of all three compounds is not well-documented in the reviewed literature.

Comparative Data on Environmental Impact

For a clear comparison, the following table summarizes the key environmental indicators for the three compounds. It is important to note the significant data gap for this compound.

Chemical CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)100-year Global Warming Potential (GWP)Atmospheric Lifetime (years)Ozone Depletion Potential (ODP)
This compound C4H4F6O182.0776Not available (claimed to be low)Not available0 (expected as an HFE)
Sevoflurane C4H3F7O200.0558.6125 - 1441.1 - 1.20 (as an HFE)
Desflurane C3H2F6O168.0423.52540 - 259010 - 140 (as an HFE)

Detailed Experimental Protocols

Determination of Global Warming Potential (GWP) and Atmospheric Lifetime

The GWP of a compound is calculated based on its infrared absorption spectrum and its atmospheric lifetime. The atmospheric lifetime is primarily determined by the rate of its reaction with hydroxyl (OH) radicals in the troposphere.

Typical Experimental Workflow for GWP and Atmospheric Lifetime Determination:

GWP_Workflow cluster_0 Atmospheric Lifetime Determination cluster_1 Radiative Efficiency Measurement A Reaction Rate Constant Measurement (e.g., using laser flash photolysis) B Calculation of Tropospheric Lifetime (relative to a reference compound) A->B k(OH + Compound) E GWP Calculation (integrating RE and lifetime over a time horizon) B->E C Infrared Absorption Spectrum Measurement (using FTIR spectroscopy) D Calculation of Radiative Efficiency (RE) C->D Absorption cross-section D->E

Figure 1: Generalized workflow for determining the Global Warming Potential of a chemical compound.

Aquatic Toxicity Testing

Aquatic toxicity is typically assessed using standardized tests on representative aquatic organisms, such as fish, daphnids (invertebrates), and algae, as outlined in the OECD Guidelines for the Testing of Chemicals. For volatile and poorly water-soluble substances, specific protocols are followed to ensure accurate exposure concentrations.

Typical Experimental Workflow for Aquatic Toxicity Testing:

Aquatic_Toxicity_Workflow cluster_0 Test Preparation cluster_1 Exposure and Observation A Preparation of Test Solutions (e.g., Water Accommodated Fractions for poorly soluble substances) C Exposure of Organisms to Test Concentrations A->C B Acclimation of Test Organisms (e.g., Daphnia magna, Pseudokirchneriella subcapitata) B->C D Observation of Endpoints (e.g., mortality, immobilization, growth inhibition) C->D Standardized time period (e.g., 48h, 72h) E Data Analysis and Endpoint Calculation (e.g., LC50, EC50) D->E

Figure 2: Generalized workflow for conducting aquatic toxicity tests on chemical substances.

Environmental Fate and Degradation Pathways

Hydrofluoroethers are known to degrade in the troposphere primarily through reactions with hydroxyl (OH) radicals. This degradation process prevents them from reaching the stratosphere and contributing to ozone depletion. The atmospheric lifetime of an HFE is inversely proportional to the rate constant of its reaction with OH radicals.

Logical Relationship of Environmental Impact Factors:

Environmental_Impact_Factors cluster_0 Atmospheric Impact cluster_1 Aquatic Impact A Chemical Structure (presence of C-H bonds) B Reaction with OH Radicals A->B determines reactivity E Ozone Depletion Potential (ODP) A->E absence of Cl/Br leads to ODP ≈ 0 C Atmospheric Lifetime B->C determines D Global Warming Potential (GWP) C->D influences F Water Solubility G Bioavailability F->G influences H Aquatic Toxicity (LC50/EC50) G->H determines

Figure 3: Interrelationship of factors influencing the environmental impact of hydrofluoroethers.

Conclusion and Recommendations

For researchers and drug development professionals, the selection of a solvent should be guided by a holistic assessment of its performance, safety, and environmental impact. In the absence of complete data for emerging solvents like this compound, a precautionary approach is warranted. Prioritizing solvents with established and favorable environmental profiles, such as sevoflurane over desflurane where applicable, is a responsible step towards greener pharmaceutical manufacturing. Further research to quantify the environmental parameters of novel solvents is crucial to facilitate their responsible adoption in the industry.

Cost-benefit analysis of using Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable solvent is a critical decision that can significantly impact the efficiency, cost, and environmental footprint of a synthetic process. This guide provides a comprehensive cost-benefit analysis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, a specialized fluorinated solvent, and compares its performance with greener alternatives, Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF).

This compound is valued in organic synthesis and materials science for its unique properties imparted by its fluorinated structure, which can enhance reaction efficiency and selectivity.[1][2] It is particularly noted for its use in the synthesis of fluorinated compounds, including pharmaceuticals and polymers, where it can improve the bioavailability and metabolic stability of active compounds.[1] However, the growing emphasis on sustainable chemistry necessitates a thorough evaluation of its economic and environmental viability against less hazardous and more cost-effective alternatives.

Performance Comparison in Synthesis

Table 1: Performance Data in Common Synthetic Applications

SolventReaction TypeSubstrateProductYieldReference
This compoundDifluoromethylationPhenolsAryl difluoromethyl ethersGood to excellent[3]
Cyclopentyl methyl ether (CPME)Grignard ReactionAryl and alkyl bromidesBenzylic-type alcoholsHigh yields[4][5]
2-Methyltetrahydrofuran (2-MeTHF)Suzuki-Miyaura CouplingAryl halides and boronic acidsBiarylsUp to 93%[6]

Note: The yields reported are from different studies and not from a direct comparative experiment. They serve as an indication of the solvent's performance in the specified reaction type.

Cost-Benefit Analysis

The economic viability of a solvent extends beyond its purchase price to include costs associated with its use, recovery, and disposal.

Table 2: Economic and Environmental Cost-Benefit Analysis

FactorThis compoundCyclopentyl methyl ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
Purchase Price High (specialty chemical, price on request)Moderate to HighModerate
Recycling Technically possible but can be costly and require specialized facilities.[7]Efficiently recycled without affecting reaction yield in subsequent experiments.[4][5]Can be recycled, and its use can be energy-efficient by avoiding solvent distillations.[8]
Disposal Incineration at a licensed waste facility is the primary method for fluorinated gases.[9] This process can be expensive, with costs for solvent disposal potentially exceeding $2.00 per gallon.[10]Standard solvent waste disposal procedures.Standard solvent waste disposal procedures.
Environmental Impact As a hydrofluoroether (HFE), it has a short atmospheric lifetime and zero ozone depletion potential.[11] However, the thermal decomposition of some fluorinated ethers can form toxic byproducts.[12][13]Considered a greener alternative to many traditional ether solvents.Derived from renewable resources and is considered an environmentally favorable alternative to THF and other solvents.[8]
Safety Requires careful handling as a fluorinated compound.Generally considered safer than many traditional ether solvents.Generally considered safer than many traditional ether solvents.

Experimental Protocols

Grignard Reaction in Cyclopentyl Methyl Ether (CPME)

A systematic study of Grignard reactions using CPME as a solvent found that diisobutylaluminum hydride was an effective activator for magnesium.[4] The study demonstrated the preparation of various Grignard reagents from aryl and alkyl bromides, which were then reacted with benzaldehyde to produce the corresponding alcohols in high yields.[4] The CPME used in the reaction was efficiently recycled without a negative impact on the reaction yield in subsequent experiments.[4][5]

Suzuki-Miyaura Cross-Coupling in 2-Methyltetrahydrofuran (2-MeTHF)

A study on the Suzuki-Miyaura coupling reaction in 2-MeTHF reported the synthesis of 30 different biaryl products with isolated yields of up to 93%.[6] The reaction was carried out using a low amount of a nickel-based catalyst and without the need for ligands, highlighting the efficiency of 2-MeTHF as a solvent for this important C-C bond-forming reaction.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates a general workflow for a chemical synthesis process, from reactant preparation to product purification and analysis. This logical flow is applicable to syntheses conducted in any of the compared solvents.

General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product Reactant_Prep Reactant & Solvent Preparation Reaction_Setup Reaction Vessel Setup Reactant_Prep->Reaction_Setup Catalyst_Prep Catalyst & Reagent Preparation Catalyst_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Chromatography, etc.) Drying->Purification Solvent_Removal Solvent Removal Purification->Solvent_Removal Characterization Product Characterization (NMR, MS, etc.) Solvent_Removal->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for a typical chemical synthesis.

Conclusion

This compound offers unique advantages in specific synthetic applications, particularly in the synthesis of fluorinated molecules.[1] Its specialized nature, however, comes with a likely higher purchase cost and more complex end-of-life management compared to greener alternatives.

Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) present compelling cases as more sustainable and economically favorable alternatives for a range of common organic reactions.[4][5][6][8] They have demonstrated high performance in key transformations such as Grignard reactions and Suzuki-Miyaura couplings, are more readily recyclable, and are derived from more sustainable sources (in the case of 2-MeTHF).

For researchers and drug development professionals, the choice of solvent will ultimately depend on the specific requirements of the synthesis. While this compound may be indispensable for certain fluorination reactions, a thorough evaluation of greener alternatives like CPME and 2-MeTHF is highly recommended for general synthetic applications to align with the principles of green chemistry and to potentially reduce overall process costs. The lack of direct comparative data highlights an opportunity for future research to conduct head-to-head studies of these solvents in a variety of important chemical transformations.

References

A Comparative Analysis of the Reaction Kinetics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether and Alternative Hydrofluoroethers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the gas-phase reaction kinetics of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (HFE-374pcf) against other commercially available hydrofluoroethers (HFEs). This guide presents key experimental data, detailed methodologies, and visual representations of reaction pathways to support researchers, scientists, and professionals in drug development and atmospheric chemistry.

Hydrofluoroethers (HFEs) have emerged as important compounds in various industrial applications, including as solvents, refrigerants, and in the cleaning of electronic components, largely due to their favorable safety and environmental profiles, such as zero ozone depletion potential.[1] A critical aspect of their environmental impact and application suitability is their atmospheric lifetime, which is primarily determined by the kinetics of their reaction with hydroxyl (OH) radicals.[2][3] This guide provides a comparative study of the reaction kinetics of this compound (CHF2OCH2CF2CHF2) and other selected HFEs.

Comparative Kinetic Data

The rate of reaction with OH radicals is a crucial parameter for assessing the atmospheric lifetime and potential environmental impact of HFEs. The following table summarizes the experimentally determined rate constants for the reaction of several HFEs with OH radicals at 298 K.

CompoundChemical FormulaRate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τOH)Reference
This compound (HFE-374pcf)CHF2OCH2CF2CHF2(1.69 ± 0.26) x 10⁻¹⁴12 days[4]
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane (HFE-7000)C3F7OCH3Not specified in provided context.Not specified in provided context.[2]
Methyl nonafluorobutyl ether (HFE-7100)C4F9OCH3Not specified in provided context.Not specified in provided context.[2]
Ethyl nonafluorobutyl ether (HFE-7200)C4F9OC2H5(8.3 ± 0.8) x 10⁻¹³Not specified in provided context.[1]
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)propaneCF3CHFCF2OCHF2(1.69 ± 0.26) x 10⁻¹⁴Not specified in provided context.[4]
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl etherCF3CH2OCHF2(9.1 ± 1.1) x 10⁻¹⁵Not specified in provided context.[4]

Note: The atmospheric lifetime (τOH) is estimated based on the reaction with OH radicals.[2]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the relative rate method. This established experimental technique allows for the determination of the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a known rate constant.

Methodology: Relative Rate Method

  • Reactant Preparation: A gas-phase mixture of the target HFE, a reference compound with a well-characterized reaction rate with the chosen radical (e.g., OH), and the radical precursor (e.g., for OH radicals) is prepared in a reaction chamber. All compounds are of high purity, typically >98%.[5]

  • Radical Generation: OH radicals are commonly generated in situ through the photolysis of a precursor, such as methyl nitrite (CH3ONO) in the presence of nitric oxide (NO), or the photolysis of ozone (O3) in the presence of water vapor.

  • Reaction Monitoring: The concentrations of the target HFE and the reference compound are monitored over time as they react with the generated radicals. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).[4][5]

  • Data Analysis: The relative rate of disappearance of the target HFE and the reference compound is used to calculate the unknown rate constant. The relationship is given by the equation:

    kHFE / kref = ln([HFE]t0 / [HFE]t) / ln([ref]t0 / [ref]t)

    where kHFE and kref are the rate constants for the reaction of the HFE and the reference compound with the radical, respectively, and [X]t0 and [X]t are the concentrations of species X at the beginning of the reaction and at time t.

Visualizing Reaction Pathways and Experimental Workflow

To better understand the processes involved in the study of HFE reaction kinetics, the following diagrams illustrate a typical atmospheric degradation pathway and the experimental workflow.

G HFE HFE (e.g., HFE-374pcf) Alkyl_Radical Fluoroalkyl Radical HFE->Alkyl_Radical H-atom abstraction OH •OH Radical OH->Alkyl_Radical H2O H₂O Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O₂ O2 O₂ O2->Peroxy_Radical Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO NO NO NO->Alkoxy_Radical Degradation_Products Degradation Products (e.g., Esters, Carbonyl Fluoride) Alkoxy_Radical->Degradation_Products Decomposition/Reaction G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Mixture Prepare Gas Mixture (HFE, Reference, Radical Precursor) Chamber Introduce into Reaction Chamber Reactant_Mixture->Chamber Initiation Initiate Reaction (e.g., Photolysis) Chamber->Initiation Monitoring Monitor Concentrations (GC-MS / FTIR) Initiation->Monitoring Data_Collection Collect Concentration vs. Time Data Monitoring->Data_Collection Calculation Calculate Relative Rate and k_HFE Data_Collection->Calculation G center_node HFE Selection Criteria kinetics Reaction Kinetics (k_OH) center_node->kinetics application Application Performance center_node->application safety Safety Profile center_node->safety lifetime Atmospheric Lifetime kinetics->lifetime gwp Global Warming Potential lifetime->gwp

References

Efficacy comparison of agrochemicals synthesized with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for commercially available agrochemicals synthesized directly using Difluoromethyl 2,2,3,3-tetrafluoropropyl ether did not yield specific named products. This specialized ether serves as a versatile building block in the synthesis of various fluorinated compounds, including those used in the agrochemical industry. The presence of a difluoromethyl group (CHF2) is a key feature in many modern pesticides, enhancing their metabolic stability, binding affinity to target sites, and overall biological activity.

To illustrate the efficacy of agrochemicals containing such fluorinated moieties, this guide will focus on a representative and commercially significant fungicide, Benzovindiflupyr . This compound contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, a structure whose synthesis involves difluoromethylated precursors. While the direct use of this compound in the commercial synthesis of Benzovindiflupyr is not explicitly documented in publicly available literature, its structural elements are representative of the types of molecules where such a precursor could be employed.

This guide will compare the performance of Benzovindiflupyr with two other widely used fungicides for controlling key diseases in cereal crops: Fluxapyroxad , another succinate dehydrogenase inhibitor (SDHI), and Prothioconazole , a demethylation inhibitor (DMI). The comparison will focus on their efficacy against Septoria tritici blotch (Zymoseptoria tritici), a major disease affecting wheat production.

Comparative Efficacy Against Zymoseptoria tritici

The following table summarizes the performance of Benzovindiflupyr and its alternatives in controlling Septoria tritici blotch in wheat, based on multi-year field trial data.

Fungicide (Active Ingredient)Fungicide Class (FRAC Group)Application Rate (g a.i./ha)Mean Disease Control (%)Yield Response (t/ha increase over untreated)Reference
Benzovindiflupyr SDHI (Group 7)7565 - 751.5 - 2.5[1][2]
Fluxapyroxad SDHI (Group 7)7560 - 701.4 - 2.2[1][2]
Prothioconazole DMI (Group 3)15045 - 601.0 - 1.8[1][3]

Note: Efficacy can vary depending on environmental conditions, disease pressure, and the resistance profile of the local pathogen population.

Experimental Protocols

The data presented above is derived from field trials conducted to evaluate the efficacy of fungicides. A generalized experimental protocol for such a trial is detailed below.

Objective: To determine the efficacy of different fungicide treatments in controlling Septoria tritici blotch (Zymoseptoria tritici) on winter wheat and to assess the impact on grain yield.

Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with four replicates.

  • Plot Size: Typically 2 meters by 12 meters.

  • Crop: Winter wheat, variety susceptible to Zymoseptoria tritici.

  • Treatments:

    • Untreated Control

    • Benzovindiflupyr at 75 g a.i./ha

    • Fluxapyroxad at 75 g a.i./ha

    • Prothioconazole at 150 g a.i./ha

  • Application: Fungicides are typically applied at the flag leaf emergence stage (Growth Stage 39). Applications are made using a calibrated plot sprayer to ensure accurate and uniform coverage.[4]

  • Disease Assessment: Disease severity is assessed visually on the upper leaf layers at multiple time points after application. The percentage of leaf area affected by Septoria tritici blotch is recorded.

  • Yield Measurement: At crop maturity, the central area of each plot is harvested, and the grain yield is determined and adjusted for moisture content.

  • Data Analysis: Analysis of Variance (ANOVA) is used to determine statistically significant differences between treatments for both disease control and yield.

Mode of Action: Signaling Pathway

Benzovindiflupyr, like other SDHI fungicides, targets a crucial step in the fungal respiratory process. Its mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6][7] This disruption of cellular respiration leads to a rapid depletion of ATP, the energy currency of the cell, ultimately resulting in the death of the fungal pathogen.[8]

SDHI Mode of Action cluster_0 Mitochondrial Inner Membrane cluster_1 Complex II (Succinate Dehydrogenase) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH SDH Enzyme Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate converts to Ubiquinone Ubiquinone (Q) SDH->Ubiquinone reduces Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III donates electrons ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces Benzovindiflupyr Benzovindiflupyr (SDHI Fungicide) Benzovindiflupyr->SDH INHIBITS

Caption: Mode of action of Benzovindiflupyr, an SDHI fungicide.

Conclusion

Agrochemicals containing the difluoromethyl moiety, exemplified by Benzovindiflupyr, represent a significant class of modern fungicides. Benzovindiflupyr demonstrates high efficacy against major cereal pathogens like Zymoseptoria tritici, often outperforming older classes of fungicides. Its specific mode of action, the inhibition of succinate dehydrogenase, is a powerful tool in disease management. However, the potential for resistance development necessitates the implementation of integrated pest management strategies, including the rotation of fungicides with different modes of action, to ensure the long-term effectiveness of these valuable agricultural tools.[1][3]

References

Thermal stability comparison of polymers made with Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for ensuring material integrity and performance, particularly in applications involving elevated temperatures. This guide provides a comparative analysis of the thermal stability of a novel fluorinated waterborne polyurethane (FWPU) derived from a polyether containing 2,2,3,3-tetrafluoropropyl ether units, benchmarked against other common fluoropolymers.

This guide summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a clear comparison of decomposition temperatures and thermal transitions. Detailed experimental protocols are provided to ensure reproducibility, and logical relationships in the polymer synthesis are visualized using diagrams.

Comparative Thermal Stability Data

The thermal stability of the fluorinated waterborne polyurethane (FWPU) containing 2,2,3,3-tetrafluoropropyl ether moieties is presented below in comparison to other well-established fluoropolymers such as Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF), as well as other fluorinated polyurethanes and poly(aryl ether)s. The data highlights the onset of decomposition and key thermal transitions, providing a clear picture of their performance under thermal stress.

Polymer5% Weight Loss Temp. (Td5) (°C)Maximum Decomposition Temp. (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
FWPU with 2,2,3,3-tetrafluoropropyl ether moieties [1]~271.5 - 273.5398~ -50N/A
Fluorinated Polyurethane (FPU-4, 18 wt% LFH)[2]304N/AN/AN/A
Fluorinated Polyurethane (from fluorinated diols)[3]~247 - 330N/AUp to -13940 - 115
Fluorinated Poly(aryl ether)s (FPAEs)[4]514 - 555N/A178 - 226N/A
Cross-linked Fluorinated Poly(aryl ether)s[5][6]419 - 526>550N/AN/A
Polytetrafluoroethylene (PTFE)[7]~587~617-131, 115325 - 335
Polyvinylidene Fluoride (PVDF)[8][9][10]~316 - 440479 - 505-35165 - 185

N/A: Data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Instrumentation: A thermogravimetric analyzer (e.g., Netzsch TG209 F1 Libra, TA Instruments Q500).[1][11]

Procedure:

  • A sample of 5-10 mg of the polymer is placed in an alumina or platinum crucible.[1][11][12]

  • The crucible is placed in the TGA furnace.[13]

  • The sample is heated from room temperature (e.g., 25 °C) to a final temperature (e.g., 600-1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[1][14]

  • The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a typical flow rate of 20-50 mL/min.[1][15]

  • The weight loss of the sample is recorded as a function of temperature.[15]

  • The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial mass, indicating the onset of significant thermal decomposition. The temperature of the maximum rate of weight loss is determined from the peak of the derivative TGA curve (DTG).[16]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q100 or Q20).[1]

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[17][18]

  • An empty sealed aluminum pan is used as a reference.[19]

  • The sample and reference pans are placed in the DSC cell.[17]

  • The samples are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the material. A typical heating/cooling rate is 10 °C/min.[1][19]

  • The analysis is performed under a nitrogen atmosphere with a typical flow rate of 20 mL/min.[1]

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting transition.[19]

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the synthesis of the fluorinated waterborne polyurethane and the general workflow for its thermal analysis.

Synthesis_Pathway cluster_monomers Monomers cluster_synthesis Synthesis Steps cluster_products Products FPO 2-(2,2,3,3-tetrafluoro- propoxymethyl)-oxirane (FPO) Polymerization Cationic Ring-Opening Polymerization FPO->Polymerization THF Tetrahydrofuran (THF) THF->Polymerization IPDI Isophorone Diisocyanate (IPDI) Polyaddition Polyaddition Reaction IPDI->Polyaddition POSS POSS-(OH)8 (Cross-linking agent) POSS->Polyaddition Polyether Fluorinated Polyether P(FPO/THF) Polymerization->Polyether FWPU Fluorinated Waterborne Polyurethane (FWPU) Polyaddition->FWPU Polyether->Polyaddition

Caption: Synthesis pathway of the fluorinated waterborne polyurethane (FWPU).

Thermal_Analysis_Workflow Sample Polymer Sample (e.g., FWPU) TGA_Prep Prepare TGA Sample (5-10 mg) Sample->TGA_Prep DSC_Prep Prepare DSC Sample (5-10 mg) Sample->DSC_Prep TGA_Analysis TGA Analysis (Heat to 600-800°C @ 10°C/min in N2) TGA_Prep->TGA_Analysis DSC_Analysis DSC Analysis (Heat/Cool/Heat @ 10°C/min in N2) DSC_Prep->DSC_Analysis TGA_Data TGA Data (Weight Loss vs. Temperature) TGA_Analysis->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temperature) DSC_Analysis->DSC_Data Decomposition_Temp Determine Decomposition Temperatures (Td5, Tmax) TGA_Data->Decomposition_Temp Transitions Determine Thermal Transitions (Tg, Tm) DSC_Data->Transitions

Caption: General workflow for the thermal analysis of polymers.

References

Benchmarking Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: A Comparative Guide for a Novel Refrigerant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel refrigerant technologies, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether presents itself as a compound of interest due to its potential as a low global warming potential (GWP) alternative. However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data regarding its performance as a refrigerant. This guide, therefore, aims to provide a framework for benchmarking its performance by outlining the necessary experimental protocols and comparing its known physical properties against established refrigerants. The absence of direct experimental performance data for this compound necessitates a focus on the methodologies required for its evaluation.

Comparative Analysis of Physicochemical Properties

A starting point for assessing a new refrigerant is to compare its fundamental physical properties with those of existing alternatives. This data, while not indicative of performance in a refrigeration cycle, provides initial insights into its suitability and potential operating conditions.

PropertyThis compoundR-134a (HFC)R-1234yf (HFO)R-290 (HC)R-744 (CO2)
Molecular Formula C4H4F6OC2H2F4C3H2F4C3H8CO2
Molecular Weight ( g/mol ) 182.07102.03114.0444.144.01
Boiling Point (°C) 76[1]-26.1-29-42.1-78.5 (Subl.)
Density (g/cm³) 1.48[1]1.206 (at 25°C)1.103 (at 25°C)0.493 (at 25°C)1.562 (at -78.5°C, solid)
Ozone Depletion Potential (ODP) Expected to be 00000
Global Warming Potential (GWP, 100-yr) Not established, but expected to be low1430<1~31

Essential Performance Metrics for Refrigerant Benchmarking

To quantitatively assess the performance of this compound, a series of standardized tests must be conducted. The key performance indicators (KPIs) for refrigerants include:

  • Cooling Capacity: The amount of heat a refrigerant can remove from the refrigerated space per unit of time. It is a primary measure of a refrigerant's effectiveness.

  • Coefficient of Performance (COP): The ratio of the cooling capacity to the energy input of the compressor. A higher COP indicates greater energy efficiency.

  • Energy Efficiency Ratio (EER): Similar to COP, it is the ratio of cooling capacity (in BTUs per hour) to the power input (in watts).

  • Compressor Discharge Temperature: The temperature of the refrigerant as it leaves the compressor. Excessively high temperatures can degrade the lubricant and damage the compressor.

  • Pressure Ratio: The ratio of the condensing pressure to the evaporating pressure. This affects the work of the compressor and the overall efficiency of the system.

  • Volumetric Cooling Capacity: The cooling capacity per unit volume of refrigerant vapor at the compressor inlet. This metric influences the required size of the compressor.

Experimental Protocols for Performance Evaluation

The following experimental methodologies are standard in the refrigeration industry for benchmarking new refrigerants.

Vapor Compression Refrigeration System Test Rig

A dedicated and instrumented vapor compression refrigeration test rig is essential for performance evaluation. The primary components of such a setup include:

  • Compressor: A hermetically sealed compressor is typically used. The compressor's power consumption is a critical measurement.

  • Condenser and Evaporator: These are heat exchangers where the refrigerant rejects and absorbs heat, respectively. They are often of a tube-in-tube or plate heat exchanger design.

  • Expansion Valve: A thermostatic or electronic expansion valve is used to control the flow of refrigerant into the evaporator.

  • Instrumentation:

    • Temperature Sensors (Thermocouples or RTDs): Placed at the inlet and outlet of each major component (compressor, condenser, evaporator, and expansion valve) to measure refrigerant temperatures.

    • Pressure Transducers: Installed at the same locations as the temperature sensors to measure refrigerant pressures.

    • Flow Meter: A Coriolis or similar mass flow meter is used to accurately measure the refrigerant mass flow rate.

    • Power Meter: To measure the electrical power consumed by the compressor.

    • Calorimeters: Insulated chambers are used to measure the heat absorbed by the evaporator (cooling capacity) and the heat rejected by the condenser. This is often done by measuring the temperature change and flow rate of a secondary fluid (like water or air) passing through the heat exchangers.

Experimental Procedure
  • System Evacuation and Charging: The refrigeration system is first thoroughly evacuated to remove any air and moisture. The system is then charged with a precise amount of the refrigerant being tested.

  • Setting Operating Conditions: The experiment is conducted under a range of controlled operating conditions, typically by varying the evaporator and condenser temperatures to simulate different ambient and cooling load scenarios.

  • Data Acquisition: Once the system reaches a steady state under a specific set of operating conditions, data from all the sensors (temperature, pressure, flow rate, power consumption) is recorded.

  • Performance Calculation: The collected data is then used to calculate the key performance metrics (Cooling Capacity, COP, etc.).

  • Comparative Analysis: The same experimental procedure is repeated with the benchmark refrigerants (e.g., R-134a, R-1234yf) under the identical operating conditions to allow for a direct and objective comparison.

Mandatory Visualization

Experimental Workflow for Refrigerant Performance Benchmarking

ExperimentalWorkflow cluster_prep System Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Evacuation System Evacuation Charging Refrigerant Charging Evacuation->Charging Precise Mass SetConditions Set Operating Conditions (Evaporator & Condenser Temps) Charging->SetConditions SteadyState Achieve Steady State SetConditions->SteadyState DataAcquisition Data Acquisition (T, P, Flow, Power) SteadyState->DataAcquisition PerformanceCalc Calculate Performance Metrics (COP, Capacity, etc.) DataAcquisition->PerformanceCalc ComparativeAnalysis Compare with Benchmark Refrigerants PerformanceCalc->ComparativeAnalysis Conclusion Conclusion ComparativeAnalysis->Conclusion

References

Cross-Validation of Analytical Results for Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise characterization of fluorinated organic compounds is paramount. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and bioavailability, make these compounds highly valuable.[1][2] Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether utilized in various research applications, from the synthesis of advanced polymers to the development of novel pharmaceuticals.[3][4]

This guide provides a comparative framework for the analytical cross-validation of this compound. Cross-validation of analytical methods is a critical process to ensure that results are reliable, reproducible, and accurate when assessed by different techniques.[5] For comparative purposes, we will reference Sevoflurane, a widely used and well-characterized fluorinated ether anesthetic, to benchmark analytical performance.[6][7]

Data Presentation: Comparative Analysis

Quantitative data from orthogonal analytical methods are essential for a comprehensive characterization. The following tables summarize the key physicochemical and analytical properties of this compound and the comparative compound, Sevoflurane.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundSevoflurane (Alternative)
CAS Number 35042-99-0[3][4]28523-86-6[6]
Molecular Formula C₄H₄F₆O[3][4]C₄H₃F₇O[6]
Molecular Weight 182.07 g/mol [3][4]200.05 g/mol [7]
Boiling Point 76 °C[3][4]58.6 °C[6][7]
Density 1.48 g/mL[3][4]1.505 g/mL at 25 °C[6]
Appearance Colorless to almost colorless clear liquid[3]Clear, colorless liquid[6]

Table 2: Comparative Purity and Impurity Profile by Gas Chromatography (GC)

ParameterThis compoundSevoflurane (Alternative)
Purity (by GC) ≥ 98%[3][4]> 99.998%[8]
Common Impurities UnspecifiedHexafluoroisopropanol (HFIP), Sevomethylether, Compound A[8]
Impurity Level Not specifiedTypically at parts-per-million (ppm) levels[8]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducibility. The following are methodologies for key analytical techniques used in the characterization of fluorinated ethers.

1. Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Objective: To determine the purity of the ether and quantify any volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile fluorinated compounds (e.g., a mid-polarity column).

  • Method:

    • Sample Preparation: Prepare a 1% (v/v) solution of the sample in a suitable solvent like ethyl acetate.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

      • Carrier Gas: Helium, with a constant flow rate.

      • Detector Temperature: 280°C

    • Data Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks. Identify impurities by comparing their retention times to known standards.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound by analyzing the ¹H and ¹⁹F NMR spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquisition:

      • Acquire a ¹H NMR spectrum to observe the proton environments.

      • Acquire a ¹⁹F NMR spectrum to observe the fluorine environments. Use an appropriate standard for chemical shift referencing.

    • Data Analysis: Analyze the chemical shifts, coupling constants (J-coupling), and integration of the signals to confirm the expected molecular structure.

3. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Method:

    • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for C-H, C-F, and C-O-C ether linkages.

Visualization of Workflows and Relationships

Diagrams are provided to illustrate key processes and decision-making frameworks relevant to the analysis of these compounds.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Cross-Validation Sample Sample Received (this compound) GC Gas Chromatography (GC-FID) Purity Assessment Sample->GC FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR MS Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation GC->MS CrossValidation Cross-Validation (Compare GC, NMR, MS results) FTIR->CrossValidation NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) NMR->CrossValidation MS->CrossValidation Report Final Analytical Report CrossValidation->Report

Caption: General analytical workflow for compound identification.

Method_Selection Start Start: Analyze Fluorinated Ether Volatility Is the compound sufficiently volatile? Start->Volatility HS_GC_MS Use Headspace GC-MS (High Volatility) Volatility->HS_GC_MS Yes LC_MS_MS Use LC-MS/MS (Low Volatility / Polar) Volatility->LC_MS_MS No Conclusion Method Selected HS_GC_MS->Conclusion LC_MS_MS->Conclusion Signaling_Pathway cluster_drug Drug Metabolism Pathway Drug Fluorinated Ether (e.g., as a tracer) CYP450 Phase I Metabolism (CYP450 Enzymes) Drug->CYP450 Biotransformation Metabolite1 Metabolite A (Oxidative Defluorination) CYP450->Metabolite1 UGT Phase II Metabolism (UGT Conjugation) Metabolite1->UGT Metabolite2 Metabolite B (Glucuronide Conjugate) UGT->Metabolite2 Excretion Excretion Metabolite2->Excretion

References

The Strategic Role of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is gaining attention for its unique combination of properties that can be leveraged to improve metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This guide provides a comparative analysis of this fluorinated ether against other alternatives, supported by experimental data and methodologies, to inform its application in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The introduction of fluorinated ethers into drug candidates can significantly alter their properties compared to traditional hydrocarbon-based ethers. The high electronegativity of fluorine atoms can influence electron distribution, bond strength, and molecular conformation. Below is a comparison of the physicochemical properties of related fluorinated ethers used as inhaled anesthetics, which provides a useful benchmark for understanding the potential characteristics of this compound.

PropertySevofluraneDesfluraneIsofluraneEnfluraneMethoxyflurane
Molecular Weight ( g/mol ) 200.05168184184165
Boiling Point (°C) 58.5[1]23[2]48[2]57[2]105[2]
Blood:Gas Partition Coefficient @ 37°C 0.65[2]0.45[2]1.4[2]1.9[2]12[2]
Oil:Gas Partition Coefficient 41.6 (corn oil)[1]----
Vapor Pressure (mmHg) 157.0[1]--175[3]-
LogP 2.4[1]--2.1[3]-
Density (g/cm³) 1.505 @ 25°C[1]--1.52 @ 25°C[3]-

Case Study: The Difluoromethyl Group as a Bioisostere

A key application of fluorinated ethers in drug discovery is their use as bioisosteres for other functional groups, such as hydroxyl, thiol, or methoxy moieties.[4] The difluoromethyl group (-CF2H), in particular, is an interesting bioisosteric replacement for a hydroxyl or methoxy group.[4][5] This substitution can enhance metabolic stability by blocking sites susceptible to oxidation and can modulate the acidity and hydrogen-bonding capacity of the molecule.[4]

For instance, the replacement of a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway, thereby extending the half-life of a drug.[4] Furthermore, the difluoromethyl group can act as a hydrogen bond donor, which can be a crucial interaction for binding to a biological target.[4]

Experimental Protocols

General Procedure for the Synthesis of Sevoflurane from Chloromethyl Ether

This two-step process involves the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by a halogen-exchange fluorination.[6]

Step 1: Synthesis of Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl Ether

A mixture of HFIP, a formaldehyde equivalent (e.g., trioxane), and a chlorinating agent in the presence of a strong acid is reacted to form the chloromethyl ether intermediate.[6][7]

Step 2: Fluorination of Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl Ether

The resulting chloromethyl ether is then treated with a fluorinating agent, such as potassium fluoride (KF), to yield sevoflurane.[7][8]

Example Protocol:

  • Chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (500.0 g), highly active anhydrous potassium fluoride (140.0 g), acetamide (500.0 g), and triethylene glycol (60.0 g) are placed in a 1000 mL single-neck flask equipped with a magnetic stirrer and reflux apparatus.[7]

  • The reaction mixture is heated to 85°C and refluxed for 6 hours.[7]

  • After the reaction, crude sevoflurane is obtained by distillation.[7]

This general workflow can be adapted for the synthesis of other fluorinated ethers, including this compound, by selecting the appropriate starting alcohol.

Visualization of a Key Drug Metabolism Pathway

The following diagram illustrates a generic representation of how the introduction of a metabolically stable group, such as a difluoromethyl ether, can influence the metabolic fate of a drug molecule. In this hypothetical scenario, the parent drug can undergo two primary metabolic pathways: one leading to an inactive metabolite and another to a potentially toxic metabolite. By modifying the drug with a difluoromethyl ether, the pathway leading to the toxic metabolite is blocked, thereby improving the safety profile of the drug.

Drug_Metabolism_Pathway Hypothetical Drug Metabolism Pathway Parent_Drug Parent Drug (with metabolically labile group) Metabolism_1 Metabolic Pathway 1 (e.g., Oxidation) Parent_Drug->Metabolism_1 Metabolism_2 Metabolic Pathway 2 (Blocked by modification) Parent_Drug->Metabolism_2 Modified_Drug Modified Drug (with Difluoromethyl Ether) Modified_Drug->Metabolism_1 Slower Metabolism Inactive_Metabolite Inactive Metabolite Metabolism_1->Inactive_Metabolite Toxic_Metabolite Toxic Metabolite Metabolism_2->Toxic_Metabolite Excretion Excretion Inactive_Metabolite->Excretion Toxic_Metabolite->Excretion

Caption: Influence of a difluoromethyl ether on drug metabolism.

Experimental Workflow for Assessing Metabolic Stability

A crucial aspect of evaluating new drug candidates is determining their metabolic stability. The following diagram outlines a typical in vitro experimental workflow for assessing the stability of a compound in liver microsomes.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow Start Start: Prepare Reagents Prepare_Microsomes Prepare Liver Microsomes (e.g., Human, Rat) Start->Prepare_Microsomes Prepare_Compound Prepare Test Compound Stock Solution (e.g., in DMSO) Start->Prepare_Compound Incubation Incubation at 37°C Prepare_Microsomes->Incubation Prepare_Compound->Incubation Add_NADPH Initiate Reaction: Add NADPH Incubation->Add_NADPH Time_Points Collect Aliquots at Different Time Points Add_NADPH->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Data Analysis: Calculate Half-life (t½) Analyze->Data_Analysis

Caption: Workflow for metabolic stability assessment.

Conclusion

This compound and related difluoromethyl ethers represent a valuable class of building blocks and functional motifs for drug discovery. Their unique electronic properties and ability to act as bioisosteres for metabolically labile groups offer medicinal chemists a powerful strategy to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct comparative case studies for this specific ether are still emerging, the principles of fluorine chemistry and bioisosterism, supported by established experimental protocols for related compounds, provide a strong rationale for its further exploration in the development of next-generation therapeutics.

References

Alternatives to Difluoromethyl 2,2,3,3-tetrafluoropropyl ether for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of anesthesiology, the selection of an appropriate inhalational anesthetic is a critical decision, balancing potency, patient recovery, and environmental impact. This guide provides a detailed comparison of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, commonly known as Sevoflurane, with its primary alternatives, Desflurane and Isoflurane. The information presented is based on experimental data to facilitate informed decisions in clinical and research settings.

Performance Comparison

The performance of these volatile anesthetics is evaluated based on their physicochemical properties, pharmacokinetic profiles, and environmental impact. Desflurane is noted for its rapid onset and recovery, which is attributed to its low blood-gas partition coefficient. However, it is also the most potent greenhouse gas among the three. Sevoflurane offers a balance of relatively rapid recovery and lower airway irritation compared to Desflurane. Isoflurane, while having a slower recovery profile, is less costly and has been widely used for many years.

Physicochemical and Pharmacokinetic Properties
PropertySevofluraneDesfluraneIsofluraneKey Findings and Citations
Blood/Gas Partition Coefficient 0.65 - 0.740.42 - 0.571.45A lower coefficient indicates lower solubility in blood, leading to faster induction and emergence from anesthesia.[1][2][3] Desflurane has the lowest solubility, followed by Sevoflurane and then Isoflurane.[1]
Minimum Alveolar Concentration (MAC) in O₂ (%) 1.8 - 2.26.0 - 7.31.17MAC is the concentration of the anesthetic in the alveoli that prevents movement in 50% of patients in response to a surgical stimulus, indicating potency (a lower MAC means higher potency).[4][5][6]
Metabolism (%) 2 - 50.02 - 0.2< 1Sevoflurane is metabolized to a greater extent than Desflurane and Isoflurane, primarily by CYP2E1.[7][8][9]
Primary Metabolites Hexafluoroisopropanol (HFIP), Inorganic FluorideTrifluoroacetic acid (TFA)Trifluoroacetic acid (TFA), Inorganic FluorideThe metabolites of Sevoflurane have been studied for potential toxicity, but it is generally considered safe.[7][8][9]
Clinical Recovery Profile
Recovery ParameterSevoflurane (minutes)Desflurane (minutes)Key Findings and Citations
Time to Eye Opening 6.63 - 9.24.77 - 6.6Clinical trials consistently show a faster emergence from anesthesia with Desflurane.[1][10] A meta-analysis indicated a reduction of 3.80 minutes with Desflurane.[1]
Time to Follow Commands ~8.96~5.17Patients receiving Desflurane respond to verbal commands more quickly.[10]
Time to Extubation ~9.3~6.2Tracheal extubation is generally achieved sooner with Desflurane.[10]
Post-Anesthesia Care Unit (PACU) Discharge Time No Significant DifferenceNo Significant DifferenceDespite faster early recovery with Desflurane, the overall time to be discharged from the PACU is often similar for both agents.[1]
Environmental Impact
AnestheticGlobal Warming Potential (GWP100)Atmospheric Lifetime (years)Key Findings and Citations
Sevoflurane 1441.1 - 5.2Volatile anesthetics are potent greenhouse gases.[11]
Desflurane 25408.9 - 21Desflurane has the highest global warming potential among the commonly used volatile anesthetics.[11]
Isoflurane 5392.6 - 5.9Nitrous oxide, also used in anesthesia, has a GWP100 of 273 and an atmospheric lifetime of 114 years.[11]

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The Minimum Alveolar Concentration (MAC) is a standardized measure of the potency of inhaled anesthetics.[4][5][6]

Objective: To determine the concentration of an inhaled anesthetic that prevents movement in 50% of subjects in response to a supramaximal noxious stimulus.

Methodology:

  • Subject Preparation: A cohort of subjects (animal or human) is selected. For human studies, informed consent is obtained, and ethical guidelines are strictly followed.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with the volatile anesthetic being tested, mixed with oxygen or an oxygen/air mixture.

  • Equilibration: The end-tidal concentration of the anesthetic is held constant for a period of at least 15 minutes to allow for equilibration between the alveoli, blood, and brain.[4]

  • Application of Stimulus: A standardized, supramaximal stimulus is applied. In human studies, this is typically a surgical skin incision.[5] In animal studies, a tail clamp or electrical stimulus may be used.[5][12]

  • Observation of Response: The subject is observed for a positive or negative response, defined as movement or lack thereof.

  • Bracketing or Up-and-Down Method:

    • Bracketing Method: The anesthetic concentration is systematically increased or decreased in steps for subsequent subjects (or after a washout period in the same subject) to find the concentrations that just permit and just prevent movement. The MAC is the mean of these two concentrations.[12]

    • Dixon's Up-and-Down Method: The concentration for each subsequent subject is adjusted based on the response of the previous one (decreased after no movement, increased after movement). The MAC is calculated as the mean of the crossover midpoints.[12]

  • Data Analysis: The data from a cohort of subjects are used to determine the concentration at which 50% of the subjects do not respond to the stimulus.

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient is a measure of the solubility of an inhaled anesthetic in the blood and is a key determinant of the speed of induction and recovery.[1][2][3]

Objective: To measure the relative distribution of an anesthetic between the blood and gas phases at equilibrium.

Methodology:

  • Sample Preparation: Venous blood samples are obtained from a cohort of subjects.

  • Incubation: A known volume of the blood sample is placed in a sealed vial (e.g., a 20 ml vial for a 10 ml blood sample). The vial contains a known concentration of the volatile anesthetic in the gas phase.

  • Equilibration: The vials are incubated at a constant temperature (typically 37°C) and agitated (e.g., by stirring) to ensure equilibrium is reached between the blood and gas phases.

  • Headspace Gas Chromatography: A sample of the gas phase (headspace) is withdrawn from the vial.

  • Analysis: The concentration of the volatile anesthetic in the gas sample is determined using gas chromatography.

  • Calculation: The blood/gas partition coefficient is calculated as the ratio of the anesthetic concentration in the blood to the anesthetic concentration in the gas phase at equilibrium.

Visualizations

Metabolic Pathways of Sevoflurane and Desflurane

The following diagram illustrates the primary metabolic pathways of Sevoflurane and Desflurane, which are both primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1.

Metabolic_Pathways Sevoflurane Sevoflurane CYP2E1_S CYP2E1 (Liver) Sevoflurane->CYP2E1_S Metabolism (2-5%) HFIP Hexafluoroisopropanol (HFIP) CYP2E1_S->HFIP Fluoride_S Inorganic Fluoride CYP2E1_S->Fluoride_S HFIP_Gluc HFIP-glucuronide HFIP->HFIP_Gluc Glucuronidation Urine_S Urine Excretion Fluoride_S->Urine_S HFIP_Gluc->Urine_S Desflurane Desflurane CYP2E1_D CYP2E1 (Liver) Desflurane->CYP2E1_D Metabolism (0.02-0.2%) TFA Trifluoroacetic Acid (TFA) CYP2E1_D->TFA Fluoride_D Inorganic Fluoride (minimal) CYP2E1_D->Fluoride_D Urine_D Urine Excretion TFA->Urine_D

Caption: Metabolic pathways of Sevoflurane and Desflurane.

Experimental Workflow for a Comparative Clinical Trial

This diagram outlines a typical workflow for a randomized controlled trial comparing the recovery profiles of two inhalational anesthetics like Sevoflurane and Desflurane.

Clinical_Trial_Workflow Start Patient Recruitment (e.g., ASA I-II) Randomization Randomization Start->Randomization GroupA Group A: Sevoflurane Anesthesia Randomization->GroupA GroupB Group B: Desflurane Anesthesia Randomization->GroupB Surgery Surgical Procedure (Standardized) GroupA->Surgery GroupB->Surgery Anes_End End of Anesthetic Administration Surgery->Anes_End Recovery Post-Anesthesia Care Unit (PACU) Anes_End->Recovery Data_Collection Data Collection: - Time to eye opening - Time to extubation - Cognitive tests - Side effects (e.g., PONV) Recovery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for a comparative anesthetic clinical trial.

References

Safety Operating Guide

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether, it is imperative to adhere to the following procedures, which are designed to mitigate risks and ensure environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.

This chemical is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation or drowsiness and dizziness.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[2]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][4][5] Do not dispose of this chemical down the drain or in regular trash.

  • Container Management:

    • Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound" and the appropriate hazard symbols (flammable liquid).

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][5]

    • The container should be stored in a locked-up area to prevent unauthorized access.[1][4]

  • Waste Collection:

    • Collect waste this compound in a dedicated, compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and place it into an airtight container for disposal.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

Emergency Procedures

In the event of a spill or accidental release, the following steps should be taken:

  • Small Spills: For small spills, use a dry chemical absorbent to take up the material. Sweep or shovel the absorbed material into an appropriate container for disposal and ventilate the area.[2]

  • Large Spills: For large spills, dike the area to contain the spill. If possible and safe to do so, stop the leak. Use a pump or vacuum to recover the liquid, and absorb any remaining material with a dry chemical absorbent.[2]

  • Release to the Environment: If the product enters sewers or public waters, notify the appropriate authorities immediately.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Difluoromethyl 2,2,3,3-tetrafluoropropyl ether for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Step 2: Prepare Labeled, Compatible Waste Container ppe->waste_container transfer_waste Step 3: Transfer Waste Chemical to Container waste_container->transfer_waste seal_store Step 4: Securely Seal and Store Container in a Ventilated, Locked Area transfer_waste->seal_store contact_ehs Step 5: Contact Institutional EHS or Licensed Waste Contractor seal_store->contact_ehs provide_sds Step 6: Provide Safety Data Sheet to Waste Contractor contact_ehs->provide_sds schedule_pickup Step 7: Arrange for Waste Pickup provide_sds->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS No. 35042-99-0). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation and dizziness.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) Selection Guide

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., Neoprene, Nitrile). Inspect gloves before each use.[3]Flame-resistant lab coat.[4]Not generally required if work is performed in a properly functioning chemical fume hood.
Weighing/Transferring (outside a fume hood) Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Neoprene, Nitrile).Flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor (OV) cartridge (black label) is recommended.[5][6]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron or coveralls over a flame-resistant lab coat.A full-face respirator with an organic vapor (OV) cartridge or a Self-Contained Breathing Apparatus (SCBA) may be necessary depending on the spill size and ventilation.
Emergency (Fire) Full face shield over safety glasses.Heavy-duty chemical-resistant gloves.Flame-resistant and impervious clothing.[7]Self-Contained Breathing Apparatus (SCBA).[2][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Transfer Chemical prep_workspace->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_store Store Securely cleanup_decontaminate->cleanup_store disposal_segregate Segregate Halogenated Waste cleanup_store->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_request Request Waste Pickup disposal_label->disposal_request

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation:

    • Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS).[8]

    • Don PPE: Wear the appropriate PPE as specified in Table 1.

    • Prepare Workspace: Ensure a certified chemical fume hood is used for all operations.[9] Keep the sash at the lowest possible height. Remove all ignition sources from the work area.[3]

  • Handling:

    • Transfer: Use a grounded/bonded container and receiving equipment to prevent static discharge.[1]

    • Reaction: Keep the container tightly closed when not in use.[1]

  • Cleanup and Storage:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Segregation: This compound is a halogenated organic solvent.[11] It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[12]

  • Waste Container: Use a compatible, leak-proof container with a secure cap.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.[10]

  • Pickup: Follow your institution's procedures for hazardous waste pickup.

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as halogenated waste.

    • Clean the spill area with soap and water.[13]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile and flammable, eliminate all ignition sources.[14]

    • Close the laboratory doors to contain vapors.[10]

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.